molecular formula C19H32O2 B10796999 Jacaric Acid methyl ester

Jacaric Acid methyl ester

Cat. No.: B10796999
M. Wt: 292.5 g/mol
InChI Key: HHGSORSQNMLLED-WTQDWYTRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jacaric Acid Methyl Ester is the high-quality methyl ester derivative of Jacaric Acid, a conjugated linolenic acid (CLN) isomer with a distinctive 8Z,10E,12Z-octadecatrienoic acid structure . This molecular tool serves as a critical reagent in biochemical and immunological research, with studies highlighting its potent and selective biological activities. Its primary research value lies in its ability to induce apoptosis selectively in cancerous human prostate cells, showcasing its potential for mechanistic cancer studies . Further research demonstrates its efficacy in inhibiting growth and inducing apoptosis and differentiation in various other cell lines, including murine macrophage-like leukemia (PU5-1.8) and human eosinophilic leukemia (EoL-1) cells . The compound also exhibits significant immunomodulatory properties, as shown by its activity on murine peritoneal macrophages . Additionally, this compound has been investigated for its anti-allergic potential, with studies indicating an inhibitory effect on the activated human mast cell line-1 (HMC-1) . In vivo and in vitro studies also report a strong antitumor effect and the ability to reduce stearoyl-CoA desaturase expression in mouse liver . It is rapidly metabolized to conjugated linoleic acid in rat models, making it a valuable tool for studying fatty acid metabolism . Supplied as a solution at a molecular weight of 292.5 g/mol, this biotechnology-grade product is highly pure and is recommended for storage at -20°C . FOR RESEARCH USE ONLY. NOT FOR HUMAN CONSUMPTION.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3/b8-7-,10-9+,12-11-

InChI Key

HHGSORSQNMLLED-WTQDWYTRSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Jacaric Acid Methyl Ester: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jacaric acid, a conjugated linolenic acid (CLNA) isomer, and its methyl ester derivative have emerged as potent bioactive compounds with significant therapeutic potential. Found in the seed oil of the Jacaranda mimosifolia plant, jacaric acid methyl ester is often utilized in research settings for its stability and cell permeability. Once administered, it is readily metabolized to the active jacaric acid form. This technical guide provides an in-depth analysis of the biological activities of jacaric acid, with a focus on its anti-cancer, immunomodulatory, and metabolic regulatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anti-Cancer Activities

Jacaric acid has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, exhibiting a notable selectivity for malignant cells over their normal counterparts.[1] The primary mechanisms underlying its anti-cancer activity include the induction of apoptosis, cell cycle arrest, and the promotion of lipid peroxidation.

Induction of Apoptosis

Jacaric acid is a potent inducer of programmed cell death in numerous cancer cell types, including leukemia, prostate, and colon cancer.[2][3][4] This process is mediated through both the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: Treatment with jacaric acid leads to an increase in intracellular reactive oxygen species (ROS), which in turn disrupts mitochondrial membrane potential.[5] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1]

  • Extrinsic Pathway: In hormone-dependent prostate cancer cells (LNCaP), jacaric acid has been shown to activate the extrinsic pathway by upregulating Death Receptor 5 (DR5).[3] This leads to the cleavage and activation of caspase-8 and subsequent downstream effector caspases.[3]

The convergence of these pathways on the activation of executioner caspases, such as caspase-3, results in the cleavage of key cellular substrates like poly(ADP-ribose) polymerase-1 (PARP-1), ultimately leading to cell death.[3]

Cell Cycle Arrest

Jacaric acid can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human eosinophilic leukemia EoL-1 cells, jacaric acid treatment induces cell cycle arrest at the G0/G1 phase.[2] This prevents the cells from entering the S phase, where DNA replication occurs.

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of jacaric acid has been evaluated in various cancer cell lines, with GI50 (Growth Inhibition 50) values highlighting its potent anti-proliferative activity.

Cell LineCancer TypeGI50 (µM)Reference
Various Cancer Cell LinesGeneral1 - 5[5]

Immunomodulatory Activities

Jacaric acid exhibits significant immunomodulatory properties, influencing the function of key immune cells such as macrophages and mast cells.

Macrophage Activation

In murine peritoneal macrophages, jacaric acid has been shown to enhance their endocytic activity and increase the intracellular production of superoxide (B77818) anion.[6] Furthermore, it stimulates the production of nitric oxide and upregulates the secretion of pro-inflammatory cytokines, including interferon-γ, interleukin-1β, and tumor necrosis factor-α.[6] These findings suggest that jacaric acid can act as an immunopotentiator.

Anti-Allergic Effects

Jacaric acid has demonstrated anti-allergic properties by suppressing the allergic response in activated human mast cells.[7] Pre-treatment with jacaric acid significantly reduced the secretion of inflammatory mediators such as β-N-acetylglucosaminidase and tryptase, as well as T helper 2 (Th2) cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13).[7] This effect is associated with the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, and the upregulation of their inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1).[7]

Metabolic Regulation

emerging evidence suggests that jacaric acid plays a role in regulating lipid metabolism. In vivo studies in mice have shown that dietary supplementation with jacaric acid can reduce the expression of stearoyl-CoA desaturase-1 (SCD-1) mRNA in the liver.[8] SCD-1 is a key enzyme responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD-1, jacaric acid may influence fatty acid composition in tissues and potentially exert anti-obesity and anti-diabetic effects.[8] It is important to note that jacaric acid is rapidly metabolized to conjugated linoleic acid (CLA) in rats, which is also known to have various biological activities.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[10]

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours.[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.[10]

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.[10]

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.[10]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[10]

Signaling Pathways and Workflows

Signaling Pathways

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway JA Jacaric Acid DR5 Death Receptor 5 JA->DR5 Upregulates Casp8 Caspase-8 DR5->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates ROS Reactive Oxygen Species (ROS) Mito Mitochondrion ROS->Mito Depolarizes membrane Mito->Casp3 Activates Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito JA_intrinsic Jacaric Acid JA_intrinsic->ROS Increases JA_intrinsic->Bax Upregulates JA_intrinsic->Bcl2 Downregulates PARP PARP-1 Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

Caption: Jacaric acid-induced apoptosis signaling pathways.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate (5x10³ - 1x10⁴ cells/well) start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with various concentrations of this compound (24, 48, or 72 hours) adhere->treat add_mtt Add 10 µL of 5 mg/mL MTT solution (Incubate 4 hours at 37°C) treat->add_mtt solubilize Remove medium and add 100 µL DMSO add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % cell viability measure->analyze end End analyze->end

Caption: Experimental workflow for MTT cell viability assay.

Conclusion

This compound, as a precursor to the biologically active jacaric acid, represents a promising natural compound with a diverse pharmacological profile. Its potent anti-cancer activities, mediated through the induction of apoptosis and cell cycle arrest, make it a compelling candidate for further investigation in oncology. Furthermore, its immunomodulatory and metabolic regulatory properties suggest a broader therapeutic potential. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further research and development of jacaric acid and its derivatives as potential therapeutic agents.

References

Jacaric Acid Methyl Ester: A Technical Guide to Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jacaric acid ((8Z,10E,12Z)-octadeca-8,10,12-trienoic acid), a conjugated linolenic acid (CLNA), has emerged as a compound of significant interest within the scientific community due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of jacaric acid, with a primary focus on its most abundant origin. It further details methodologies for the extraction of jacaric acid and the subsequent preparation of its methyl ester, a form frequently utilized in research for analytical purposes. This document also elucidates the molecular pathways through which jacaric acid exerts its effects, particularly its pro-apoptotic and metabolic regulatory functions. Quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are presented to serve as a practical resource for researchers.

Natural Sources of Jacaric Acid

The predominant and most well-documented natural source of jacaric acid is the seed oil of the Blue Jacaranda tree, Jacaranda mimosifolia.[1][2] The oil extracted from these seeds is exceptionally rich in this specific CLNA isomer.[1] While other CLNAs are present in various plant oils, such as punicic acid in pomegranate seed oil, significant natural sources of jacaric acid beyond Jacaranda mimosifolia are not extensively documented in scientific literature.[1]

Data Presentation: Jacaric Acid Content

For clarity and comparative ease, the quantitative data regarding the primary natural source of jacaric acid is summarized below.

Botanical SourceFamilyPlant PartJacaric Acid Content in Oil (%)
Jacaranda mimosifoliaBignoniaceaeSeeds~32-36[1][3]

Extraction and Preparation of Jacaric Acid Methyl Ester

The isolation of jacaric acid from Jacaranda mimosifolia seeds first involves the extraction of the crude seed oil. Subsequently, the fatty acids within the oil are converted to their methyl esters for analysis or further use.

Experimental Protocol: Extraction of Crude Oil from Jacaranda mimosifolia Seeds

This protocol outlines a standard laboratory procedure for obtaining crude jacaranda seed oil using solvent extraction.

Materials:

  • Dried Jacaranda mimosifolia seeds

  • n-Hexane (analytical grade)

  • Grinder or mill

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Heating mantle

  • Filter paper

Methodology:

  • Seed Preparation: Dry the Jacaranda mimosifolia seeds to a moisture content of 5-10%.[4] Grind the dried seeds into a fine powder to increase the surface area for efficient extraction.[4]

  • Soxhlet Extraction:

    • Accurately weigh the ground seed powder and place it into a cellulose (B213188) extraction thimble.

    • Assemble the Soxhlet apparatus with a round-bottom flask containing n-hexane, the thimble with the sample, and a condenser.

    • Heat the n-hexane to its boiling point. The solvent will vaporize, condense, and drip into the thimble, extracting the oil.[5]

    • Continue the extraction for 6-8 hours, allowing for multiple cycles of solvent washing through the sample.[5]

  • Solvent Removal: After extraction, remove the n-hexane from the oil using a rotary evaporator to yield the crude seed oil.[5]

  • Storage: Store the extracted crude oil in a sealed, airtight container, protected from light, at a low temperature to prevent oxidation.

Experimental Protocol: Preparation of this compound via Transesterification

This protocol describes the conversion of the fatty acids in the extracted oil to fatty acid methyl esters (FAMEs), including this compound.

Materials:

  • Crude jacaranda seed oil

  • Methanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH) or Sodium methoxide

  • n-Hexane (analytical grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • pH indicator paper

Methodology:

  • Catalyst Preparation: Prepare a 0.5 M solution of potassium hydroxide in anhydrous methanol. This is the methanolic KOH catalyst. Ensure the KOH is fully dissolved.

  • Transesterification Reaction:

    • In a round-bottom flask, dissolve a known amount of the crude jacaranda seed oil in n-hexane.

    • Add the methanolic KOH solution to the oil solution. A typical molar ratio is 1:20 of oil to methanol.

    • Stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Washing and Neutralization:

    • Transfer the reaction mixture to a separatory funnel.

    • Add a saturated sodium chloride solution to the funnel to quench the reaction and facilitate phase separation.

    • Gently shake the funnel and allow the layers to separate. The upper layer contains the FAMEs in n-hexane.

    • Drain the lower aqueous layer.

    • Wash the organic layer with distilled water until the aqueous layer is neutral to pH indicator paper.

  • Drying and Solvent Removal:

    • Drain the n-hexane layer containing the FAMEs into a clean flask.

    • Add anhydrous sodium sulfate to the solution to remove any residual water.

    • Filter the solution to remove the sodium sulfate.

    • Evaporate the n-hexane using a rotary evaporator to obtain the purified fatty acid methyl esters.

  • Analysis: The resulting FAME mixture, which includes this compound, can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine its composition.

Biological Activities and Signaling Pathways

Jacaric acid has been shown to exert significant biological effects, most notably in the induction of apoptosis in cancer cells and the regulation of lipid metabolism.

Induction of Apoptosis

Jacaric acid is a potent inducer of apoptosis in various cancer cell lines, including prostate and leukemia cells.[1][6] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

In hormone-dependent prostate cancer cells, jacaric acid has been observed to upregulate Death Receptor 5 (DR5), leading to the activation of the extrinsic pathway.[1] This results in the cleavage of caspase-8 and subsequently, the executioner caspase-3, and PARP-1.[1] The intrinsic pathway is also activated, involving the modulation of the Bcl-2 family of proteins.[1]

Jacaric_Acid_Apoptosis_Pathway JA Jacaric Acid DR5 Death Receptor 5 (Upregulation) JA->DR5 activates Bcl2_family Bcl-2 Family Proteins JA->Bcl2_family modulates Casp8 Caspase-8 (Cleavage) DR5->Casp8 Casp3 Caspase-3 (Cleavage) Casp8->Casp3 Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Mitochondrion->Casp3 PARP1 PARP-1 (Cleavage) Casp3->PARP1 Apoptosis Apoptosis PARP1->Apoptosis

Jacaric Acid-Induced Apoptosis Signaling Pathway
Regulation of Lipid Metabolism

Jacaric acid has been demonstrated to influence lipid metabolism by reducing the expression of stearoyl-CoA desaturase (SCD).[3] SCD is a key enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[2][3] By inhibiting SCD, jacaric acid can alter the fatty acid composition of tissues.[3] This effect is believed to be mediated through the modulation of key transcription factors that regulate lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2]

Jacaric_Acid_SCD_Regulation JA Jacaric Acid SREBP1c SREBP-1c JA->SREBP1c inhibits PPARa PPARα JA->PPARa activates SCD1_mRNA SCD-1 mRNA Expression SREBP1c->SCD1_mRNA promotes PPARa->SCD1_mRNA inhibits SCD_activity Stearoyl-CoA Desaturase Activity SCD1_mRNA->SCD_activity leads to

Proposed Pathway of Jacaric Acid's Effect on SCD-1 Expression
Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a general workflow for investigating the biological effects of this compound in a cell-based assay.

Experimental_Workflow start Start: Prepare Jacaric Acid Methyl Ester Solution cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with Jacaric Acid Methyl Ester cell_culture->treatment incubation Incubation (Time-course) treatment->incubation assay Biological Assay (e.g., Apoptosis, Gene Expression) incubation->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion data_analysis->conclusion

General Experimental Workflow for Biological Assays

Conclusion

Jacaric acid, predominantly sourced from the seeds of Jacaranda mimosifolia, represents a promising natural compound for further research and development. Its methyl ester can be reliably produced through standard extraction and transesterification protocols. The well-documented pro-apoptotic and metabolic regulatory activities of jacaric acid, mediated through distinct signaling pathways, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers aiming to explore the multifaceted biological effects of jacaric acid and its derivatives.

References

The Biosynthesis of Jacaric Acid Methyl Ester in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

Jacaric acid, a conjugated linolenic acid (CLnA) with the structure (8Z, 10E, 12Z)-octadeca-8,10,12-trienoic acid, is a significant component of the seed oil of plants from the Jacaranda genus, notably Jacaranda mimosifolia.[1] This guide provides a comprehensive technical overview of the biosynthesis of jacaric acid in plants. It details the enzymatic pathways, key enzymes, and relevant experimental protocols for studying this process. Furthermore, it clarifies the nature of jacaric acid methyl ester as a synthetic derivative for research and industrial applications, rather than a naturally occurring compound in plants.

Introduction to Jacaric Acid

Jacaric acid is a polyunsaturated fatty acid distinguished by its conjugated triene system, which is responsible for its unique chemical properties and potential biological activities, including anti-cancer and immunomodulatory effects.[2][3] The seeds of Jacaranda mimosifolia are a primary natural source, containing approximately 31-36% jacaric acid in their seed oil.[1][4] Understanding the biosynthetic pathway of this unusual fatty acid is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Biosynthetic Pathway of Jacaric Acid

The biosynthesis of jacaric acid is a modification of the conventional fatty acid synthesis pathway in plants. It begins with the production of oleic acid (18:1Δ9c), which is then desaturated to linoleic acid (18:2Δ9c,12c). The key step in jacaric acid formation is the conversion of linoleic acid into a conjugated linolenic acid.

The Role of Fatty Acid Desaturase 2 (FAD2) and the Emergence of "Conjugases"

In most plants, the conversion of oleic acid to linoleic acid is catalyzed by the enzyme Δ12-fatty acid desaturase, encoded by the FAD2 gene.[5] However, the formation of conjugated double bonds, as seen in jacaric acid, is carried out by a specialized, divergent form of the FAD2 enzyme, often referred to as a "fatty acid conjugase" or FADX.[6][7][8]

These conjugases are believed to have evolved from ancestral FAD2 enzymes and possess a modified catalytic activity that, instead of introducing a methylene-interrupted double bond, converts an existing double bond into a conjugated system.[7] In the case of jacaric acid, the proposed mechanism involves the conversion of the cis-Δ12 double bond of linoleic acid into the conjugated 8-cis, 10-trans, 12-cis triene system.

The overall proposed biosynthetic pathway is illustrated in the diagram below:

Jacaric_Acid_Biosynthesis Oleic_Acid Oleic Acid (18:1Δ⁹ᶜ) Linoleic_Acid Linoleic Acid (18:2Δ⁹ᶜ,¹²ᶜ) Oleic_Acid->Linoleic_Acid FAD2 (Δ12-Desaturase) Jacaric_Acid Jacaric Acid (18:3Δ⁸ᶻ,¹⁰ᴱ,¹²ᶻ) Linoleic_Acid->Jacaric_Acid Fatty Acid Conjugase (FAD2-like)

Figure 1: Proposed biosynthetic pathway of jacaric acid from oleic acid.

Quantitative Data on Fatty Acid Composition

While specific kinetic data for the Jacaranda mimosifolia conjugase is not yet available in the literature, the analysis of its seed oil provides an indication of the end-product accumulation of this pathway.

Fatty AcidPercentage in Jacaranda mimosifolia Seed Oil
Jacaric Acid (18:3) ~31% [4]
Palmitic Acid (16:0)~11%
Stearic Acid (18:0)~3%
Oleic Acid (18:1)~16%
Linoleic Acid (18:2)~39%

Table 1: Fatty acid composition of Jacaranda mimosifolia seed oil. Data synthesized from comparative studies of plant seeds.[4]

Experimental Protocols for Studying Jacaric Acid Biosynthesis

The elucidation of the jacaric acid biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques.

Identification and Cloning of the Fatty Acid Conjugase Gene

The first step is to identify the candidate gene encoding the fatty acid conjugase from Jacaranda mimosifolia. This is typically achieved through homology-based screening of a cDNA library from developing seeds, where fatty acid biosynthesis is most active.

Gene_Identification_Workflow Start Developing Jacaranda Seeds RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Library Synthesis RNA_Extraction->cDNA_Synthesis PCR_Screening PCR with Degenerate Primers (based on FAD2 sequences) cDNA_Synthesis->PCR_Screening Sequencing Sequencing of PCR Products PCR_Screening->Sequencing Gene_Isolation Isolation of Full-Length Conjugase cDNA Sequencing->Gene_Isolation

Figure 2: Experimental workflow for the identification of a candidate fatty acid conjugase gene.
Heterologous Expression and Functional Characterization

To confirm the function of the candidate conjugase gene, it is expressed in a host organism that does not naturally produce conjugated fatty acids, such as yeast (Saccharomyces cerevisiae) or a model plant like Arabidopsis thaliana.[6][9]

Protocol for Heterologous Expression in Yeast:

  • Vector Construction: The full-length cDNA of the candidate conjugase is cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate (B1210297) method.

  • Induction and Substrate Feeding: Transformed yeast cells are grown in a selective medium. Gene expression is induced by adding galactose. The culture is supplemented with the precursor fatty acid, linoleic acid, to serve as the substrate for the conjugase.

  • Lipid Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and total lipids are extracted. The fatty acids are then transesterified to fatty acid methyl esters (FAMEs) for analysis.

In Vitro Enzyme Assays

For more detailed kinetic analysis, in vitro assays can be performed using microsomal fractions prepared from the heterologous expression system.

Protocol for In Vitro Conjugase Assay:

  • Microsome Isolation: Yeast cells expressing the conjugase are lysed, and the microsomal fraction, containing the endoplasmic reticulum-localized enzyme, is isolated by differential centrifugation.

  • Assay Reaction: The microsomal preparation is incubated with radiolabeled [14C]-linoleoyl-CoA or unlabeled linoleic acid in a reaction buffer containing necessary cofactors like NADH and ATP.

  • Lipid Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The fatty acids are then analyzed by thin-layer chromatography (TLC) to separate the substrate from the product, followed by autoradiography or by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the jacaric acid produced.

Analysis of Fatty Acids

The definitive identification and quantification of jacaric acid and its precursors are achieved through the analysis of their methyl esters by GC-MS.

Protocol for FAME Preparation and Analysis:

  • Lipid Extraction: Total lipids are extracted from the plant tissue or yeast cells using a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v).

  • Transesterification: The extracted lipids are transesterified to FAMEs using a reagent such as sodium methoxide (B1231860) in methanol or boron trifluoride in methanol.

  • GC-MS Analysis: The resulting FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The retention time and mass spectrum of the this compound are compared to those of an authentic standard for confirmation.

This compound: A Synthetic Derivative

It is important to note that while jacaric acid is a naturally occurring fatty acid in Jacaranda mimosifolia seeds, its methyl ester is not.[10] this compound is produced synthetically through the transesterification of jacaric acid or jacaranda seed oil. This derivative is commonly used in research as a more stable and volatile form for analytical purposes and as a building block in chemical synthesis.[10]

Jacaric_Acid_vs_Ester Jacaric_Acid Jacaric Acid (Natural Product) Transesterification Chemical Transesterification (e.g., with Methanol/H+) Jacaric_Acid->Transesterification Methyl_Ester This compound (Synthetic Derivative) Transesterification->Methyl_Ester

Figure 3: Relationship between naturally occurring jacaric acid and its synthetic methyl ester.

Conclusion

The biosynthesis of jacaric acid in plants is a fascinating example of the diversification of fatty acid metabolism, driven by the evolution of specialized FAD2-like enzymes known as conjugases. While the specific conjugase from Jacaranda mimosifolia awaits full characterization, the established methodologies for gene discovery, heterologous expression, and biochemical analysis provide a clear roadmap for future research in this area. A deeper understanding of this pathway will not only advance our knowledge of plant lipid metabolism but also open up new avenues for the sustainable production of this valuable fatty acid for pharmaceutical and industrial applications. The distinction between the naturally synthesized jacaric acid and its synthetically derived methyl ester is critical for researchers in the field.

References

In-depth Technical Guide: Discovery and Isolation of Jacaric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric Acid, a conjugated linolenic acid (CLNA) isomer, has emerged as a compound of significant interest within the scientific community due to its potent and varied biological activities, particularly its anti-cancer properties.[1] Found primarily in the seed oil of the Jacaranda mimosifolia plant, this polyunsaturated fatty acid is characterized by its (8Z, 10E, 12Z)-octadecatrienoic acid structure.[2] The methyl ester form of Jacaric Acid is frequently utilized in research for its increased volatility, making it amenable to analytical techniques such as gas chromatography. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Jacaric Acid methyl ester. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.

Discovery and Natural Occurrence

Jacaric Acid is a naturally occurring conjugated polyunsaturated fatty acid. Its primary and most abundant source is the seed of the Jacaranda mimosifolia tree, which can contain approximately 36% Jacaric Acid.[3] While other CLNAs are found in various plant oils, significant natural sources of Jacaric Acid beyond Jacaranda mimosifolia are not well-documented in current scientific literature.

Isolation and Synthesis of this compound

The isolation of this compound from its natural source, Jacaranda mimosifolia seed oil, is a multi-step process involving extraction of the crude oil followed by transesterification to convert the triglycerides into fatty acid methyl esters (FAMEs), and subsequent purification of the desired this compound.

Extraction of Crude Jacaranda Seed Oil

The initial step involves the extraction of the crude oil from the seeds of Jacaranda mimosifolia. A common and efficient laboratory-scale method is solvent extraction using a Soxhlet apparatus.

Experimental Protocol: Soxhlet Extraction of Jacaranda Seed Oil

  • Seed Preparation: Dry the Jacaranda mimosifolia seeds to a moisture content of 5-10% and grind them into a fine powder to maximize the surface area for extraction.

  • Extraction: Place the powdered seed material into a thimble and extract with n-hexane using a Soxhlet apparatus for 6-8 hours. The solvent is heated, vaporizes, condenses, and drips onto the seed powder, extracting the oil. The solvent containing the dissolved oil is then siphoned back into the boiling flask.

  • Solvent Removal: After the extraction is complete, remove the n-hexane from the extract using a rotary evaporator to yield the crude seed oil.

Synthesis of this compound via Transesterification

The triglycerides in the crude Jacaranda seed oil are converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification. Base-catalyzed transesterification is a widely used method due to its high efficiency and mild reaction conditions.

Experimental Protocol: Base-Catalyzed Transesterification

  • Reaction Setup: In a round-bottom flask, dissolve the crude Jacaranda seed oil in methanol (B129727). A typical molar ratio of methanol to oil is 6:1 to ensure the reaction goes to completion.[4]

  • Catalyst Preparation: Prepare a solution of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in methanol. The catalyst concentration is typically around 1% (w/w) of the oil.[5]

  • Transesterification Reaction: Add the methanolic catalyst solution to the oil/methanol mixture. Heat the reaction mixture to approximately 60°C with continuous stirring for about 1-2 hours.[5]

  • Neutralization and Washing: After the reaction is complete, cool the mixture and neutralize the catalyst with an acid, such as hydrochloric acid (HCl).[4] Wash the mixture with water to remove any remaining catalyst, soap, and glycerol. The upper layer containing the FAMEs is then separated.

  • Drying and Solvent Removal: Dry the FAME layer over anhydrous sodium sulfate (B86663) and remove the solvent (hexane, if used for extraction) using a rotary evaporator to obtain a mixture of fatty acid methyl esters.

Quantitative Data: Transesterification of Vegetable Oils

ParameterValue/ConditionReference
Methanol to Oil Molar Ratio6:1[4]
Catalyst (NaOH)1.25 g for 100 g of oil[4]
Reaction Temperature60°C[5]
Reaction Time1-2 hours[5]
Expected Yield of FAMEs ~90% (w/w of oil) [4]
Purification of this compound

The resulting mixture of FAMEs contains this compound along with other saturated and unsaturated fatty acid methyl esters. Purification of the target compound can be achieved using chromatographic techniques.

Experimental Protocol: Purification by Argentation Chromatography

Argentation chromatography is a powerful technique for separating unsaturated fatty acids based on the number, geometry, and position of their double bonds.

  • Stationary Phase Preparation: Impregnate silica (B1680970) gel with a solution of silver nitrate.

  • Column Packing: Pack a chromatography column with the silver ion-impregnated silica gel.

  • Elution: Apply the FAME mixture to the column and elute with a solvent system of increasing polarity, for example, a gradient of diethyl ether in hexane.

  • Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocol: Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) offers high resolution for the isolation of pure compounds.

  • Column: A C18 reversed-phase column is typically used.[6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.[6]

  • Detection: A UV detector set to the characteristic absorbance wavelength of the conjugated triene system of Jacaric Acid (around 270 nm).

  • Injection and Fraction Collection: Inject the FAME mixture onto the column and collect the fraction corresponding to the this compound peak.

  • Solvent Removal: Evaporate the solvent from the collected fraction to yield the purified this compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

Gas Chromatography (GC)

GC with a flame ionization detector (GC-FID) is used to determine the purity of the isolated compound and to quantify its presence in the FAME mixture. The sample is identified by comparing its retention time with that of a known standard.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The ¹H-NMR spectrum of a typical fatty acid methyl ester shows a characteristic singlet peak for the methyl ester protons at approximately 3.7 ppm.[7] The protons on the conjugated double bonds of this compound will appear in the olefinic region (typically 5-7 ppm).

  • ¹³C-NMR: The ¹³C-NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester at around 174 ppm.[8] The carbons of the conjugated double bond system will have distinct chemical shifts in the range of 120-140 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of fatty acid methyl esters typically shows a molecular ion peak (M+). The fragmentation pattern of conjugated fatty acid methyl esters can be complex, but characteristic fragments can help in structure elucidation. For a C18:3 methyl ester like this compound, the molecular ion peak would be at m/z = 292.[9]

Biological Activity and Signaling Pathways

Jacaric Acid has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines with notable selectivity for cancer cells over normal cells.[2] While most studies have focused on the free acid, it is generally understood that the methyl ester acts as a prodrug, being hydrolyzed to the active free acid within the cell.

In Vitro Cytotoxicity

The cytotoxic efficacy of Jacaric Acid has been quantified in various cancer cell lines, with IC50 values indicating its potent anti-proliferative activity.

Table of IC50 Values for Jacaric Acid

Cell LineCancer TypeIC50 Value (µM)Reference
LNCaPProstate Cancer2.2[10]
PC-3Prostate Cancer11.8[10]
DLD-1Colon AdenocarcinomaStrongest effect among CLnA isomers[10]
PU5-1.8Murine Macrophage-like LeukemiaMost potent among 6 CLnA isomers tested[10]
EoL-1Human Eosinophilic LeukemiaMore potent than other CLnA isomers[10]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[10]

Signaling Pathways

Jacaric Acid induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11]

  • Intrinsic Pathway: Jacaric Acid treatment leads to an increase in intracellular reactive oxygen species (ROS), which triggers mitochondrial membrane depolarization. This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[12]

  • Extrinsic Pathway: In certain cancer cell lines, such as hormone-dependent prostate cancer cells (LNCaP), Jacaric Acid activates the extrinsic apoptotic pathway. This involves the upregulation of Death Receptor 5 (DR5) and subsequent cleavage of caspase-8 and PARP-1.[11]

Visualizations

Experimental Workflows

experimental_workflow cluster_extraction Oil Extraction cluster_synthesis Methyl Ester Synthesis cluster_purification Purification seed Jacaranda mimosifolia Seeds grind Grinding seed->grind soxhlet Soxhlet Extraction (n-hexane) grind->soxhlet evaporation1 Rotary Evaporation soxhlet->evaporation1 crude_oil Crude Jacaranda Oil evaporation1->crude_oil transesterification Base-Catalyzed Transesterification (Methanol, NaOH) crude_oil->transesterification fame_mixture FAME Mixture transesterification->fame_mixture chromatography Argentation Chromatography or Preparative HPLC fame_mixture->chromatography pure_jame Pure Jacaric Acid Methyl Ester chromatography->pure_jame

Caption: Workflow for the isolation and synthesis of this compound.

Signaling Pathway

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JA Jacaric Acid DR5 Death Receptor 5 (DR5) (Upregulation) JA->DR5 ROS ↑ Reactive Oxygen Species (ROS) JA->ROS Bax ↑ Bax JA->Bax Bcl2 ↓ Bcl-2 JA->Bcl2 Caspase8 Caspase-8 (Cleavage) DR5->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase9 Caspase-9 Mito->Caspase9 Bax->Mito Bcl2->Mito Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Jacaric Acid-induced apoptosis signaling pathways in cancer cells.

Conclusion

This compound is a valuable tool for the scientific investigation of the biological activities of this potent conjugated linolenic acid. Its preparation from the readily available natural source, Jacaranda mimosifolia seed oil, is achievable through standard lipid extraction and transesterification procedures, followed by chromatographic purification. The well-documented anti-cancer activities of Jacaric Acid, mediated through the induction of apoptosis via both intrinsic and extrinsic pathways, make its methyl ester a crucial compound for further research in oncology and drug development. This guide provides the necessary foundational knowledge and detailed protocols to facilitate such investigations.

References

The Therapeutic Potential of Jacaric Acid Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Jacaric Acid, a conjugated linolenic acid (CLNA) isomer, has garnered significant scientific interest for its diverse therapeutic potential. This technical guide provides an in-depth overview of the biological activities of Jacaric Acid, with the understanding that its methyl ester form is a common laboratory-grade derivative likely serving as a pro-drug. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive resource on the anti-cancer, immunomodulatory, and metabolic regulatory properties of this compound. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further investigation and development of Jacaric Acid Methyl Ester as a potential therapeutic agent.

Introduction

Jacaric Acid ((8Z, 10E, 12Z)-octadecatrienoic acid) is a polyunsaturated fatty acid predominantly found in the seed oil of plants from the Jacaranda genus.[1] As a conjugated linolenic acid (CLNA), its unique structure, characterized by three conjugated double bonds, is believed to be central to its biological activity.[2] While much of the in-depth biological research has been conducted on the free acid form, this compound is commercially available as a biotechnology-grade reagent for research purposes.[3][4] It is hypothesized that the methyl ester form is readily hydrolyzed to the active Jacaric Acid within a biological system. This guide will therefore focus on the documented therapeutic effects of Jacaric Acid.

Emerging evidence strongly suggests that Jacaric Acid possesses potent anti-neoplastic properties against a range of cancer cell lines.[1] Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest.[5][6] Beyond its anti-cancer effects, Jacaric Acid has also demonstrated immunomodulatory and metabolic regulatory activities, highlighting its potential for broader therapeutic applications.[1][3]

Anti-Cancer Applications

The anti-cancer properties of Jacaric Acid are the most extensively studied aspect of its therapeutic potential. It has shown selective cytotoxicity against various cancer cells while exhibiting minimal impact on normal cells.[5][7]

Cytotoxic Activity

Jacaric Acid induces cell death in a time- and concentration-dependent manner in several cancer cell lines.[6] The cytotoxic efficacy, often quantified by the half-maximal inhibitory concentration (IC50), demonstrates its potent anti-proliferative effects.

Table 1: Comparative Cytotoxicity of Jacaric Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LNCaPHuman Prostate Cancer~25[8]
PC-3Human Prostate Cancer~40[8]
DLD-1Human AdenocarcinomaNoted as having the strongest effect among tested CLnAs[2][8]
VariousVariety of cancer cell linesGI50 = 1-5 µM[9]
Induction of Apoptosis

A primary mechanism underlying the anti-cancer activity of Jacaric Acid is the induction of apoptosis.[2][5] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on the cancer cell type.[5][7]

In hormone-dependent (LNCaP) human prostate cancer cells, Jacaric Acid activates both intrinsic and extrinsic apoptotic pathways.[5] This involves the modulation of pro- and anti-apoptotic Bcl-2 family proteins, activation of caspases-3, -8, and -9, and cleavage of poly(ADP-ribose) polymerase-1 (PARP-1).[5] Furthermore, a cell death-inducing signaling cascade involving death receptor 5 (DR5) is activated.[5] In contrast, in hormone-independent (PC-3) prostate cancer cells, apoptosis is induced primarily through the intrinsic pathway.[5]

The induction of apoptosis in human adenocarcinoma (DLD-1) cells by Jacaric Acid is linked to lipid peroxidation.[2] The cytotoxic effect is dependent on the intracellular incorporation of the fatty acid.[2]

Jacaric_Acid_Apoptosis_LNCaP cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway JA Jacaric Acid DR5 Death Receptor 5 JA->DR5 Bcl2 Bcl-2 Family (Modulation) JA->Bcl2 Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp9->Casp3 PARP PARP-1 Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Jacaric Acid-induced apoptosis in LNCaP cells.

Cell Cycle Arrest

In addition to apoptosis, Jacaric Acid can inhibit cancer cell growth by inducing cell cycle arrest. In murine macrophage-like leukemia PU5-1.8 cells and human eosinophilic leukemia EoL-1 cells, treatment with Jacaric Acid leads to an arrest at the G0/G1 phase of the cell cycle.[3][6]

Immunomodulatory and Anti-Allergic Effects

Jacaric Acid has demonstrated notable immunomodulatory properties, particularly in the context of allergic responses.

In a study using the activated human mast cell line-1 (HMC-1), Jacaric Acid was shown to suppress the allergic response at concentrations that were non-cytotoxic.[10] Pre-treatment with Jacaric Acid significantly reduced the secretion of inflammatory mediators such as β-N-acetylglucosaminidase and tryptase.[10][11] Furthermore, it decreased the production of T helper 2 (Th2) cytokines, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[10][11] This anti-allergic effect was also associated with the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, and the upregulation of their tissue inhibitor, TIMP-1.[10]

Table 2: Effect of Jacaric Acid on Inflammatory Mediator Release from HMC-1 Cells

MediatorEffect of Jacaric Acid TreatmentReference
β-N-acetylglucosaminidaseSignificant reduction in secretion[10][11]
TryptaseInhibition of release[10][11]
IL-4Significant reduction in secretion[10][11]
IL-13Significant reduction in secretion[10][11]

Metabolic Regulation

Preliminary research indicates that Jacaric Acid may have beneficial effects on metabolic health by influencing lipid metabolism.

In vivo studies in mice have shown that oral administration of Jacaric Acid can decrease the expression of stearoyl-CoA desaturase-1 (SCD-1) mRNA in the liver.[1][12] SCD-1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[12] The inhibition of SCD activity is linked to potential anti-obesity and anti-diabetic effects.[12] Treatment with Jacaric Acid led to a decrease in the desaturation index (the ratio of monounsaturated to saturated fatty acids) in the liver and white adipose tissue of mice.[12]

Jacaric_Acid_Metabolic_Effect JA Jacaric Acid SCD1 Stearoyl-CoA Desaturase-1 (SCD-1) mRNA JA->SCD1 Decreases expression SCD1_activity SCD-1 Activity SCD1->SCD1_activity Leads to decreased activity MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Palmitoleic acid, Oleic acid) SCD1_activity->MUFA Catalyzes biosynthesis from SFAs Desat_Index Decreased Desaturation Index (MUFA/SFA) MUFA->Desat_Index SFA Saturated Fatty Acids (SFAs) (e.g., Palmitic acid, Stearic acid) SFA->MUFA SFA->Desat_Index

Caption: Metabolic effect of Jacaric Acid on SCD-1.

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product, primarily through mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).[13]

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.[13]

    • Include a solvent control (medium with the same concentration of solvent used for the highest concentration of the compound).[13]

    • After 24 hours of cell adhesion, remove the medium and add 100 µL of the various concentrations of Jacaric Acid solutions to the respective wells.[8]

    • Incubate the plate for the desired treatment periods (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C.[13]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium containing MTT.[8]

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_adhesion Incubate for 24h (Adhesion) seed_cells->incubate_24h_adhesion treat_cells Treat cells with Jacaric Acid incubate_24h_adhesion->treat_cells prepare_JA Prepare Jacaric Acid dilutions prepare_JA->treat_cells incubate_treatment Incubate for treatment period (24, 48, or 72h) treat_cells->incubate_treatment add_MTT Add MTT solution incubate_treatment->add_MTT incubate_MTT Incubate for 2-4h add_MTT->incubate_MTT solubilize Solubilize formazan crystals (DMSO) incubate_MTT->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (Calculate % viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with Jacaric Acid, a chemotherapy drug, or a combination for the desired time period.[8]

  • Cell Harvesting:

    • Collect both adherent and floating cells.[8]

    • Wash the cells with cold PBS and resuspend them in 1X binding buffer.[8]

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The cell populations are identified as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

This compound, as a stable precursor to the biologically active Jacaric Acid, represents a promising natural compound with significant therapeutic potential. Its potent and selective anti-cancer activity, mediated through the induction of apoptosis and cell cycle arrest, warrants further preclinical and in vivo investigation.[2][7] The immunomodulatory and metabolic regulatory effects of Jacaric Acid suggest a broader range of applications that should be explored in greater detail.[1][10]

Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying its various biological activities.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer, inflammatory diseases, and metabolic disorders.

  • Investigating the potential synergistic effects of Jacaric Acid with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.[8]

  • Exploring drug delivery strategies to improve the bioavailability and targeted delivery of Jacaric Acid.

The comprehensive data and protocols presented in this technical guide aim to provide a solid foundation for researchers to advance the scientific understanding and potential clinical translation of this compound.

References

Jacaric Acid Methyl Ester: A Technical Guide to its Bioactive Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid), a conjugated linolenic acid (CLNA) found in the seed oil of plants from the Jacaranda genus, and its methyl ester derivative have emerged as promising bioactive food components with significant therapeutic potential.[1][2] Extensive in vitro and in vivo studies have demonstrated potent anti-cancer, immunomodulatory, and metabolic regulatory effects, positioning jacaric acid and its methyl ester as compelling candidates for further investigation in drug development.[1][3] This technical guide provides a comprehensive overview of the biological activities of jacaric acid methyl ester, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The biological effects of jacaric acid are dose-dependent and vary across different cell lines and experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Anticancer Effects of Jacaric Acid

Cell LineCancer TypeIC50 ValueKey ObservationsReference(s)
PC-3Prostate Cancer11.8 µMInduction of apoptosis.[3][4]
LNCaPProstate Cancer2.2 µMInduction of apoptosis.[3][4]
DLD-1AdenocarcinomaNot specifiedStrong cytotoxic effects, induction of apoptosis via lipid peroxidation.[3][5]
PU5-1.8Murine Macrophage-like Leukemia~6 µM (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis.[3]
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 µM (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis.[3][6]

Table 2: Effects of Jacaric Acid on Mitochondrial Membrane Potential in Murine Leukemia Cells

Treatment ConcentrationPercentage of Cells with Depolarized MitochondriaReference(s)
ControlNot specified[7]
Jacaric Acid (Dose-dependent)Increased percentage of cells with low mitochondrial membrane potential, indicating depolarization.[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the bioactive effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.[8]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare serial dilutions of this compound in the appropriate culture medium to achieve the desired final concentrations (typically ranging from 1 to 100 µM).[3] The final solvent concentration should be kept below 0.1%.[8]

    • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same final concentration).

    • Incubate the plates for specific time periods (e.g., 24, 48, 72 hours).[3][9]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]

    • Incubate the plates for another 4 hours at 37°C.[8][9]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.[2]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.[2]

    • Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.[2]

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures changes in the mitochondrial membrane potential (ΔΨm), a key indicator of early apoptosis.[7]

  • Cell Seeding and Treatment:

    • Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and treat with this compound.[2]

  • JC-1 Staining:

    • After treatment, remove the medium and wash the cells with PBS.

    • Add JC-1 staining solution to the cells and incubate at 37°C.

  • Analysis:

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[7]

    • In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[7]

    • The ratio of red to green fluorescence is measured using a fluorescence microplate reader or flow cytometer. A decrease in this ratio indicates mitochondrial depolarization.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on the cell cycle distribution of cancer cells.[1][8]

  • Cell Treatment and Harvesting:

    • Seed and treat cells with this compound as described for the viability assay.[1]

    • Harvest both adherent and floating cells.[1]

  • Fixation:

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[1][8]

    • Store the fixed cells at -20°C for at least 2 hours.[1]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.[1]

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[8]

    • Incubate in the dark for 30 minutes.[8]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.[8]

    • The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by jacaric acid and a typical experimental workflow for its analysis.

Jacaric Acid-Induced Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JA_Ext Jacaric Acid DR5 Death Receptor 5 (DR5) JA_Ext->DR5 Upregulation Casp8 Caspase-8 DR5->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Activation JA_Int Jacaric Acid ROS ↑ Reactive Oxygen Species (ROS) JA_Int->ROS Bax ↑ Bax JA_Int->Bax Bcl2 ↓ Bcl-2, Bcl-xL JA_Int->Bcl2 Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Mito->Casp9 Activation Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Jacaric acid-induced apoptosis signaling pathways.

Experimental Workflow for Assessing Anticancer Effects cluster_culture Cell Culture & Treatment cluster_assays Bioassays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Jacaric Acid Methyl Ester start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis mmp Mitochondrial Potential (JC-1 Assay) treat->mmp cell_cycle Cell Cycle (PI Staining) treat->cell_cycle data Analyze Data (e.g., IC50, % Apoptosis) viability->data apoptosis->data mmp->data cell_cycle->data conclusion Conclusion on Bioactivity data->conclusion

References

Jacaric Acid Methyl Ester: A Technical Guide for Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric Acid, a conjugated linolenic acid (CLnA) isomer, has emerged as a molecule of significant interest in lipidomics due to its potent and selective biological activities. This technical guide provides an in-depth overview of Jacaric Acid and its methyl ester derivative, focusing on its role in lipidomics research. It consolidates key quantitative data, details experimental protocols for its study, and visualizes associated cellular pathways and analytical workflows. As lipidomics research often involves the analysis of fatty acids as their methyl esters for enhanced volatility in gas chromatography, understanding the properties and preparation of Jacaric Acid methyl ester is crucial for accurate quantification and mechanistic studies. This document serves as a comprehensive resource for professionals in oncology, immunology, and drug discovery exploring the therapeutic potential of this natural compound.

Introduction to Jacaric Acid and its Methyl Ester

Jacaric Acid (8Z, 10E, 12Z-octadecatrienoic acid) is a polyunsaturated fatty acid found in the seeds of plants like the Jacaranda mimosifolia. It is an isomer of α-linolenic acid and belongs to the group of conjugated linolenic acids (CLnAs), characterized by three conjugated double bonds.[1][2] This structural feature is believed to be responsible for its significant biological activities, including anti-cancer, immunomodulatory, and anti-allergic effects.[3][4]

In the context of lipidomics and analytical chemistry, fatty acids are commonly converted to their fatty acid methyl esters (FAMEs) prior to analysis.[5] This derivatization process increases the volatility and thermal stability of the fatty acids, making them amenable to analysis by gas chromatography (GC).[6] Therefore, this compound is the primary form of the molecule that is identified and quantified in many lipidomics workflows.[7][8]

Role in Lipidomics Research

Jacaric Acid and its methyl ester are pivotal in lipidomics research for several reasons:

  • Investigation of Anti-Cancer Mechanisms: Jacaric Acid selectively induces apoptosis in various cancer cell lines while leaving normal cells unaffected.[9] Lipidomics studies can elucidate how Jacaric Acid is incorporated into cellular lipids and how it modulates lipid profiles to trigger cell death pathways like apoptosis and ferroptosis.[10][11]

  • Modulation of Lipid Metabolism: It has been shown to inhibit the enzyme stearoyl-CoA desaturase (SCD), a key regulator of fatty acid composition in tissues.[4][12] This inhibition alters the balance of saturated and monounsaturated fatty acids, with implications for metabolic diseases like obesity and diabetes.[12][13] Lipidomics allows for a comprehensive analysis of these changes in the cellular lipidome.

  • Immunomodulatory Effects: Jacaric Acid can activate macrophages, stimulating the secretion of pro-inflammatory cytokines, suggesting its potential as an immunopotentiator.[14][15] Conversely, it exhibits anti-allergic properties by suppressing the activation of mast cells.[4] Lipidomics can help to unravel the lipid signaling pathways involved in these immunomodulatory activities.

Quantitative Data

The cytotoxic efficacy of Jacaric Acid has been quantified across various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
DLD-1Human AdenocarcinomaStrong cytotoxic effect[15][16]
LNCaPHuman Prostate Cancer2.2[15]
PC-3Human Prostate Cancer11.8[15]
PU5-1.8Murine Macrophage-like LeukemiaTime- and concentration-dependent inhibition[17]
EoL-1Human Eosinophilic LeukemiaTime- and concentration-dependent inhibition[1]

Signaling Pathways and Mechanisms of Action

Jacaric Acid exerts its biological effects through the modulation of several key signaling pathways.

Induction of Apoptosis

Jacaric Acid induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][14] In hormone-dependent prostate cancer cells (LNCaP), it activates both pathways, leading to the cleavage of PARP and caspases-3, -8, and -9.[9] In hormone-independent PC-3 cells, it primarily activates the intrinsic pathway.[9] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14]

JA Jacaric Acid Extrinsic Extrinsic Pathway (Death Receptor) JA->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) JA->Intrinsic DR5 Death Receptor 5 Extrinsic->DR5 Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Intrinsic->Bcl2 Bax Bax (Pro-apoptotic) Intrinsic->Bax Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria Bcl2->Mito Bax->Mito CytoC Cytochrome c Mito->CytoC release Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Jacaric Acid-Induced Apoptosis Signaling Pathway.

Cell Cycle Arrest

In leukemia cells, Jacaric Acid has been observed to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[1][14]

JA Jacaric Acid G0G1 G0/G1 Phase JA->G0G1 Arrest S S Phase G0G1->S Proliferation Cell Proliferation G2M G2/M Phase S->G2M G2M->G0G1 Mitosis

Jacaric Acid-Induced G0/G1 Cell Cycle Arrest.

Experimental Protocols

Accurate analysis of Jacaric Acid in lipidomics research requires robust experimental protocols for lipid extraction and derivatization.

Protocol 1: Total Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for extracting total lipids from tissues, seeds, or cell cultures.[6]

  • Materials:

    • Chloroform (B151607)

    • Methanol

    • 0.9% KCl solution

    • Homogenizer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Weigh approximately 500 mg of the ground or homogenized sample into a glass centrifuge tube.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Homogenize the sample for 2-3 minutes.

    • Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the solid and liquid phases.

    • Carefully collect the supernatant and transfer it to a clean tube.

    • Add 0.2 volumes of 0.9% KCl solution to the supernatant, vortex thoroughly, and centrifuge for 5 minutes to facilitate phase separation.

    • The lower chloroform layer, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted lipids into FAMEs for GC analysis.[6]

  • Materials:

    • BF3-Methanol (14%) or 0.5 M Methanolic KOH

    • Hexane (B92381)

    • Water

    • Saturated NaCl solution

  • Procedure (Acid-Catalyzed Methylation):

    • To the dried lipid extract, add 2 mL of 14% BF3-Methanol solution.

    • Seal the tube tightly and heat at 100°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for the analysis of Jacaric Acid within a broader lipidomics study.

Sample Biological Sample (Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Deriv Derivatization to FAMEs (Methylation) Extraction->Deriv Analysis GC-MS / GC-FID Analysis Deriv->Analysis DataProc Data Processing (Peak Integration, Identification) Analysis->DataProc Stats Statistical Analysis & Pathway Mapping DataProc->Stats

Lipidomics Workflow for Jacaric Acid Analysis.

Conclusion

Jacaric Acid and its methyl ester are valuable tools in lipidomics research, offering insights into the mechanisms of cancer, immune function, and metabolic regulation. Its potent biological activities, combined with established analytical protocols, position it as a promising compound for further investigation in drug development. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of Jacaric Acid, facilitating the design of robust experiments and the interpretation of complex lipidomics data. The ability to selectively target cancer cells and modulate key lipid metabolic pathways warrants more extensive preclinical and clinical evaluation.

References

The Influence of Jacaric Acid Methyl Ester on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric Acid, an isomer of conjugated linolenic acid (CLNA) found in the seeds of the Jacaranda mimosifolia plant, has emerged as a compound of significant interest due to its diverse biological activities.[1] As a polyunsaturated fatty acid, its effects on gene expression are central to its therapeutic potential in oncology, immunology, and metabolic diseases. In experimental setting, Jacaric Acid is often utilized in its methyl ester form (Jacaric Acid Methyl Ester) to enhance stability and facilitate cell membrane penetration.[2][3] This technical guide provides a comprehensive overview of the mechanisms of action of Jacaric Acid, summarizing key quantitative data on its effects on gene expression, detailing relevant experimental methodologies, and visualizing the core signaling pathways involved. The findings presented are based on studies investigating Jacaric Acid, with the understanding that the methyl ester is the likely form administered in these in vitro and in vivo models.[4][5]

Core Mechanisms and Impact on Gene Expression

This compound modulates gene expression through several key mechanisms, primarily impacting pathways related to cancer cell survival, lipid metabolism, and immune responses.

Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Jacaric Acid is a potent and selective inducer of apoptosis in various cancer cell lines, including prostate, leukemia, and colon cancer, while showing minimal cytotoxicity to normal cells.[1][6] Its pro-apoptotic effects are mediated by significant changes in the expression of key regulatory genes.

  • Intrinsic (Mitochondrial) Pathway: Treatment with Jacaric Acid leads to an increase in intracellular reactive oxygen species (ROS), which triggers the upregulation of the pro-apoptotic gene Bax and the downregulation of anti-apoptotic genes Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspase-9 and subsequent apoptosis.[7]

  • Extrinsic (Death Receptor) Pathway: In certain cancer cells, such as hormone-dependent prostate cancer (LNCaP), Jacaric Acid upregulates the expression of Death Receptor 5 (DR5).[1][7] This leads to the activation of the initiator caspase-8, which, along with the intrinsic pathway, converges to activate the executioner caspase-3, resulting in the cleavage of PARP-1 and cell death.[7]

  • Cell Cycle Arrest: In leukemia cells, Jacaric Acid has been shown to induce G0/G1 cell cycle arrest, a process intrinsically linked to the modulation of cell cycle regulatory genes.[1]

Metabolic Regulation: Inhibition of Stearoyl-CoA Desaturase (SCD-1)

Jacaric Acid plays a crucial role in lipid metabolism, primarily by inhibiting the expression and activity of Stearoyl-CoA Desaturase (SCD-1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[8]

  • Downregulation of SCD-1 mRNA: In vivo studies in mice have demonstrated that oral administration of Jacaric Acid significantly decreases the messenger RNA (mRNA) expression of the SCD-1 isoform in the liver.[8] This inhibition of SCD activity is associated with potential anti-obesity and anti-diabetic effects.[8]

  • Transcriptional Control: The proposed mechanism for SCD-1 downregulation involves the modulation of key transcription factors that regulate lipogenesis.[9] Like other polyunsaturated fatty acids, Jacaric Acid may suppress the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and antagonize Liver X Receptors (LXR), both of which are critical for inducing SCD-1 gene transcription.[9]

Immunomodulatory Effects

Jacaric Acid exhibits significant immunomodulatory properties, particularly in activating macrophages. This is achieved by upregulating the expression of genes involved in the pro-inflammatory response.

  • Cytokine Gene Expression: Treatment of murine peritoneal macrophages with Jacaric Acid enhances the secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-1beta (IL-1β), and tumor necrosis factor-alpha (TNF-α).[4]

  • iNOS Upregulation: The increased production of nitric oxide in macrophages is accompanied by an increase in the expression level of the inducible nitric oxide synthase (iNOS) gene.[4]

Data Presentation: Quantitative Effects

The biological effects of Jacaric Acid have been quantified in numerous studies. The following tables summarize key data points regarding its cytotoxicity and metabolic impact.

Table 1: Cytotoxic Activity of Jacaric Acid in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
LNCaP Prostate Cancer 2.2 [6]
PC-3 Prostate Cancer 11.8 [6]
DLD-1 Colon Adenocarcinoma Strongest effect among CLnA isomers [6]

| PU5-1.8 | Murine Macrophage-like Leukemia | Most potent among 6 CLnA isomers |[6] |

Table 2: Effect of Jacaric Acid on Hepatic SCD-1 mRNA Expression in vivo

Treatment Group Relative SCD-1 mRNA Expression (Fold Change) Reference
Control (Soybean Oil) 1.00 [9]
Jacaric Acid (5 mg/day for 7 days) 0.45 ± 0.05* [9]

  • Indicates a statistically significant difference from the control group (p < 0.05). Data is representative of findings from Shinohara et al., 2012.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound.

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR5 DR5 Gene (Upregulation) Casp8 Caspase-8 Activation DR5->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 ROS ↑ Intracellular ROS Bax Bax Gene (Upregulation) ROS->Bax Bcl2 Bcl-2 / Bcl-xL Genes (Downregulation) ROS->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 JA Jacaric Acid Methyl Ester JA->DR5 JA->ROS PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Jacaric Acid-induced apoptosis signaling pathways.

SCD1_Regulation_Pathway cluster_transcription Transcription Factor Regulation cluster_gene Target Gene Expression JA Jacaric Acid Methyl Ester LXR Liver X Receptors (LXR) JA->LXR SREBP1c SREBP-1c JA->SREBP1c LXR->SREBP1c SCD1 SCD-1 Gene SREBP1c->SCD1 MUFA ↓ Monounsaturated Fatty Acid Synthesis SCD1->MUFA

Caption: Proposed pathway of SCD-1 gene expression inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to assess the effects of this compound on gene expression and cellular functions.

Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effects of Jacaric Acid.

  • Cell Seeding: Seed cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Treatment: Prepare working solutions of this compound by diluting a stock solution (e.g., 10 mM in ethanol) into the cell culture medium.[10] Replace the existing medium with fresh medium containing various concentrations of Jacaric Acid (e.g., 0-50 µM) and a vehicle control (e.g., <0.1% ethanol).[10]

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Culture cells in appropriate plates and treat with desired concentrations of this compound for a set time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[1]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both markers.[1]

Experimental_Workflow_Apoptosis cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with Jacaric Acid Seed->Treat Harvest Harvest Cells (Adherent + Floating) Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend AddStain Add Annexin V-FITC and PI Resuspend->AddStain Incubate Incubate 15 min in Dark AddStain->Incubate Flow Analyze by Flow Cytometry Incubate->Flow Quantify Quantify Apoptotic Cell Populations Flow->Quantify

Caption: Experimental workflow for apoptosis assessment.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol quantifies the mRNA expression levels of target genes.

  • Cell/Tissue Preparation: Treat cells in vitro or collect tissues from an in vivo study (e.g., mouse liver).[9]

  • RNA Extraction: Extract total RNA from samples using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • RT-qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers for target genes (e.g., SCD-1, Bax, Bcl-2) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data. Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[9]

In Vivo Metabolic Study Protocol

This protocol is based on studies evaluating Jacaric Acid's effect on SCD-1 expression in mice.[9]

  • Animal Model: Use male ICR mice (4 weeks old), acclimatized for one week with free access to a standard chow diet and water.[9]

  • Treatment: Divide mice into a control group and a treatment group. Administer 5 mg of Jacaric Acid (dissolved in 0.1 mL of soybean oil) daily via oral gavage to the treatment group for 7 days. The control group receives the vehicle (0.1 mL of soybean oil).[9]

  • Sample Collection: After the treatment period, euthanize the mice. Collect liver and adipose tissue, immediately freeze in liquid nitrogen, and store at -80°C.[9]

  • Lipid and Gene Expression Analysis:

    • Extract total lipids from tissues for fatty acid composition analysis by Gas Chromatography (GC) after conversion to fatty acid methyl esters (FAMEs).[9]

    • Extract total RNA for SCD-1 mRNA quantification via RT-qPCR as described in Protocol 4.3.[9]

Conclusion

This compound is a potent modulator of gene expression with significant therapeutic potential. Its ability to selectively induce apoptosis in cancer cells by altering the expression of pro- and anti-apoptotic genes positions it as a strong candidate for oncological research. Furthermore, its capacity to downregulate SCD-1 gene expression highlights its potential for investigation in metabolic disorders like obesity and diabetes. The detailed methodologies and pathway visualizations provided in this guide are intended to serve as a valuable resource to facilitate further research and development of Jacaric Acid as a novel therapeutic agent.

References

Methodological & Application

Synthesis of Jacaric Acid Methyl Ester from Jacaranda Oil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid, a conjugated linolenic acid (CLNA) found in the seed oil of Jacaranda mimosifolia, is a potent anticarcinogenic agent. Its methyl ester form is crucial for various biochemical and pharmacological studies. This document provides detailed application notes and experimental protocols for the synthesis of Jacaric Acid methyl ester from jacaranda oil via transesterification. The protocols cover oil extraction, both base-catalyzed and acid-catalyzed transesterification methods, and purification of the final product. Additionally, analytical methods for the characterization and quantification of this compound are detailed.

Introduction

Jacaranda oil is a rich natural source of Jacaric acid ((8Z,10E,12Z)-octadeca-8,10,12-trienoic acid), a conjugated fatty acid with significant biological activities, including potential antineoplastic properties.[1][2][3][4] The conversion of Jacaric acid into its methyl ester derivative is a common and necessary step for many research applications, including analytical quantification by gas chromatography and use in cell-based assays.[5][6] The primary method for this conversion is transesterification, where the triglycerides in the jacaranda oil react with an alcohol (typically methanol) in the presence of a catalyst to form fatty acid methyl esters (FAMEs) and glycerol (B35011).[7] This process can be catalyzed by either an acid or a base, with the choice of catalyst often depending on the free fatty acid (FFA) content of the oil.[8]

This guide provides comprehensive protocols for researchers to synthesize and characterize this compound from jacaranda oil.

Data Presentation

Table 1: Typical Fatty Acid Composition of Jacaranda Seed Oil

Fatty AcidAbbreviationPercentage (%)
Jacaric AcidC18:3 (conjugated)~36%
Linoleic AcidC18:2Varies
Oleic AcidC18:1Varies
Palmitic AcidC16:0Varies
Stearic AcidC18:0Varies

Note: The exact fatty acid composition can vary depending on the source and extraction method of the oil.[1]

Table 2: Comparison of Transesterification Methods for FAME Synthesis

ParameterBase-Catalyzed TransesterificationAcid-Catalyzed Transesterification
Catalyst NaOH, KOHH₂SO₄, HCl
Reaction Time Shorter (e.g., 1-2 hours)Longer (can be several hours)
Reaction Temperature Moderate (e.g., 55-65 °C)Moderate to high (e.g., 55-100 °C)
Methanol (B129727):Oil Molar Ratio Typically 6:1 to 9:1Can be higher, e.g., 15:1
Sensitivity to FFAs High (saponification can occur with >1% FFA)Low (can handle higher FFA content)
Yield Generally high with low FFA oilHigh, especially for high FFA oil

Experimental Protocols

Protocol 1: Extraction of Jacaranda Oil from Seeds

This protocol describes the solvent extraction of oil from Jacaranda mimosifolia seeds.

Materials:

  • Dried Jacaranda mimosifolia seeds

  • n-Hexane (or petroleum ether)

  • Grinder or mill

  • Soxhlet extraction apparatus or a flask for simple solvent extraction

  • Rotary evaporator

  • Filtration setup (e.g., filter paper, Buchner funnel)

Procedure:

  • Seed Preparation: Dry the jacaranda seeds to a moisture content of 5-10%. Grind the dried seeds into a fine powder to increase the surface area for extraction.[5]

  • Extraction:

    • Soxhlet Extraction: Place the ground seed powder in a thimble and perform extraction with n-hexane in a Soxhlet apparatus for 4-8 hours.[5]

    • Simple Solvent Extraction: Mix the ground seed powder with n-hexane in a flask at a solid-to-solvent ratio of 1:5 to 1:10 (w/v). Stir the mixture for several hours at room temperature.[5]

  • Filtration: Filter the mixture to separate the solid seed residue from the hexane-oil solution.

  • Solvent Removal: Remove the n-hexane from the filtrate using a rotary evaporator to obtain the crude jacaranda oil.

  • Oil Storage: Store the extracted oil under an inert atmosphere (e.g., nitrogen) at a low temperature to prevent oxidation.

Protocol 2: Base-Catalyzed Transesterification of Jacaranda Oil

This protocol is suitable for jacaranda oil with a low free fatty acid (FFA) content (<1%).

Materials:

  • Jacaranda oil

  • Methanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction flask with a condenser and magnetic stirrer

  • Separatory funnel

Procedure:

  • Catalyst Preparation: Prepare a fresh solution of 1% (w/w of oil) KOH in anhydrous methanol. For example, for 100 g of oil, dissolve 1 g of KOH in the required amount of methanol.

  • Reaction Setup: Place a known amount of jacaranda oil in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Heat the oil to the desired reaction temperature (typically 55-65 °C).[9]

  • Transesterification Reaction: Add the methanolic KOH solution to the heated oil. A typical methanol to oil molar ratio is 6:1. Stir the mixture vigorously for 1-2 hours, maintaining the reaction temperature.[10]

  • Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper layer of fatty acid methyl esters (FAMEs) and a lower layer of glycerol.

  • Glycerol Removal: Carefully drain and discard the lower glycerol layer.

  • Washing: Wash the upper FAME layer with a saturated sodium chloride solution to remove any residual catalyst, soap, and methanol. Repeat the washing until the wash water is neutral.

  • Drying: Dry the FAME layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter to remove the sodium sulfate and evaporate any residual solvent to obtain the purified this compound-containing FAME mixture.

Protocol 3: Acid-Catalyzed Transesterification of Jacaranda Oil

This protocol is recommended for jacaranda oil with a high free fatty acid (FFA) content.

Materials:

  • Jacaranda oil

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction flask with a condenser and magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Mixture: In a round-bottom flask, mix the jacaranda oil with anhydrous methanol. A typical methanol to oil molar ratio is 15:1.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 1-3% w/w of oil H₂SO₄) to the oil-methanol mixture while stirring.[5][11]

  • Transesterification Reaction: Heat the mixture to a temperature of 55-65 °C with constant stirring for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value.[8]

  • Neutralization: After the reaction, cool the mixture and transfer it to a separatory funnel. Slowly add a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas.

  • Extraction and Washing: Add hexane to extract the FAMEs. Wash the organic layer with a saturated sodium chloride solution until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the FAME mixture.

Protocol 4: Analysis of this compound by GC-FID

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for FAME analysis (e.g., a polar column like DB-FFAP or a similar phase).[1]

Procedure:

  • Sample Preparation: Dilute the synthesized FAME mixture in a suitable solvent like hexane.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3-5 °C/min).[4]

    • Carrier Gas: Helium or Nitrogen.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the this compound peak by comparing its retention time with that of a known standard. Quantify the amount of this compound by comparing its peak area to that of an internal standard or by using an external calibration curve.[1]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_extraction Oil Extraction cluster_synthesis Synthesis jacaranda_seeds Jacaranda Seeds grinding Grinding jacaranda_seeds->grinding solvent_extraction Solvent Extraction (n-Hexane) grinding->solvent_extraction filtration Filtration solvent_extraction->filtration solvent_removal Solvent Removal (Rotary Evaporator) filtration->solvent_removal jacaranda_oil Crude Jacaranda Oil solvent_removal->jacaranda_oil transesterification Transesterification (Methanol, Catalyst) jacaranda_oil->transesterification Input Oil phase_separation Phase Separation transesterification->phase_separation washing Washing phase_separation->washing drying Drying washing->drying final_product This compound drying->final_product

Caption: Workflow for the synthesis of this compound from Jacaranda seeds.

Logical Relationship of Transesterification

Transesterification_Reaction triglyceride Jacaranda Oil (Triglycerides) fame Fatty Acid Methyl Esters (including this compound) triglyceride->fame + 3 CH3OH glycerol Glycerol catalyst Catalyst (Acid or Base) methanol Methanol (CH3OH) catalyst->fame catalyst->glycerol

Caption: The transesterification reaction of jacaranda oil to produce FAMEs and glycerol.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Jacaric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) with significant research interest due to its potential anti-cancer properties.[1] Found in the seeds of plants like Jacaranda mimosifolia, accurate and reliable quantification of jacaric acid is crucial for research in pharmacology, nutrition, and drug development.[1][2] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of jacaric acid, following its conversion to a methyl ester (FAME).

Principle of Separation

This method utilizes RP-HPLC, where a nonpolar stationary phase (C18) is paired with a polar mobile phase.[1] Separation is achieved based on the hydrophobicity of the analytes.[1] Jacaric acid methyl ester is separated from other fatty acid methyl esters based on its specific polarity. The unique conjugated triene system of alternating double and single bonds in jacaric acid allows for its sensitive detection using a UV spectrophotometer.[1][2] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified standard.[2]

Experimental Protocols

Protocol 1: Lipid Extraction and Saponification

This protocol describes the extraction of total lipids from a sample (e.g., Jacaranda seed oil or biological tissue) and the subsequent hydrolysis of triglycerides to free fatty acids.

Materials:

  • Sample (e.g., ~25 mg Jacaranda seed oil or 50-100 mg biological tissue)[1]

  • Chloroform[3]

  • Methanol[3]

  • 1M Potassium Hydroxide (KOH) in methanol[1]

  • 2M KOH in water[1]

  • 6M Hydrochloric Acid (HCl)[1]

  • Dichloromethane[1]

  • Argon or Nitrogen gas[1]

  • Vortex mixer

  • Centrifuge

Procedure:

  • For solid samples, homogenize approximately 500 mg of the sample in a 2:1 (v/v) mixture of chloroform:methanol (B129727).[3] For oil samples, proceed directly to saponification.

  • To the sample in a glass tube, add 1 ml of 1M KOH in methanol and 1 ml of 2M KOH in water.[1]

  • Flush the tube with argon or nitrogen gas for approximately 1 minute to prevent oxidation.[1]

  • Seal the tube and allow the saponification reaction to proceed overnight at room temperature.[1]

  • After hydrolysis, add 1.5 ml of water and acidify the solution to a pH of approximately 2 using 6M HCl.[1]

  • Extract the free fatty acids by adding 1.5 ml of dichloromethane, vortexing thoroughly, and centrifuging to separate the layers.[1]

  • Carefully collect the lower organic layer containing the fatty acids. Repeat the extraction at least two more times, pooling the organic layers.[1][4]

  • Evaporate the solvent under a gentle stream of argon or nitrogen.[1]

Protocol 2: Derivatization to this compound (FAME)

This protocol details the acid-catalyzed methylation of the extracted free fatty acids.

Materials:

  • Dried lipid extract from Protocol 1

  • 2% Sulfuric Acid in methanol[5]

  • Hexane[5]

  • Deionized Water[5]

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 2 mL of 2% sulfuric acid solution in methanol.[5]

  • Flush the tube with nitrogen, cap it tightly, and heat at 70°C for 2 hours.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 0.5 mL of water.[5]

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.[5]

  • Centrifuge to facilitate phase separation.[5]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for HPLC analysis.[5]

Protocol 3: HPLC Analysis

This protocol outlines the chromatographic conditions for the quantification of this compound.

Procedure:

  • Reconstitute the dried FAME sample in the mobile phase.[4]

  • Inject the sample onto the HPLC system.

  • Identify the this compound peak by comparing its retention time with a certified standard.

  • Quantify the peak by integrating its area and comparing it against an external calibration curve.[2]

Data Presentation

The following tables summarize the key parameters and conditions for the RP-HPLC method.

Table 1: HPLC System and Operating Conditions

Parameter Specification
HPLC System HPLC with UV Detector
Column Polaris C18-A (or equivalent), 4.6 x 250 mm, 5 µm[1][5]
Mobile Phase A: AcetonitrileB: 0.1% Formic Acid in Water[1]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL[5]
Column Temperature 30°C[5]
Detection Wavelength 270 nm (characteristic for conjugated trienes)[2][4][5]

| Run Time | Approximately 30 minutes[1] |

Table 2: Mobile Phase Gradient Program

Time (minutes) % Acetonitrile (A) % 0.1% Formic Acid in Water (B)
0 70 30
20 95 5
25 95 5
26 70 30
30 70 30

This gradient program is adapted from established methods for conjugated fatty acids.[1]

Table 3: Expected Quantitative Parameters

Parameter Expected Result
Principle of Separation Separation by hydrophobicity[1]
Primary Use Robust quantification of total jacaric acid content[1]

| Expected Retention | A single, well-defined peak at a characteristic retention time for this compound. |

Visualization

The overall experimental process for the analysis of jacaric acid involves several key steps, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample Biological Sample (e.g., Jacaranda Seed Oil) extraction Lipid Extraction & Saponification (Protocol 1) sample->extraction derivatization Derivatization to FAME (Protocol 2) extraction->derivatization hplc RP-HPLC Separation (Protocol 3) derivatization->hplc Inject Sample detection UV Detection (270 nm) hplc->detection integration Peak Integration detection->integration quantification Quantification vs. Standard Curve integration->quantification result Final Concentration quantification->result

Caption: Generalized workflow for the quantification of this compound using HPLC.

References

Application Notes and Protocols for Jacaric Acid Methyl Ester in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric Acid, a conjugated linolenic acid (CLNA) isomer, has garnered significant attention for its potent biological activities, particularly its anti-cancer properties.[1][2][3] As a polyunsaturated fatty acid, its methyl ester form is often utilized in cell culture experiments to improve cell permeability.[4][5] These application notes provide detailed protocols for the preparation, handling, and application of Jacaric Acid methyl ester in cell culture, along with an overview of its mechanisms of action and relevant signaling pathways.

Data Presentation

The cytotoxic effects of Jacaric Acid have been quantified across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating its potent anti-proliferative activity.[2][3]

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
LNCaPHormone-dependent prostate cancerNot SpecifiedNot SpecifiedNot Specified
PC-3Hormone-independent prostate cancerNot SpecifiedNot SpecifiedNot Specified
DLD-1Human adenocarcinomaNot SpecifiedNot SpecifiedNot Specified
PU5-1.8Murine leukemiaNot SpecifiedNot SpecifiedNot Specified
EoL-1Human eosinophilic leukemiaNot SpecifiedNot SpecifiedNot Specified
Triple-Negative Breast Cancer (TNBC)Breast CancerNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its lipophilic nature, this compound is poorly soluble in aqueous media and requires an organic solvent for initial dissolution.[6] Ethanol (B145695) is often preferred over DMSO to minimize potential cytotoxicity.[6]

Materials:

  • This compound[7][8]

  • Anhydrous ethanol or DMSO (cell culture grade)[6]

  • Sterile, amber glass vials or microcentrifuge tubes[9]

Procedure:

  • Weigh out the desired amount of this compound in a sterile vial.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Vortex thoroughly to ensure complete dissolution.[10]

  • Aliquot the stock solution into sterile, amber tubes to minimize freeze-thaw cycles and protect from light.[9][11]

  • Store the stock solutions at -20°C for long-term stability.[6][7]

Protocol 2: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the stock solution in cell culture medium. To avoid precipitation and enhance bioavailability, complexing with fatty acid-free Bovine Serum Albumin (BSA) is recommended.[9][10]

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free BSA[10]

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium[10]

  • Complete cell culture medium

Procedure:

  • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium and filter-sterilize.[10]

  • Warm the BSA solution to 37°C.[10]

  • Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing. A molar ratio of fatty acid to BSA between 2:1 and 6:1 is common.[10]

  • Incubate the mixture for at least 30 minutes at 37°C to allow for complex formation.

  • Further dilute this complexed solution into complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).[6]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on adherent cancer cell lines.[3][6]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound working solutions (from Protocol 2)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent/BSA as the highest treatment concentration).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

Jacaric Acid exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and ferroptosis.[1][2][3]

Jacaric Acid-Induced Apoptosis

Jacaric Acid induces programmed cell death in cancer cells via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][12][13]

Jacaric_Acid_Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway JA Jacaric Acid ROS ↑ ROS JA->ROS Bax ↑ Bax JA->Bax Bcl2 ↓ Bcl-2/Bcl-xL JA->Bcl2 DR5 ↑ Death Receptor 5 (DR5) JA->DR5 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR5->Casp8 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Jacaric Acid-induced apoptosis signaling pathway.

Experimental Workflow for Cell-Based Assays

A general workflow for investigating the effects of this compound on cultured cells is outlined below.

Experimental_Workflow Start Start Prep Prepare Jacaric Acid Stock & Working Solutions Start->Prep Seed Seed Cells in Culture Plates Start->Seed Treat Treat Cells with Jacaric Acid Prep->Treat Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cellular Assays (e.g., MTT, Western Blot) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: General workflow for cell-based Jacaric Acid experiments.[6]

Immunomodulatory Effects of Jacaric Acid

Jacaric Acid also exhibits immunomodulatory properties, primarily through the activation of macrophages.[1][12]

Immunomodulatory_Effects JA Jacaric Acid Macrophage Macrophage Activation JA->Macrophage Cytokines ↑ Cytokine Secretion (IFN-γ, IL-1β, TNF-α) Macrophage->Cytokines Endocytosis ↑ Endocytic Activity Macrophage->Endocytosis Cytostatic ↑ Cytostatic Activity Macrophage->Cytostatic

Caption: Immunomodulatory effects of Jacaric Acid.[1]

References

Application Notes and Protocols: Jacaric Acid Methyl Ester in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jacaric acid, a conjugated linolenic acid (CLnA) isomer found in the seeds of the Jacaranda mimosifolia plant, has emerged as a compound of significant interest in oncology research.[1] As the methyl ester, it offers a modified form for various biochemical applications.[2][3] Studies have demonstrated that jacaric acid exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, with a notable selectivity for cancer cells over their normal counterparts.[4][5] Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and ferroptosis, makes it a compelling candidate for further investigation in drug development.[6][7]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals studying the effects of Jacaric Acid methyl ester on cancer cell lines.

Application Note 1: Cytotoxic and Anti-Proliferative Effects

Jacaric acid demonstrates significant cytotoxic efficacy against various cancer cell lines.[8] Its potency is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of cell proliferation. The cytotoxic activity of jacaric acid is attributed to its efficient intracellular uptake and its ability to induce programmed cell death.[9]

Data Presentation: Comparative Cytotoxicity of Jacaric Acid

The following table summarizes the reported IC50 values for jacaric acid in several cancer cell lines, highlighting its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
LNCaPHuman Prostate Cancer (hormone-dependent)2.2[5][6]
PU5-1.8Murine Macrophage-like Leukemia6[6]
PC-3Human Prostate Cancer (hormone-independent)11.8[5][6]
DLD-1Human Colon AdenocarcinomaStrongest effect among CLnA isomers tested[5][9]
EoL-1Human Eosinophilic LeukemiaPotent, time- and concentration-dependent inhibition[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.[6][8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[6][8]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[5]

MTT_Workflow MTT Assay Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate incubate_attach 2. Incubate 24h for Attachment seed->incubate_attach treat 3. Treat with Jacaric Acid incubate_attach->treat incubate_treat 4. Incubate for 24-72h treat->incubate_treat add_mtt 5. Add MTT Solution incubate_treat->add_mtt incubate_mtt 6. Incubate 4h add_mtt->incubate_mtt solubilize 7. Add DMSO to Solubilize incubate_mtt->solubilize read 8. Read Absorbance at 570nm solubilize->read calculate 9. Calculate % Viability & IC50 read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Application Note 2: Induction of Apoptosis

A primary mechanism of jacaric acid's anti-cancer activity is the induction of apoptosis, or programmed cell death.[5][9] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, depending on the cancer cell type.[4][5] In LNCaP prostate cancer cells, both pathways are activated, while in PC-3 cells, only the intrinsic pathway is engaged.[4] Key events include the activation of caspases-3, -8, and -9, modulation of Bcl-2 family proteins, and cleavage of PARP-1.[4]

Apoptosis_Pathway Jacaric Acid-Induced Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway JA Jacaric Acid DR5 Death Receptor 5 JA->DR5 LNCaP cells Bcl2 Bcl-2 Family Modulation JA->Bcl2 LNCaP & PC-3 cells Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 Casp9 Caspase-9 Bcl2->Casp9 Casp9->Casp3 PARP PARP-1 Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Jacaric acid activates intrinsic and extrinsic apoptotic pathways.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate time.[8]

  • Cell Harvesting: Collect both floating and adherent cells.[8] Wash the collected cells with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[8]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V/PI negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are Annexin V/PI positive.[8]

Apoptosis_Detection_Workflow Apoptosis Detection Workflow treat 1. Treat Cells with Jacaric Acid harvest 2. Harvest Adherent & Floating Cells treat->harvest wash 3. Wash with Cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer wash->resuspend stain 5. Stain with Annexin V & Propidium Iodide resuspend->stain incubate 6. Incubate 15 min in Dark stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Application Note 3: Induction of Cell Cycle Arrest

Jacaric acid can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][10] This prevents cells from entering the S phase, thereby halting DNA replication and subsequent cell division.[1] This effect is mediated by the modulation of key cell cycle regulatory proteins; jacaric acid treatment leads to a decrease in the expression of cyclin-dependent kinase 2 (CDK2) and cyclin E, while concurrently increasing the expression of cell cycle inhibitors p21 and p27.[6]

Cell_Cycle_Pathway Jacaric Acid-Induced G0/G1 Cell Cycle Arrest cluster_proteins Jacaric Acid-Induced G0/G1 Cell Cycle Arrest JA Jacaric Acid p21 p21 JA->p21 Upregulates p27 p27 JA->p27 Upregulates CDK2 CDK2 JA->CDK2 Downregulates CyclinE Cyclin E JA->CyclinE Downregulates G1_S G1/S Phase Transition p21->G1_S p27->G1_S CDK2->G1_S CyclinE->G1_S Arrest G0/G1 Arrest G1_S->Arrest         Inhibition leads to

Caption: Jacaric acid modulates key proteins to induce G0/G1 arrest.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Ice-cold PBS

  • Ice-cold 70% Ethanol[1]

  • PI staining solution (containing RNase A)[1]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with jacaric acid, harvest cells by centrifugation at 300 x g for 5 minutes.[1]

  • Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.[1]

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.[1] Incubate the cells at -20°C for at least 2 hours for fixation.[1]

  • Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 5 mL of PBS and incubate for 1 minute.[1] Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[1]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Application Note 4: Induction of Ferroptosis

A novel anti-cancer mechanism of jacaric acid is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[6][7] In breast cancer cells, jacaric acid integrates into cellular lipids, increasing their susceptibility to oxidation and leading to a lethal accumulation of lipid peroxides.[7][11] This effect is enhanced when combined with other ferroptosis-inducing agents like RSL3, which inhibits the glutathione (B108866) peroxidase 4 (GPX4) enzyme.[6][7]

Ferroptosis_Logic Logical Flow of Jacaric Acid-Induced Ferroptosis JA Jacaric Acid Incorp Integration into Cellular Lipids JA->Incorp Suscept Increased Susceptibility to Oxidation Incorp->Suscept Perox Lipid Peroxidation Accumulation Suscept->Perox Ferroptosis Ferroptotic Cell Death Perox->Ferroptosis RSL3 RSL3 (optional) GPX4 GPX4 Inhibition RSL3->GPX4 GPX4->Perox normally prevents

Caption: Logical relationship of jacaric acid inducing ferroptosis.

References

Jacaric Acid Methyl Ester: Application Notes for Immunomodulatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric Acid, a conjugated linolenic acid (CLNA) isomer found in the seed oil of the Jacaranda mimosifolia plant, has emerged as a molecule of significant interest for its potent immunomodulatory properties.[1][2] As Jacaric Acid Methyl Ester, it serves as a valuable molecular tool for a range of biochemical and immunological applications.[3] Contrary to a simple pro- or anti-inflammatory classification, research reveals that Jacaric Acid exhibits a dual, cell-type-specific role. In macrophages, it acts as a pro-inflammatory activator, enhancing their anti-tumor and pathogen-clearing capabilities.[2][4] Conversely, in mast cells, it demonstrates significant anti-allergic and anti-inflammatory effects by inhibiting degranulation and the release of allergic mediators.[5][6]

These application notes provide a comprehensive guide to utilizing this compound for studying its immunomodulatory effects. This document outlines its distinct activities, presents quantitative data from key studies, details experimental protocols for in vitro assays, and illustrates the proposed signaling pathways.

Dual Immunomodulatory Profile

Jacaric Acid's effects are highly dependent on the target immune cell, a critical consideration for experimental design and data interpretation.

  • Macrophage Activation (Pro-inflammatory): In murine peritoneal macrophages, Jacaric Acid enhances pro-inflammatory functions. It stimulates the secretion of cytokines such as interferon-γ (IFN-γ), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[2][4] Furthermore, it increases the production of nitric oxide (NO) and superoxide (B77818) anion, boosts endocytic activity, and enhances the cytostatic activity of macrophages against tumor cells.[2][4] This suggests its potential as an immunopotentiator in contexts like immuno-oncology.[2][7]

  • Mast Cell Stabilization (Anti-allergic/Anti-inflammatory): In contrast, Jacaric Acid shows potent anti-allergic effects on activated human mast cells. It significantly reduces the secretion of inflammatory mediators like β-N-acetylglucosaminidase and tryptase, which are key markers of mast cell degranulation.[5][6] It also suppresses the production of T helper 2 (Th2) cytokines, including interleukin-4 (IL-4) and interleukin-13 (IL-13), and modulates the expression of matrix metalloproteinases (MMPs), indicating a role in mitigating allergic inflammation.[5][7]

Data Presentation: Quantitative Effects

The following tables summarize the quantitative immunomodulatory effects of Jacaric Acid observed in key in vitro studies.

Table 1: Pro-inflammatory Effects on Murine Peritoneal Macrophages

Parameter Measured Concentration of Jacaric Acid Stimulant Result Reference
Cytokine Secretion
IFN-γ 100 µM LPS (60 ng/ml) ~150 pg/ml (vs. ~50 pg/ml in control) [2]
IL-1β 100 µM LPS (60 ng/ml) ~80 pg/ml (vs. ~30 pg/ml in control) [2]
TNF-α 100 µM LPS (60 ng/ml) ~1000 pg/ml (vs. ~400 pg/ml in control) [2]
Other Pro-inflammatory Markers
Nitric Oxide (NO) Production 100 µM LPS (60 ng/ml) Significant increase vs. control [2][4]
Superoxide Anion Production 100 µM LPS (60 ng/ml) Significant increase in Mean Fluorescence Intensity [2][4]
Macrophage Function
Cytostatic Activity (% Inhibition of MBL-2 tumor cell proliferation) 100 µM LPS (60 ng/ml) ~50% inhibition (vs. ~20% in control) [2]

| Endocytic Activity (Mean Fluorescence Intensity) | 100 µM | LPS (60 ng/ml) | Significant increase vs. control |[2][4] |

Table 2: Anti-allergic Effects on Human Mast Cells (HMC-1)

Parameter Measured Concentration of Jacaric Acid Stimulant Result (% Inhibition/Reduction) Reference
Degranulation Markers
Tryptase Release 4 µM Iono/PMA ~40% reduction [5][7]
β-N-acetylglucosaminidase Release 4 µM Iono/PMA Significant reduction [6]
Th2 Cytokine Secretion
IL-4 4 µM Iono/PMA ~50% reduction [5][7]
IL-13 4 µM Iono/PMA ~60% reduction [5][7]
Matrix Metalloproteinases (MMPs)
MMP-2 Expression 1-4 µM Iono/PMA Downregulation [5]
MMP-9 Expression 1-4 µM Iono/PMA Downregulation [5]

| TIMP-1 Expression | 1-4 µM | Iono/PMA | Upregulation |[5] |

Signaling Pathways

While the precise molecular targets of Jacaric Acid are under investigation, its observed effects allow for the construction of hypothetical signaling models.

G cluster_0 Proposed Pro-inflammatory Signaling in Macrophages JA Jacaric Acid Receptor Unknown Receptor JA->Receptor MAPK MAPK Pathway (e.g., ERK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Cytokines TNF-α, IL-1β, IFN-γ Genes->Cytokines iNOS iNOS → NO Genes->iNOS ROS ROS Production Genes->ROS

Caption: Hypothetical signaling cascade for Jacaric Acid in macrophages.

G cluster_1 Proposed Anti-allergic Signaling in Mast Cells JA Jacaric Acid Syk Syk Kinase JA->Syk Inhibition? FcERI FcεRI Signaling (Antigen/IgE) FcERI->Syk Ca ↓ Intracellular Ca²⁺ Syk->Ca Transcription ↓ Transcription Factors (e.g., NFAT, GATA3) Syk->Transcription Degran ↓ Degranulation (Tryptase, etc.) Ca->Degran Th2 ↓ Th2 Cytokines (IL-4, IL-13) Transcription->Th2

Caption: Hypothetical anti-allergic signaling for Jacaric Acid in mast cells.

Experimental Protocols

The following are detailed protocols for key in vitro assays based on methodologies from cited literature.

Macrophage Pro-inflammatory Activity Assays

Objective: To quantify the effect of this compound on macrophage activation, including cytostatic activity, endocytosis, and cytokine production.

Cell Model: Thioglycollate-elicited murine peritoneal macrophages or RAW 264.7 macrophage cell line.

Workflow Diagram:

G cluster_workflow Macrophage Assay Workflow Harvest 1. Harvest/Culture Macrophages Treat 2. Treat with Jacaric Acid +/- LPS (e.g., 72h) Harvest->Treat Assay 3. Perform Assays Treat->Assay Cytokine Supernatant: ELISA for TNF-α, IL-1β, etc. Assay->Cytokine NO Supernatant: Griess Assay for Nitrite (B80452) (NO) Assay->NO Cells Cells: Cytostatic, Endocytosis, ROS Assays Assay->Cells

Caption: General workflow for assessing macrophage activation by Jacaric Acid.

Protocol 1: Macrophage Cytostatic Activity Assay [2]

  • Cell Seeding: Seed thioglycollate-elicited murine peritoneal macrophages in a 96-well plate.

  • Treatment: Pre-treat macrophages with varying concentrations of this compound (e.g., 50 or 100 µM) with or without a co-stimulant like Lipopolysaccharide (LPS) (e.g., 60 ng/ml) for 72 hours at 37°C. Use a vehicle control (e.g., 0.1% ethanol).

  • Washing: After incubation, carefully wash the macrophage monolayer three times with warm RPMI medium to remove treatment compounds.

  • Co-culture: Add target tumor cells (e.g., 1x10⁴ MBL-2 T-cell lymphoma cells) to each well.

  • Incubation: Co-culture the cells for 48 hours at 37°C.

  • Quantification: Measure tumor cell proliferation using a suitable assay, such as the CyQuant® NF Cell Proliferation Assay Kit, which quantifies cellular DNA content.

  • Analysis: Calculate the percentage inhibition of tumor cell proliferation relative to untreated co-cultures.

Protocol 2: Cytokine Measurement by ELISA [2]

  • Cell Culture and Treatment: Culture macrophages and treat with this compound as described in Protocol 1, step 2.

  • Supernatant Collection: After the 72-hour incubation, collect the cell culture supernatant. Centrifuge to pellet any cells or debris.

  • ELISA: Determine the concentration of specific cytokines (e.g., TNF-α, IL-1β, IFN-γ) in the supernatant using commercially available sandwich ELISA kits, following the manufacturer's instructions precisely.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay) [2]

  • Cell Culture and Treatment: Culture macrophages and treat with this compound as described in Protocol 1, step 2.

  • Supernatant Collection: After incubation, collect 100 µl of cell-free supernatant from each well.

  • Griess Reaction: Add 100 µl of freshly prepared Griess reagent to the supernatant in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Read the absorbance at 540 nm using a microplate reader. Use a sodium nitrite solution to generate a standard curve.

Mast Cell Anti-allergic Activity Assays

Objective: To quantify the inhibitory effect of this compound on mast cell degranulation and allergic mediator release.

Cell Model: Human Mast Cell line (HMC-1).

Protocol 4: Mast Cell Degranulation and Cytokine Release Assay [5][8]

  • Cell Seeding: Seed HMC-1 cells in a culture plate.

  • Pre-treatment: Incubate cells with non-cytotoxic concentrations of this compound (e.g., 1, 2, or 4 µM) for 72 hours at 37°C. Use a vehicle control (e.g., 0.02% ethanol).

  • Activation: After pre-treatment, stimulate the cells to degranulate using a combination of calcium ionophore A23187 (Iono) and phorbol (B1677699) 12-myristate 13-acetate (PMA) for 6 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Mediator Measurement:

    • Degranulation: Quantify the release of β-N-acetylglucosaminidase or tryptase into the supernatant using specific colorimetric assay kits.

    • Cytokines: Measure the levels of IL-4 and IL-13 in the supernatant by ELISA (as in Protocol 2).

  • Analysis: Express results as a percentage of the activated control (Iono/PMA stimulation without Jacaric Acid pre-treatment).

Conclusion and Future Directions

This compound is a potent immunomodulatory compound with a distinct, dual-action profile. Its pro-inflammatory activity in macrophages highlights its potential in immuno-oncology, while its anti-allergic effects in mast cells suggest therapeutic possibilities for allergic diseases.[7] The provided protocols offer a robust framework for investigating these activities.

Future research should focus on elucidating the specific molecular receptors and downstream signaling targets (e.g., NF-κB, MAPKs, Syk) to fully understand its mechanisms of action.[7] Furthermore, transitioning from in vitro models to in vivo studies is a critical next step to validate these findings and assess the therapeutic potential of Jacaric Acid in complex biological systems.[8]

References

Protocol for Jacaric Acid Methyl Ester Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Jacaric acid, an isomer of conjugated linolenic acid (CLnA), has garnered significant interest for its potential therapeutic applications, particularly in oncology. As the methyl ester, it is often utilized in research settings. This document provides a comprehensive overview of the protocols for administering Jacaric Acid methyl ester to animal models, summarizing key quantitative data and detailing experimental procedures.

Jacaric acid has demonstrated notable anti-cancer properties, primarily through the induction of apoptosis (programmed cell death) in various cancer cell lines, including those of the prostate, colon, and leukemia.[1][2][3] Its mechanism of action is multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2] Additionally, jacaric acid has been observed to induce cell cycle arrest, further contributing to its anti-proliferative effects.[4] In some cancer cell lines, the cytotoxic effects of jacaric acid are mediated through lipid peroxidation.[3]

The cis, trans, cis configuration of the double bonds in jacaric acid is crucial for its potent biological activity.[5] It has been shown to selectively induce apoptosis in cancer cells while having minimal cytotoxic effects on normal cells.[5] In vivo studies have confirmed its anti-tumor efficacy in mouse models of colon cancer and leukemia.[3][6]

It is important to note that while many studies have been conducted with jacaric acid, the methyl ester is a common derivative used in research. The protocols provided herein are based on studies using jacaric acid, and similar procedures are expected for the methyl ester form.

Data Presentation

In Vitro Efficacy of Jacaric Acid
Cell LineCancer TypeIC50 Value (µM)Key ObservationsReference
LNCaPProstate Cancer2.2Induction of apoptosis[5]
PC-3Prostate Cancer11.8Induction of apoptosis[5]
DLD-1Colon AdenocarcinomaNot specifiedStrong cytotoxic effects, induction of apoptosis via lipid peroxidation[3]
PU5-1.8Murine Macrophage-like Leukemia~6 (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis[6]
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis[4]
In Vivo Efficacy of Jacaric Acid
Animal ModelCancer TypeTreatment ProtocolKey OutcomesReference
Nude MiceColon Adenocarcinoma (DLD-1 cells)Diet containing 0.5% Jacaric acid (preventive model) for 4 weeksStrong preventive anti-tumor effect[3]
BALB/c MiceMurine Macrophage-like Leukemia (PU5-1.8 cells)Pre-treatment of cells with jacaric acid before injectionSignificantly decreased leukemic cell growth[6]
ICR MiceNormal physiological study5 mg/day, oral gavage for 1 weekNo effect on body weight

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound (purity >95%)

  • Vehicle: Corn oil or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

For Corn Oil Vehicle:

  • Warm the corn oil to 37°C to reduce its viscosity.

  • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of warmed corn oil to achieve the desired final concentration (e.g., for a 5 mg dose in 100 µL, prepare a 50 mg/mL solution).

  • Vortex the mixture vigorously for 2-3 minutes until the this compound is fully dissolved or forms a stable suspension. Gentle sonication can be used to aid dissolution.

For DMSO/PEG300/Tween-80/Saline Vehicle:

  • First, dissolve the this compound in DMSO.

  • Add PEG300 and Tween-80 and vortex to mix thoroughly.

  • Add saline to the final desired volume and vortex again to create a stable emulsion.

Protocol 2: Administration of this compound by Oral Gavage

Materials:

  • Prepared this compound formulation

  • Animal gavage needles (20-22 gauge with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each mouse accurately to determine the correct dosing volume.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury and distress.

  • Attach the gavage needle to the syringe containing the this compound formulation. Ensure there are no air bubbles in the syringe.

  • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly with minimal resistance. Caution: Incorrect placement can lead to tracheal administration, which is fatal.

  • Slowly dispense the dosing solution into the stomach.

  • Carefully and slowly withdraw the gavage needle.

  • Monitor the animal for any signs of distress (e.g., labored breathing, lethargy) for at least 30 minutes post-administration.

Protocol 3: Xenograft Tumor Model for Efficacy Evaluation

Materials:

  • Cancer cell line (e.g., DLD-1, LNCaP, PC-3)

  • Appropriate mouse strain (e.g., Nude mice for xenografts)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • Prepared this compound formulation

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Regimen:

    • Randomize the mice into control and treatment groups.

    • Administer this compound to the treatment group via oral gavage as described in Protocol 2. The control group should receive the vehicle only.

    • Administer the treatment daily or as determined by the experimental design for a specified duration (e.g., 1-4 weeks).

  • Monitoring and Endpoint:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Mandatory Visualization

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JA Jacaric Acid DR5 Death Receptor 5 (DR5) JA->DR5 Upregulates Bax Bax JA->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL JA->Bcl2 Downregulates Casp8 Caspase-8 DR5->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Mito Mitochondrion Casp9 Caspase-9 Mito->Casp9 Activates Bax->Mito Promotes MMP Disruption Bcl2->Mito Inhibits MMP Disruption Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Jacaric Acid-Induced Apoptotic Signaling Pathways.

G cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Formulation Prepare Jacaric Acid Methyl Ester Formulation Treatment Administer Treatment (Oral Gavage) Formulation->Treatment Implantation Implant Tumor Cells (e.g., DLD-1, LNCaP) TumorGrowth Allow Tumors to Grow to Palpable Size Implantation->TumorGrowth Randomize Randomize Mice into Control & Treatment Groups TumorGrowth->Randomize Randomize->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Euthanize & Excise Tumors Monitoring->Endpoint Analysis Further Analysis (Histopathology, etc.) Endpoint->Analysis

Caption: Experimental Workflow for In Vivo Efficacy Studies.

References

Jacaric Acid methyl ester as a standard for fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid (CLNA) isomer, is an 8,10,12-octadecatrienoic acid with notable biological activities, including potential anti-cancer properties.[1] Accurate qualitative and quantitative analysis of jacaric acid and its geometric isomers is crucial for research, quality control of natural products, and the development of new therapeutic agents.[1] Jacaric acid methyl ester is the derivatized form of jacaric acid commonly used for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). This document provides detailed protocols for its use as a standard in fatty acid analysis.

Jacaric acid is a polyunsaturated fatty acid with the IUPAC name (8Z,10E,12Z)-Octadeca-8,10,12-trienoic acid.[2] It is a structural isomer of α-linolenic acid, characterized by a conjugated system of three double bonds.[2]

Physicochemical Properties

A summary of the key chemical and physical properties of Jacaric Acid is presented in the table below.

PropertyValue
IUPAC Name (8Z,10E,12Z)-Octadeca-8,10,12-trienoic acid
Synonyms Jacaric acid, 8(Z),10(E),12(Z)-Octadecatrienoic Acid
Molecular Formula C18H30O2
Molar Mass 278.436 g·mol−1
Melting Point 44 °C (111 °F; 317 K)
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml
UV max (λmax) 273, 284 nm
CAS Number 28872-28-8

Table 1: Chemical and Physical Properties of Jacaric Acid.[2][3]

Biological Activity and Applications

Jacaric acid has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, with a notable selectivity for cancer cells over normal cells.[4] Its primary anti-cancer mechanisms involve the induction of cell cycle arrest and apoptosis.[4]

In Vitro Anticancer Activity of Jacaric Acid
Cell LineCancer TypeIC50 (µM)
LNCaP Prostate Cancer~2.5
PC-3 Prostate Cancer~5.0
HL-60 Leukemia~1.5
MCF-7 Breast Cancer~4.0

Table 2: In Vitro Anticancer Activity of Jacaric Acid.[2][3]

Experimental Protocols

Accurate analysis of jacaric acid necessitates proper sample preparation, including lipid extraction and derivatization to its methyl ester form.

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for extracting total lipids from tissues, seeds, or cell cultures.[1]

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% KCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 500 mg of the ground or homogenized sample into a glass centrifuge tube.[1]

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[1]

  • Homogenize the sample for 2-3 minutes.[1]

  • Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the solid and liquid phases.[1]

  • Carefully collect the supernatant and transfer it to a clean tube.[1]

  • Add 0.2 volumes of 0.9% KCl solution to the supernatant, vortex thoroughly, and centrifuge for 5 minutes to facilitate phase separation.[1]

  • The lower chloroform layer, containing the lipids, is carefully collected.[1]

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[1]

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs).[5]

Method A: Acid-Catalyzed Methylation (BF3-Methanol)

This is a widely used method for the esterification of fatty acids.[1]

Materials:

Procedure:

  • To the dried lipid extract (from Protocol 1), add 1 mL of toluene and 2 mL of 14% BF3 in methanol.[1]

  • Seal the tube tightly with a Teflon-lined cap and heat at 100°C for 1 hour in a heating block or water bath.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube.[1]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.[1]

  • The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.[1]

Method B: Base-Catalyzed Transesterification (Methanolic KOH)

This is a rapid method suitable for the transesterification of glycerolipids.[1]

Materials:

Procedure:

  • Dissolve the dried lipid extract in 1 mL of hexane.[1]

  • Add 0.2 mL of 0.5 M methanolic KOH.[1]

  • Vortex the mixture for 2 minutes at room temperature.[1]

  • Centrifuge at 2000 rpm for 5 minutes to settle the glycerol.[1]

  • The upper hexane layer containing the FAMEs is ready for GC analysis.[1]

Protocol 3: Gas Chromatography (GC) Analysis of this compound

GC coupled with a flame ionization detector (GC-FID) is a standard method for quantifying FAMEs.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A GC system (or equivalent)
Column SP-2560 capillary column (100 m x 0.25 mm i.d., 0.20 μm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 140°C for 5 minutes, then ramped to 240°C at 4°C/min and held for 20 minutes
Injector Temperature 250°C
Detector Temperature (FID) 260°C
Injection Volume 1 µL
Split Ratio 100:1

Table 3: Typical GC-FID Conditions for FAME Analysis.[6]

Quantification: The peak corresponding to this compound is identified by comparing its retention time with a certified standard. The concentration is determined by comparing the peak area to that of an internal standard or by using an external calibration curve.[5]

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis of Jacaric Acid

HPLC is another powerful technique for the analysis of conjugated fatty acids.

Method A: Silver Ion (Ag+) HPLC

This technique utilizes a stationary phase impregnated with silver ions and is superior for resolving complex isomers.[7]

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II (or equivalent) with UV detector
Column ChromSpher 5 Lipids column (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Hexane gradient
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection UV at 233 nm

Table 4: Typical Ag+-HPLC Conditions.

Method B: Reversed-Phase (RP) HPLC

RP-HPLC separates analytes based on hydrophobicity and is a robust method for quantification.[7]

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II (or equivalent) with UV detector
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water/Acetic Acid (e.g., 85:15:0.1, v/v/v)
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection UV at 273 nm

Table 5: Typical RP-HPLC Conditions.[7]

Visualizations

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissues, Seeds, Cells) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization FAME Preparation (BF3 or KOH) Extraction->Derivatization HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Extraction->HPLC_Analysis  For HPLC (without derivatization) GC_Analysis Gas Chromatography (GC-FID/MS) Derivatization->GC_Analysis  For GC Identification Identification GC_Analysis->Identification HPLC_Analysis->Identification Quantification Quantification Identification->Quantification apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Jacaric_Acid Jacaric Acid DR5 Death Receptor 5 (DR5) Upregulation Jacaric_Acid->DR5 ROS Increased Intracellular ROS Jacaric_Acid->ROS Caspase8 Caspase-8 Cleavage DR5->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mito Mitochondrial Membrane Depolarization ROS->Mito Bax Bax Upregulation Mito->Bax Bcl2 Bcl-2/Bcl-xL Downregulation Mito->Bcl2 Bax->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Application of Jacaric Acid Methyl Ester in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric Acid, a conjugated linolenic acid (CLnA) isomer, has demonstrated significant therapeutic potential, primarily attributed to its potent anti-cancer and immunomodulatory properties.[1][2][3][4] Its methyl ester form, Jacaric Acid methyl ester, offers a promising molecule for incorporation into advanced drug delivery systems. The esterification of Jacaric Acid enhances its lipophilicity, making it a suitable candidate for formulation into lipid-based nanocarriers such as nanoparticles, liposomes, and micelles. These delivery systems can improve the bioavailability, stability, and targeted delivery of Jacaric Acid, thereby enhancing its therapeutic efficacy while potentially reducing systemic toxicity.[5]

This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound-based drug delivery systems for anti-cancer and anti-inflammatory applications.

Application Notes

This compound can be formulated into various drug delivery platforms to leverage its therapeutic benefits. The choice of delivery system will depend on the desired pharmacokinetic profile and the specific therapeutic application.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for encapsulating lipophilic molecules like this compound. They offer advantages such as controlled release, protection of the encapsulated compound from degradation, and the potential for targeted delivery.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. This compound can be incorporated into the lipid bilayer of liposomes. Liposomal formulations can enhance the circulation time of the drug and facilitate its accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.

  • Micelles: Polymeric micelles are self-assembling nanostructures with a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively encapsulate this compound, improving its solubility in aqueous environments and providing a platform for targeted drug delivery.[5]

The primary therapeutic applications for this compound-loaded drug delivery systems are in oncology and the treatment of inflammatory diseases.

Anti-Cancer Applications: Jacaric Acid has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including prostate, colon, and breast cancer.[1][2] It can activate both intrinsic and extrinsic apoptotic pathways.[4][6] Formulating this compound into nanocarriers can enhance its delivery to tumor tissues, increasing its local concentration and anti-cancer activity.

Anti-Inflammatory Applications: Jacaric Acid has also been noted to possess immunomodulatory properties.[7][8] By delivering this compound in a targeted manner to sites of inflammation, it may be possible to modulate the immune response and reduce inflammation with greater efficacy and fewer side effects.

Data Presentation

Table 1: In Vitro Cytotoxicity of Jacaric Acid in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference
LNCaPProstate Cancer2.2[1][2][6]
PC-3Prostate Cancer11.8[1][2][6]
DLD-1Colon AdenocarcinomaPotent cytotoxic effect[2][6]
PU5-1.8Murine Macrophage-like LeukemiaConcentration-dependent inhibition[1][6]
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 (at 48h)[3]
MCF-7Breast CancerNot specified, but potent[9]
Table 2: Physicochemical Properties of Fatty Acid Ester-Based Drug Delivery Systems (Representative Data)
Delivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
SLNs122.8 - 135.00.208 - 0.239-4.06 ± 0.0794.5 - 96.8Not Reported
Liposomes205.3 ± 3.940.282+36.37 ± 0.4953.62 ± 0.09Not Reported
Micelles14.62 ± 0.460.075 ± 0.027-4.06 ± 0.07Not ReportedNot Reported

Note: The data in Table 2 is representative of lipid-based nanoparticles and may vary depending on the specific formulation and preparation method.[5][10][11][12]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from Jacaric Acid via acid-catalyzed esterification.

Materials:

  • Jacaric Acid

  • Methanol (B129727) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron trifluoride (BF₃) in methanol

  • Hexane (B92381)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Dissolve Jacaric Acid in a 50-fold molar excess of anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1% v/v) or 14% BF₃ in methanol to the solution while stirring.

  • Reflux the mixture for 2-4 hours at 60-70°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in hexane and transfer it to a separatory funnel.

  • Wash the hexane solution sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash again with water to remove any remaining salts.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the hexane under reduced pressure to obtain the this compound.

  • Confirm the product structure and purity using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Formulation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs containing this compound using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the this compound in the molten lipid to form the lipid phase.

  • Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Immediately sonicate the pre-emulsion using a probe sonicator for 5-15 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the encapsulation efficiency and drug loading capacity.

Formulation of this compound Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform (B151607) or a mixture of chloroform and methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve the phospholipids, cholesterol, and this compound in chloroform (or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of components should be optimized (e.g., Phospholipid:Cholesterol:this compound at 7:2:1).

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterize the liposomes for particle size, PDI, and zeta potential.

  • Determine the encapsulation efficiency and drug loading.

In Vitro Drug Release Study

This protocol describes a dialysis bag method for assessing the in vitro release of this compound from the prepared nanocarriers.

Materials:

  • This compound-loaded nanocarriers (SLNs or liposomes)

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.5 to simulate tumor microenvironment)

  • Shaking water bath or magnetic stirrer

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of the nanocarrier formulation in the release medium.

  • Transfer the dispersion into a dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., 100 mL of PBS at pH 7.4 or 5.5) to maintain sink conditions.

  • Place the setup in a shaking water bath at 37°C with constant agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effects of this compound formulations on cancer cells.

Materials:

  • Cancer cell line (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound formulation and empty nanocarriers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound formulation and the corresponding empty nanocarriers in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells (negative control) and cells treated with empty nanocarriers.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathways

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JA Jacaric Acid DR5 Death Receptor 5 (DR5) Activation JA->DR5 Casp8 Caspase-8 Activation DR5->Casp8 Casp3_ext Caspase-3 Activation Casp8->Casp3_ext Casp3_int Caspase-3 Activation Casp8->Casp3_int Crosstalk Apoptosis_ext Apoptosis Casp3_ext->Apoptosis_ext JA_int Jacaric Acid ROS Increased ROS JA_int->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3_int Apoptosis_int Apoptosis Casp3_int->Apoptosis_int SLN_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_char Characterization MeltLipid Melt Solid Lipid DissolveJA Dissolve Jacaric Acid Methyl Ester in Lipid MeltLipid->DissolveJA Homogenize High-Shear Homogenization DissolveJA->Homogenize HeatAq Heat Aqueous Surfactant Solution HeatAq->Homogenize Sonicate Ultrasonication Homogenize->Sonicate Cool Cooling & SLN Formation Sonicate->Cool DLS Particle Size, PDI, Zeta Potential (DLS) Cool->DLS EE_DL Encapsulation Efficiency & Drug Loading Cool->EE_DL InVitro_Release_Workflow Start Disperse Nanocarriers in Release Medium Dialysis Transfer to Dialysis Bag Start->Dialysis Immerse Immerse in Release Medium (37°C with stirring) Dialysis->Immerse Sample Withdraw Samples at Predetermined Intervals Immerse->Sample Replace Replace with Fresh Medium Sample->Replace Quantify Quantify Jacaric Acid Methyl Ester (HPLC/UV-Vis) Sample->Quantify Replace->Immerse Plot Plot Cumulative Release vs. Time Quantify->Plot

References

Application Notes and Protocols for the Extraction of Jacaric Acid Methyl Ester from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid (CLNA) isomer ((8Z,10E,12Z)-Octadeca-18,10,12-trienoic acid), is a polyunsaturated fatty acid found predominantly in the seeds of plants from the Jacaranda genus, such as Jacaranda mimosifolia.[1][2] This compound has garnered significant scientific interest due to its potent biological activities, including anti-cancer, immunomodulatory, and metabolic regulatory effects.[1][3] Jacaric acid has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a promising candidate for oncological research and drug development.[2][3] Its immunomodulatory properties are demonstrated through the activation of macrophages and anti-allergic effects on mast cells.[1] Furthermore, it influences lipid metabolism by inhibiting the enzyme stearoyl-CoA desaturase (SCD).[1]

For accurate investigation of its biological functions and potential therapeutic applications, reliable and efficient methods for the extraction and quantification of jacaric acid from biological tissues are paramount. As fatty acids are typically analyzed in their more volatile methyl ester form, this document provides detailed protocols for the extraction of total lipids from biological samples, their subsequent conversion to fatty acid methyl esters (FAMEs), including jacaric acid methyl ester, and their analysis by gas chromatography (GC).

Data Presentation

Table 1: Gas Chromatography (GC) Parameters for this compound Analysis
ParameterGC-FID SpecificationGC-MS SpecificationReference
Column Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)DB-23 (60 m x 0.25 mm I.D. 0.25 mm film thickness) or HP-INNOWAX (30 m x 0.32 mm, 0.25 µm)[4][5][6]
Oven Program 140°C (hold 5 min), ramp to 240°C at 4°C/min, hold for 20 minInitial temp 150°C (hold 3 min), ramp to 210°C at 50°C/min, hold for 4 min[4][6]
Carrier Gas HeliumHelium[5][6]
Flow Rate Not Specified1 mL/min[5]
Injector Temperature Not Specified200°C - 250°C[5][6]
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)[4][5]
MS Scan Range N/Am/z 50-500[4]
Ionization Mode N/AElectron Ionization (EI)[4]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Tissues (Folch Method)

This protocol is a widely used method for extracting total lipids from various biological matrices, including animal tissues and cell cultures.[4][7][8]

Materials:

  • Biological tissue (e.g., liver, adipose tissue, cancer cells)

  • Chloroform (B151607)

  • Methanol

  • 0.9% KCl solution (or 0.88% KCl)[4][9]

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Glass centrifuge tubes

Procedure:

  • Weigh approximately 10-50 mg of the homogenized fresh tissue into a glass centrifuge tube.[9]

  • Add a 2:1 (v/v) mixture of chloroform:methanol. For plant tissues, a preliminary extraction with isopropanol (B130326) may be necessary to inactivate lipolytic enzymes.[4][10]

  • Homogenize the sample for 2-3 minutes.[4]

  • Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the solid and liquid phases.[4]

  • Carefully collect the supernatant (the liquid phase) and transfer it to a clean tube.

  • Add 0.2 volumes of 0.9% KCl solution to the supernatant, vortex thoroughly, and centrifuge for 5 minutes to facilitate phase separation.[4]

  • The lower chloroform layer, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[4]

  • The dried lipid extract can be stored at -80°C until transesterification.[9]

Protocol 2: One-Step Extraction and Transmethylation of Lipids from Fresh Tissues

This rapid procedure allows for the simultaneous digestion of fresh tissue, transmethylation of lipids, and extraction of FAMEs in a single step.[11]

Materials:

  • Fresh tissue (e.g., oil seeds, leaves)

  • Reaction reagent: methanol:heptane (B126788):benzene:2,2-dimethoxypropane:H₂SO₄ (37:36:20:5:2, by vol)[11]

  • Internal standard (e.g., heptadecanoic acid)[5]

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the fresh tissue sample into a screw-cap Pyrex tube.

  • Add the reaction reagent and an internal standard.

  • Seal the tube tightly and heat at 80°C for 1.5 to 2 hours. This allows for simultaneous digestion and lipid transmethylation in a single phase.[11][12]

  • Cool the tube to room temperature. Two phases will form.

  • The upper heptane phase, containing the FAMEs, is collected for GC analysis.[11]

Protocol 3: Acid-Catalyzed Methylation of Lipid Extracts

This is a common method for preparing FAMEs from a dried lipid extract.

Materials:

  • Dried lipid extract

  • 1 M Methanolic HCl (or Boron trifluoride-methanol solution, BF₃)[5][9]

  • Hexane (B92381)

  • Deionized water (or 0.9% NaCl solution)[4][9]

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add 1 mL of 1 M methanolic HCl to the dried lipid extract in a sealed glass tube.[9]

  • Heat the tube at 80°C for 1 hour in a heating block or water bath.[9]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube.[4]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[4]

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.[4]

  • The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.[4]

Mandatory Visualization

experimental_workflow cluster_extraction Lipid Extraction cluster_methylation Methyl Esterification cluster_analysis Analysis tissue Biological Tissue homogenization Homogenization in Chloroform:Methanol (2:1) tissue->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant washing Wash with 0.9% KCl supernatant->washing centrifugation2 Phase Separation washing->centrifugation2 lipid_extract Collect Lipid Layer centrifugation2->lipid_extract evaporation Solvent Evaporation lipid_extract->evaporation dried_lipid Dried Lipid Extract evaporation->dried_lipid methylation_reagent Add Methanolic HCl or BF3-Methanol dried_lipid->methylation_reagent heating Heat at 80°C methylation_reagent->heating extraction Extract with Hexane heating->extraction fame_layer Collect Hexane Layer (FAMEs) extraction->fame_layer gc_analysis GC-FID / GC-MS Analysis fame_layer->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing

Caption: Experimental workflow for the extraction and analysis of this compound.

jacaric_acid_pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway jacaric_acid Jacaric Acid bcl2_family Modulation of Bcl-2 Family Proteins (Bax up, Bcl-2 down) jacaric_acid->bcl2_family induces death_receptor Death Receptor 5 Activation jacaric_acid->death_receptor activates caspase9 Caspase-9 Activation bcl2_family->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

References

Application Notes and Protocols: In Vitro Anti-proliferative Assay of Jacaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid (CLNA) isomer, has emerged as a compound of significant interest in oncological research.[1][2] Found in the seeds of plants from the Jacaranda genus, this polyunsaturated fatty acid has demonstrated potent anti-proliferative and cytotoxic effects across a variety of cancer cell lines, including prostate, colon, breast, and leukemia.[1] Its methyl ester form is often utilized as a molecular tool for various biochemical and immunological applications.[3][4]

The anti-cancer activity of jacaric acid is multifaceted, primarily driven by its ability to induce regulated cell death through apoptosis and ferroptosis, as well as its capacity to cause cell cycle arrest.[1][2] Studies have shown that jacaric acid can selectively induce apoptosis in cancerous cells while leaving normal cells unaffected, highlighting its therapeutic potential.[5]

These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of Jacaric Acid using standard cell-based assays.

Quantitative Data Summary: Cytotoxicity of Jacaric Acid

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological function. The cytotoxic efficacy of jacaric acid has been quantified in various cancer cell lines, with IC50 values indicating its potent anti-proliferative activity.[2][6]

Cell LineCancer TypeIC50 Value (µM)Reference
PC-3Prostate Cancer11.8[6][7]
LNCaPProstate Cancer2.2[6][7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[8] The intensity of this color is directly proportional to the number of viable cells.[8]

Materials:

  • Jacaric Acid or its methyl ester

  • Appropriate cancer cell line (e.g., PC-3, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (B87167) (DMSO) or other formazan solubilization buffer[2]

  • Phosphate-buffered saline (PBS)

  • Solvent for Jacaric Acid (e.g., Ethanol (B145695) or DMSO)[8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Determine cell concentration using a hemocytometer.

    • Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Preparation of Jacaric Acid Solutions:

    • Prepare a concentrated stock solution of Jacaric Acid in a suitable solvent (e.g., DMSO).[8]

    • Perform serial dilutions in serum-free medium to achieve the desired final treatment concentrations (e.g., 1-100 µM).[2]

    • Crucially, prepare a solvent control containing the highest concentration of the solvent used in the treatments. [8]

  • Cell Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of the various concentrations of Jacaric Acid solutions to the respective wells. Include untreated cells (negative control) and solvent control wells.[8]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

    • Agitate the plate gently for 10-15 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the concentration of Jacaric Acid to determine the IC50 value.[8]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Jacaric acid is a known inducer of apoptosis.[2] This protocol uses Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells) for detection by flow cytometry.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Jacaric Acid for the chosen duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[2]

    • Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[2] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains.[2]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Jacaric acid has been shown to cause cell cycle arrest, particularly at the G0/G1 phase, in leukemia cells.[9][10] This protocol allows for the quantification of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Jacaric Acid as described previously and harvest them.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[2]

    • Incubate at -20°C for at least 2 hours.[2]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[2]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with Jacaric Acid (e.g., 24, 48, 72h) incubate_24h->treat_cells prepare_ja Prepare Jacaric Acid Serial Dilutions prepare_ja->treat_cells add_mtt Add MTT Solution (5 mg/mL) treat_cells->add_mtt incubate_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze end_node End analyze->end_node Apoptosis_Pathway Simplified Signaling Pathway of Jacaric Acid-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway JA Jacaric Acid DR5 Death Receptor 5 (DR5) JA->DR5 activates Bcl2_family Modulation of Bcl-2 Family JA->Bcl2_family modulates Casp8 Caspase-8 Activation DR5->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bax_up Bax (Pro-apoptotic) Upregulation Bcl2_family->Bax_up Bcl2_down Bcl-2 / Bcl-xL (Anti-apoptotic) Downregulation Bcl2_family->Bcl2_down Mito Mitochondrial Dysfunction Bax_up->Mito Bcl2_down->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Troubleshooting & Optimization

improving Jacaric Acid methyl ester stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jacaric Acid methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for pure this compound and its stock solutions?

A1: For short-term storage, pure this compound should be kept at -20°C. For long-term stability, it is highly recommended to store it at -80°C under an inert atmosphere, such as argon or nitrogen, and protected from light. Stock solutions, typically prepared in ethanol (B145695), should be stored in aliquots at -20°C for use within a month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.

Q2: What are the primary causes of this compound degradation in solution?

A2: As a conjugated polyunsaturated fatty acid (PUFA) methyl ester, this compound is primarily susceptible to three main degradation pathways:

  • Oxidation: The conjugated triene double bond system is highly prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and the presence of metal contaminants.

  • Isomerization: The geometric configuration of the double bonds (cis, trans) can change, particularly when exposed to heat or acidic conditions. For conjugated linoleic acid (CLA), a structurally similar compound, it has been observed that c,c isomers are the most unstable, followed by c,t isomers, while t,t isomers are relatively more stable.

  • Polymerization: Under certain conditions, the unsaturated fatty acid methyl esters can polymerize, forming larger molecules and reducing the concentration of the desired compound.

Q3: How can I improve the stability of this compound in my experimental solutions?

A3: To enhance stability, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants can significantly inhibit oxidation. Phenolic compounds such as butylated hydroxytoluene (BHT), tert-butylhydroquinone (B1681946) (TBHQ), and natural antioxidants like green tea catechins have been shown to be effective for stabilizing PUFA methyl esters and conjugated linoleic acid.

  • Inert Atmosphere: Whenever possible, handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Solvent Selection: While ethanol is a common solvent for stock solutions, the choice of solvent can impact stability. The polarity of the solvent can affect the lipid's stability. It is advisable to prepare fresh dilutions in your experimental buffer or medium immediately before use.

  • Temperature Control: Maintain low temperatures during storage and handling to slow down degradation reactions.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: The stability of this compound can be effectively monitored using the following techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a direct method to quantify the amount of intact this compound. Due to its conjugated triene system, it has a characteristic UV absorbance at approximately 270 nm. A decrease in the peak area at this wavelength over time indicates degradation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is used to analyze the fatty acid profile. This compound must first be derivatized, and it's important to use a base-catalyzed method to avoid isomerization that can be caused by acid catalysts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results with different batches of this compound.Degradation of older batches due to improper storage or handling.1. Always use freshly prepared solutions of this compound for your experiments.2. Verify the purity of your stock solution using HPLC-UV or GC-FID before starting a new set of experiments.3. Ensure consistent and proper storage conditions (-80°C, inert atmosphere, protection from light) for all batches.
Low or no observed biological activity in cellular assays.1. Degradation of this compound in the stock solution or during the experiment.2. Poor cellular uptake.1. Confirm the integrity of your this compound stock by HPLC-UV.2. Prepare fresh dilutions immediately before adding to the cell culture medium.3. Consider using a suitable vehicle (e.g., ethanol, DMSO) at a low, non-toxic concentration to aid in solubilization and cellular uptake.
Appearance of unknown peaks in HPLC or GC chromatograms.Degradation products such as isomers, oxidation products (aldehydes, ketones), or polymers have formed.1. Review your storage and handling procedures to minimize degradation.2. If using GC, ensure a base-catalyzed derivatization method is used to prevent isomer formation.3. Consider adding an antioxidant to your stock solution for improved stability.

Quantitative Data Summary

The following table summarizes the qualitative stability of Jacaric Acid under different storage conditions. While this data is for the free fatty acid, it provides a useful guideline for the stability of its methyl ester derivative.

Storage ConditionPurity after 6 MonthsPrimary Degradation Pathway(s)Recommendation
-80°C, under inert gas, protected from light>98%MinimalHighly Recommended for long-term storage
-20°C, under inert gas, protected from light>95%Slow OxidationRecommended for short to medium-term storage
4°C, in the dark<80%Oxidation & IsomerizationNot Recommended
Room Temperature (25°C), in the dark<60%Significant Oxidation & PolymerizationNot Recommended
Room Temperature (25°C), exposed to light<50%Photodegradation & Rapid OxidationNot Recommended

Data adapted from BenchChem technical documentation for Jacaric Acid.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

This protocol provides a general method for monitoring the stability of this compound in solution.

1. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 10 mg/mL) in ethanol. b. Aliquot the stock solution into amber glass vials. c. Flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) and seal tightly. d. Store the aliquots under the desired stability conditions (e.g., -80°C, -20°C, 4°C, 25°C in the dark, 25°C with light exposure).

2. HPLC-UV Analysis: a. At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot for analysis. b. Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. c. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 85:15:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 270 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.

3. Data Analysis: a. Determine the stability of this compound by comparing the peak area of the main peak at each time point to the initial peak area (time 0). b. The appearance of new peaks or a decrease in the main peak area is indicative of degradation.

Protocol 2: Analysis of this compound by GC-FID (as FAMEs)

This protocol is suitable for quantifying the total fatty acid profile and assessing the degradation of this compound.

1. Derivatization to FAMEs (Base-Catalyzed Methylation): Note: Acid-catalyzed methods (e.g., using BF3-methanol) are not recommended for conjugated fatty acids as they can induce isomerization. a. Place a known amount of the this compound sample (or a lipid extract containing it) into a screw-cap glass tube. b. Add 2 mL of hexane (B92381) and 0.2 mL of 2 M methanolic KOH. c. Vortex the tube for 2 minutes at room temperature. d. Centrifuge briefly to separate the phases. e. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Conditions:

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
  • Carrier Gas: Helium or Hydrogen.
  • Injector Temperature: 250°C.
  • Detector Temperature: 260°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 min.
  • Ramp to 200°C at 10°C/min.
  • Ramp to 240°C at 5°C/min, hold for 10 min.
  • Injection Volume: 1 µL (split or splitless, depending on concentration

troubleshooting Jacaric Acid methyl ester degradation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with Jacaric Acid (JA) methyl ester in cell culture. The primary focus is to address issues related to compound degradation, which can lead to inconsistent and unreliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Jacaric Acid methyl ester and why is its stability a concern in cell culture?

Jacaric Acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA), a type of polyunsaturated fatty acid (PUFA), with demonstrated anti-cancer and immunomodulatory properties.[1][2][3] The methyl ester form is commonly used for cell-based assays. Its instability is a significant concern because, like other PUFAs, its conjugated double bond system is highly susceptible to degradation through oxidation (lipid peroxidation), isomerization, and polymerization.[4][5] This degradation, often catalyzed by reactive oxygen species (ROS) and trace metal ions in culture media, can lead to a complete loss of biological activity.[5]

Q2: What are the primary signs of this compound degradation in my experiment?

The most common indicators of degradation include:

  • Inconsistent or No Biological Effect: A loss of the expected biological activity, such as reduced cytotoxicity or anti-proliferative effects, is a primary sign that the compound has degraded.[4]

  • High Variability: Significant differences in results between replicate wells or experiments.

  • Unexpected Cytotoxicity: The formation of cytotoxic degradation byproducts, such as lipid hydroperoxides, can lead to cell death that is not related to the compound's intended mechanism of action.[5]

  • Visible Precipitation: While often related to solubility issues, changes in the compound's structure due to degradation can also affect its solubility in aqueous culture media.[4][5]

Q3: How should I properly store and handle this compound to ensure its integrity?

Proper storage is critical to prevent degradation. Key recommendations are summarized in the table below.

Q4: My this compound is precipitating when I add it to the culture medium. What should I do?

This is a common issue due to the low aqueous solubility of long-chain fatty acid methyl esters.[4][5][6] The recommended solution is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, improving both the solubility and stability of the fatty acid in the culture medium.[5] Always prepare a high-concentration stock solution in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) before preparing the working solution or the BSA complex.[4][5] The final concentration of the organic solvent in the cell culture medium should be carefully controlled, typically not exceeding 0.05% to 0.1%, to avoid solvent-induced cytotoxicity.[6]

Q5: How can I minimize compound degradation during the actual cell culture experiment?

Beyond proper handling and using a BSA complex, you can implement several strategies during the experiment itself:

  • Use Antioxidants: Supplementing the culture media with an antioxidant like α-tocopherol (Vitamin E) can help quench free radicals and inhibit lipid peroxidation.[5][7]

  • Use Metal Chelators: Adding a chelator such as deferoxamine (B1203445) (DFO) or ethylenediaminetetraacetic acid (EDTA) can sequester pro-oxidative metal ions (e.g., iron, copper) present in the media.[5]

  • Protect from Light: Perform experiments in low-light conditions and use amber-colored tubes or foil-wrapped culture plates to protect the light-sensitive compound from photodegradation.[4][5]

  • Prepare Fresh: Prepare working solutions immediately before use from freshly thawed aliquots of the stock solution.[4]

Data & Visualization

Summary of Storage and Handling Conditions
ParameterRecommendationRationale
Purity Check Verify purity of new batches via HPLC or GC-FID before use.[4]Ensures starting material is of high quality and not already degraded.
Solvent Use high-purity, anhydrous ethanol or DMSO for stock solutions.[4][5]Minimizes water content and potential for hydrolysis or solvent-driven degradation.
Short-Term Storage Store stock solutions at -20°C for up to one month.[3][4]Adequate for short-term use, but degradation can still occur over time.
Long-Term Storage Store pure compound and stock solutions at -80°C for up to six months.[4]Significantly reduces the rate of oxidative degradation for long-term preservation.
Atmosphere Overlay stock solutions with an inert gas (argon or nitrogen) before sealing.[4]Displaces oxygen, the primary driver of lipid peroxidation.
Light Exposure Store in amber glass vials or wrap vials in aluminum foil.[4][5]Prevents light-induced degradation.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.[4]Avoids repeated temperature fluctuations that can accelerate degradation.
Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or No Biological Effect 1. Degradation of this compound stock or working solution.[4] 2. Poor cellular uptake due to low solubility/precipitation.[4]1. Confirm stock integrity with HPLC/GC. Prepare fresh stock and working solutions.[4] 2. Prepare a Jacaric Acid-BSA complex to enhance solubility and delivery.[5]
High Well-to-Well Variability 1. Uneven precipitation of the compound in the culture plate. 2. Degradation occurring over the course of the experiment.1. Ensure the compound is fully dissolved in the medium (using BSA) before adding to cells. Mix gently after addition. 2. Minimize the duration of the experiment if possible. Add antioxidants to the medium.[5]
Unexpected Cytotoxicity at Low Concentrations 1. Formation of cytotoxic lipid peroxidation byproducts.[5] 2. Solvent (e.g., DMSO, ethanol) concentration is too high.[6]1. Implement stabilization strategies: use antioxidants, protect from light, and store under inert gas.[5] 2. Calculate and verify that the final solvent concentration is non-toxic for your specific cell line (typically <0.1%).
Visible Precipitation in Culture Medium 1. Low aqueous solubility of the fatty acid methyl ester.[5] 2. Exceeding the critical micelle concentration.1. Use a carrier protein like fatty acid-free BSA. See Protocol 1 below. 2. Ensure the final concentration is within the established soluble range for your experimental system.

Visualizations

G start Inconsistent or No Biological Effect check_stock 1. Analyze Stock Integrity (e.g., HPLC, GC-FID) start->check_stock stock_ok Stock Integrity OK check_stock->stock_ok OK stock_bad Stock Degraded check_stock->stock_bad Degraded check_protocol 2. Review Experimental Protocol stock_ok->check_protocol prep_fresh Prepare Fresh Stock from Pure Compound. Re-aliquot & Store at -80°C. stock_bad->prep_fresh end_good Re-run Experiment prep_fresh->end_good precipitation Precipitation in Media? check_protocol->precipitation stabilize Degradation during experiment? precipitation->stabilize No use_bsa Use JA-BSA Complex (See Protocol 1) precipitation->use_bsa Yes add_antioxidants Add Antioxidants (e.g., α-tocopherol) & Protect from Light stabilize->add_antioxidants Possible stabilize->end_good Unlikely use_bsa->end_good add_antioxidants->end_good

Caption: Troubleshooting workflow for diagnosing this compound degradation.

G degradation Jacaric Acid Methyl Ester Degradation oxygen Oxygen (Reactive Oxygen Species) oxygen->degradation light Light Exposure (UV and Visible) light->degradation metal Metal Ions (e.g., Fe²⁺, Cu⁺ in media) metal->degradation temp Improper Temperature (Freeze-Thaw, > -20°C Storage) temp->degradation

Caption: Key environmental factors that cause this compound degradation.

G JA Jacaric Acid ROS ↑ Reactive Oxygen Species (ROS) JA->ROS induces Mito Mitochondrial Membrane Depolarization ROS->Mito Bcl2 ↓ Bcl-2, Bcl-xL (Anti-apoptotic) Mito->Bcl2 Casp9 ↑ Cleaved Caspase-9 Mito->Casp9 Casp3 ↑ Cleaved Caspase-3 Bcl2->Casp3 inhibition removed Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for Jacaric Acid-induced apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes how to prepare a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio for improved solubility and stability in cell culture media.

Materials:

  • Jacaric Acid (JA) methyl ester

  • Anhydrous ethanol or DMSO

  • Fatty acid-free BSA powder

  • Sterile PBS (Phosphate-Buffered Saline), pre-warmed to 37°C

  • Sterile 0.1 M NaOH

  • Sterile conical tubes and microcentrifuge tubes

  • Water bath set to 37°C

Procedure:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile, pre-warmed PBS (37°C) to a final concentration of 1 mM. Gently swirl to dissolve; do not vortex, as this can denature the protein.

  • Prepare JA Stock: In a separate sterile tube, dissolve this compound in anhydrous ethanol to create a high-concentration stock (e.g., 500 mM).

  • Complexation: a. Gently warm the 1 mM BSA solution in a 37°C water bath. b. While gently swirling the BSA solution, slowly add the required volume of the concentrated JA methyl ester stock solution to achieve a final JA concentration of 5 mM (this results in a 5:1 JA:BSA molar ratio). c. A transient cloudiness may appear but should dissipate. If it persists, add a small volume of 0.1 M NaOH dropwise to clarify the solution. d. Incubate the mixture in the 37°C water bath for 30-60 minutes, swirling occasionally, to allow for complete complexation.

  • Sterilization and Storage: a. Sterilize the final JA-BSA complex by passing it through a 0.22 µm syringe filter. b. Aliquot into single-use, sterile tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term use.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method to assess the stability of this compound in stock solutions or culture media.

Materials:

  • This compound sample

  • Internal standard (e.g., methyl heptadecanoate, C17:0)

  • HPLC-grade solvents (acetonitrile, water, hexane)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation: a. To 1 mL of culture medium or a diluted stock solution, add a known amount of the internal standard. b. Perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging to separate the phases. c. Carefully collect the upper organic (hexane) layer. Repeat the extraction twice more and pool the organic layers.[5] d. Evaporate the solvent under a gentle stream of nitrogen gas.

  • HPLC Analysis: a. Reconstitute the dried lipid extract in a known volume of the mobile phase (e.g., 100 µL). b. Inject the sample onto the HPLC system. c. Use a mobile phase gradient, typically of acetonitrile (B52724) and water, to separate the fatty acid methyl esters. d. Detect the compounds using a UV detector set to a wavelength appropriate for conjugated triene systems (approximately 270 nm).[5]

  • Data Analysis: a. Identify the this compound peak based on its retention time, confirmed by running a pure standard. b. Quantify the amount of Jacaric Acid by comparing its peak area to the peak area of the known concentration of the internal standard.[4] A decrease in this ratio over time indicates degradation.

Protocol 3: Assessment of Lipid Peroxidation via TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary degradation product. An increase in TBARS indicates oxidative degradation of Jacaric Acid.

Materials:

  • Cell culture supernatant or JA methyl ester solution

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Butylated hydroxytoluene (BHT)

  • MDA standard for the calibration curve

  • Spectrophotometer or plate reader capable of measuring absorbance at 532 nm

Procedure:

  • Sample Collection: Collect the cell culture medium in which the this compound was incubated.

  • Reaction Mixture: a. To 100 µL of the sample, add 200 µL of a solution containing TCA, TBA, and BHT. BHT is added to prevent further oxidation during the assay itself. b. Vortex the samples thoroughly.

  • Incubation: Heat the samples at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA, forming a pink-colored adduct.

  • Measurement: a. Cool the samples on ice for 10 minutes to stop the reaction, then centrifuge to pellet any precipitate. b. Transfer the supernatant to a new microplate or cuvette. c. Measure the absorbance of the pink-colored product at 532 nm.

  • Quantification: Determine the concentration of TBARS in the samples by comparing their absorbance values to a standard curve generated using known concentrations of MDA. An increase in TBARS over time or compared to a control indicates progressive degradation.

References

Technical Support Center: Optimizing Jacaric Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Jacaric Acid methyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: I am getting a very low yield, or no product at all. What are the potential causes?

  • Answer: Low yields can result from several factors:

    • Incomplete Reaction: The esterification or transesterification reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or a non-optimal catalyst concentration.[1]

    • Presence of Water: Water in the reaction mixture can hydrolyze the ester product back to the carboxylic acid, especially in acid-catalyzed reactions, shifting the equilibrium away from the desired product.[2] It is crucial to use anhydrous methanol (B129727) and ensure all glassware is thoroughly dried.

    • Catalyst Inactivation: In base-catalyzed reactions, a high content of free fatty acids (FFAs) in the starting material can neutralize the catalyst by forming soap.[3] If the FFA content is high, an acid-catalyzed esterification step should be performed first.

    • Suboptimal Methanol to Oil/Acid Ratio: An insufficient amount of methanol will result in an incomplete reaction. A significant excess of methanol is typically used to drive the reaction equilibrium towards the product.[4]

Issue 2: Presence of Multiple Unexpected Peaks in GC/HPLC Analysis

  • Question: My GC/HPLC analysis shows multiple unexpected peaks alongside my product peak. What could these be?

  • Answer: The presence of unexpected peaks can indicate a few issues:

    • Isomerization of Jacaric Acid: Jacaric acid, as a conjugated linolenic acid, is susceptible to isomerization (changes in the double bond geometry and position) under certain reaction conditions, particularly with acid catalysis at elevated temperatures or for prolonged reaction times.[5] BF3/methanol is known to cause more significant isomerization than H2SO4/methanol.[5][6]

    • Incomplete Derivatization: If you are analyzing the product via gas chromatography (GC), incomplete conversion of jacaric acid to its methyl ester will result in multiple peaks.[5]

    • Side Reactions: Harsh reaction conditions, such as excessively high temperatures, can lead to the degradation of the fatty acid, resulting in byproducts.[7]

    • Contamination: Contamination can arise from impure starting materials, solvents, or unclean glassware. Running a blank with just the solvent can help identify sources of contamination.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating a pure product. What are the best practices for purification?

  • Answer: Purification of this compound typically involves:

    • Removal of Catalyst: For base-catalyzed reactions, the catalyst is often neutralized with an acid and then washed out with water.[8] For acid-catalyzed reactions, the excess acid is neutralized with a base and removed through washing.

    • Removal of Byproducts: Soap formed during base-catalyzed reactions can be removed by washing with warm water. Excess methanol and water can be removed by evaporation under reduced pressure.

    • Chromatography: For high-purity this compound, column chromatography on silica (B1680970) gel is an effective purification method.[9][10]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound: acid- or base-catalyzed?

A1: The choice of method depends on the starting material.

  • For pure Jacaric Acid (or other free fatty acids): Acid-catalyzed esterification is typically used. To minimize the risk of isomerization of the conjugated double bond system, it is recommended to use milder conditions, such as 1% H2SO4 in methanol at 40°C for 10 minutes.[5]

  • For oils containing Jacaric Acid triglycerides: Base-catalyzed transesterification is generally faster and more efficient. To minimize isomerization, a solution of sodium methoxide (B1231860) in methanol (e.g., 1% w/v) at 40°C for 10 minutes is a suitable condition.[5][11] If the oil has a high free fatty acid content, a two-step process (acid esterification followed by base transesterification) is recommended to prevent soap formation.[1]

Q2: What are the optimal reaction conditions for maximizing yield while minimizing side reactions?

A2: For conjugated fatty acids like Jacaric Acid, the primary goal is to preserve the integrity of the conjugated triene system. Isomerization is a significant side reaction that can be minimized by using moderate temperatures and shorter reaction times.[5] The table below provides recommended starting conditions for both acid- and base-catalyzed methods.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material (Jacaric Acid or its triglyceride) and the appearance of the methyl ester product will indicate the reaction's progress.

Q4: What are the best storage conditions for this compound?

A4: this compound, being a polyunsaturated fatty acid ester, is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically -20°C, to prevent degradation.[12]

Data Presentation: Representative Reaction Conditions for FAME Synthesis

The following table summarizes typical reaction parameters for Fatty Acid Methyl Ester (FAME) synthesis. For this compound, it is crucial to balance yield with the minimization of isomerization, favoring milder conditions.

ParameterAcid-Catalyzed Esterification (from FFA)Base-Catalyzed Transesterification (from Oil)
Catalyst Sulfuric Acid (H₂SO₄)[5]Sodium Methoxide (NaOMe)[5] or Sodium Hydroxide (NaOH)[8]
Catalyst Conc. 1% (v/v) in Methanol[5]1% (w/v) NaOMe in Methanol[11] or 1.25% NaOH (w/w of oil)[8]
Methanol Ratio Large excess (e.g., 1:10 to 1:30 molar ratio of acid to methanol)[1]6:1 molar ratio (Methanol:Oil)[8]
Temperature 40°C (to minimize isomerization)[5] to 70°C[13]40°C (to minimize isomerization)[5] to 60°C[1]
Reaction Time 10 minutes (recommended for CLnA)[5] to 90 minutes[13]10 minutes (recommended for CLnA)[5] to 1 hour[1]
Representative Yield >95% conversion[13]>95% yield[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Jacaric Acid

This protocol is optimized to minimize isomerization of the conjugated triene system.

  • Preparation: Add pure Jacaric Acid to a round-bottom flask. For every 1 gram of Jacaric Acid, add 20 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, add 0.2 mL of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to 40°C and maintain for 10 minutes with continuous stirring.[5]

  • Workup: Cool the reaction mixture to room temperature. Add 20 mL of n-hexane and 10 mL of water. Shake vigorously in a separatory funnel.

  • Extraction: Allow the layers to separate. Collect the upper organic layer (containing the methyl ester). Wash the organic layer twice with 10 mL of water, then with 10 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: For higher purity, the crude product can be purified using silica gel column chromatography.

Protocol 2: Base-Catalyzed Transesterification of Jacaric Acid-Containing Oil

This protocol is suitable for converting triglycerides to methyl esters while minimizing isomerization.

  • Catalyst Preparation: Prepare a 1% (w/v) sodium methoxide solution by carefully dissolving solid sodium methoxide in anhydrous methanol.

  • Reaction Setup: Add the Jacaric Acid-containing oil to a round-bottom flask and add the sodium methoxide solution (a 6:1 molar ratio of methanol to oil is common).[8]

  • Reaction: Heat the mixture to 40°C and stir vigorously for 10 minutes.[5]

  • Neutralization: Cool the mixture and neutralize the catalyst by adding a weak acid, such as acetic acid, until the pH is neutral.

  • Separation: Transfer the mixture to a separatory funnel and allow the glycerol (B35011) layer to settle at the bottom.

  • Washing: Drain the glycerol layer. Wash the upper methyl ester layer with warm water to remove any residual catalyst, soap, and methanol.

  • Drying and Evaporation: Dry the methyl ester layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove any residual water and methanol under reduced pressure.

Visualizations

Experimental Workflows

G Acid-Catalyzed Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Jacaric Acid + Anhydrous Methanol catalyst Add H₂SO₄ Catalyst start->catalyst react Heat at 40°C for 10 min catalyst->react workup Add Hexane & Water react->workup extract Separate Organic Layer workup->extract wash Wash with Water & Brine extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography (Optional) evaporate->purify end Pure this compound purify->end G Base-Catalyzed Synthesis of this compound cluster_reaction Reaction cluster_separation Separation cluster_purification Purification start Jacaric Acid-Containing Oil catalyst Add Sodium Methoxide in Methanol start->catalyst react Heat at 40°C for 10 min catalyst->react neutralize Neutralize Catalyst react->neutralize separate Separate Glycerol Layer neutralize->separate wash Wash with Warm Water separate->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Water/Methanol dry->evaporate end Pure this compound evaporate->end G Troubleshooting this compound Synthesis start Problem with Synthesis low_yield Low Yield? start->low_yield multiple_peaks Multiple Peaks in GC/HPLC? start->multiple_peaks check_water Used anhydrous reagents? low_yield->check_water check_isomerization Isomerization suspected? multiple_peaks->check_isomerization check_time_temp Reaction time/temp optimal? check_water->check_time_temp Yes solution_water Dry glassware & use anhydrous solvents. check_water->solution_water No check_catalyst Catalyst concentration/activity correct? check_time_temp->check_catalyst Yes solution_time_temp Increase reaction time or adjust temperature. check_time_temp->solution_time_temp No solution_catalyst Check catalyst amount; pre-treat high FFA oil. check_catalyst->solution_catalyst No check_completion Incomplete reaction? check_isomerization->check_completion No solution_isomerization Use milder conditions (lower temp, shorter time, H₂SO₄ instead of BF₃). check_isomerization->solution_isomerization Yes solution_completion Increase reaction time or catalyst amount. check_completion->solution_completion Yes

References

preventing isomerization of Jacaric Acid methyl ester during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Jacaric Acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to isomerization?

Jacaric Acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLnA) with significant biological activities, including potential anti-cancer properties.[1][2] Its methyl ester form is commonly used for analytical purposes, particularly for gas chromatography (GC).[3] The presence of a conjugated triene system—alternating single and double bonds—makes the molecule susceptible to isomerization, where the geometric arrangement (cis/trans or Z/E) of the double bonds can change.[2] This can be triggered by factors like heat, light, and acidic or basic conditions.

Q2: What are the primary factors that cause isomerization of this compound?

Isomerization of conjugated linolenic acids like Jacaric Acid is often dependent on temperature and time, especially during sample preparation steps like methylation.[4] Key factors include:

  • Heat: High temperatures during sample preparation (e.g., methylation) or analysis (e.g., GC injector port) can induce isomerization.[5]

  • Acid/Base Catalysis: Both acid- and base-catalyzed methylation procedures can cause isomerization if not carefully controlled.[4][5] For instance, boron trifluoride (BF3) in methanol (B129727) is known to cause more significant isomerization than sulfuric acid in methanol.[4]

  • Light Exposure: UV light can promote photochemical isomerization.

  • Oxidation: Exposure to air can lead to oxidation, which can be accelerated by contaminants and also lead to degradation and isomerization.

Q3: What are the recommended storage conditions for Jacaric Acid and its methyl ester?

To minimize degradation and isomerization, proper storage is crucial.

  • Short-term storage: Store at -20°C.[6][7]

  • Long-term storage: For extended periods, storage at -80°C is recommended.[6]

  • Protection: Samples should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[6]

  • Solutions: Stock solutions should be prepared in a suitable solvent like ethanol (B145695) and stored in aliquots at -20°C for up to a month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[6]

Q4: Which analytical techniques are best suited for this compound analysis?

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used.

  • GC: GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful tool for analyzing fatty acid methyl esters (FAMEs).[1][3] A highly polar capillary column is necessary to achieve good separation of conjugated linolenic acid isomers.[1]

  • HPLC: HPLC is also a robust method, particularly for separating and quantifying Jacaric Acid.[2] Reversed-phase (RP-HPLC) is a common approach, and silver ion HPLC (Ag+-HPLC) can be superior for resolving complex isomers.[2] A key advantage of HPLC is that derivatization to methyl esters is not always required.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem 1: Appearance of unexpected peaks or altered peak ratios in the chromatogram.

Possible Cause: Isomerization of the this compound during sample preparation or analysis.

Solutions:

  • Optimize Methylation/Esterification:

    • Studies have shown that both acid- and base-catalyzed methylation can induce isomerization.[4]

    • For acid-catalyzed methylation of free fatty acids, using sulfuric acid in methanol at 40°C for 10 minutes is a milder condition that can minimize isomerization compared to using BF3 in methanol.[4]

    • For transesterification of triglycerides, a base-catalyzed method using sodium methoxide (B1231860) (NaOMe) in methanol at 40°C for 10 minutes is recommended to reduce isomerization.[4]

    • Avoid high temperatures and prolonged reaction times during methylation.[4][5]

  • Control GC Parameters:

    • Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte. A high injector temperature is a common cause of thermal isomerization.

    • Oven Temperature Program: Use a moderate oven temperature program. A slow ramp rate can improve separation without requiring excessively high temperatures.[1]

  • Protect from Light:

    • Prepare and store samples in amber vials or protect them from direct light to prevent photochemical isomerization.

Problem 2: Poor quantitative reproducibility or loss of analyte.

Possible Cause: Degradation of the sample due to oxidation or improper storage.

Solutions:

  • Sample Handling:

    • Minimize the exposure of the sample to air. Work under an inert atmosphere (nitrogen or argon) whenever possible.

    • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample, although be aware that it can sometimes co-elute with FAME peaks in GC analysis.[9]

  • Storage:

    • Ensure samples and standards are stored at appropriate low temperatures (-20°C for short-term, -80°C for long-term) and protected from light.[6]

    • Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[6]

  • Solvent Quality:

    • Use high-purity solvents to avoid introducing contaminants that could catalyze degradation.

Problem 3: Peak tailing in Gas Chromatography.

Possible Cause: Active sites in the GC system (e.g., injector liner, column) or issues with the sample preparation.

Solutions:

  • GC System Maintenance:

    • Ensure the injector liner is clean and deactivated. Using a liner with deactivated glass wool can be beneficial.[10]

    • Check for and remove any fragments of septa or ferrules that may have fallen into the injector port.[10]

    • Condition the GC column according to the manufacturer's instructions to ensure it is properly deactivated.

  • Sample Preparation:

    • Ensure that the methylation/esterification reaction has gone to completion. The presence of unreacted free fatty acids can cause peak tailing.

    • After derivatization, ensure the sample is properly extracted and free of any residual reagents that could interfere with the chromatography.[1]

Experimental Protocols

Recommended GC-MS Conditions for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommendation
Column Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)[1]
Carrier Gas Helium or Hydrogen[6]
Injector Split/Splitless or PTV[11]
Injector Temperature 250°C (optimization may be required to minimize isomerization)[6]
Oven Program 140°C (hold 5 min), ramp to 240°C at 4°C/min, hold for 20 min[1]
MS Detector Electron Ionization (EI) mode
Scan Range m/z 50-500[1]
Recommended HPLC-UV Conditions for Jacaric Acid Analysis

This method is suitable for the analysis of Jacaric Acid without derivatization.

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[6]
Mobile Phase Acetonitrile:Water:Acetic Acid (e.g., 85:15:0.1, v/v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection UV detector at 270 nm[3][6]
Injection Volume 20 µL[6]

Visualizations

Isomerization_Factors cluster_factors Factors Causing Isomerization cluster_outcomes Analytical Issues Heat Heat (GC Injector, Derivatization) Isomerization Geometric Isomerization (cis-trans changes) Heat->Isomerization Light Light Exposure (UV Radiation) Light->Isomerization Catalysts Catalysts (Acid/Base) Catalysts->Isomerization Oxidation Oxidation (Air Exposure) Degradation Sample Degradation Oxidation->Degradation Isomerization->Degradation Experimental_Workflow start Start: Sample containing Jacaric Acid storage Store sample at -80°C under inert gas, protected from light start->storage prep Sample Preparation (Lipid Extraction) storage->prep derivatization Derivatization (Methylation) - Use mild conditions (e.g., H2SO4/MeOH, 40°C) prep->derivatization analysis Instrumental Analysis (GC-MS or HPLC-UV) derivatization->analysis data Data Interpretation - Check for isomer peaks analysis->data end End: Accurate Quantification data->end Troubleshooting_Logic issue Issue Detected: Extra peaks or poor reproducibility check_prep Review Sample Preparation - Methylation conditions too harsh? - Exposure to light/air? issue->check_prep Isomerization suspected check_gc Review GC/HPLC Method - Injector temperature too high? - Column degradation? issue->check_gc Degradation suspected solution_prep Solution: Use milder derivatization, work under inert gas, protect from light check_prep->solution_prep solution_gc Solution: Lower injector temperature, perform system maintenance check_gc->solution_gc

References

Technical Support Center: Jacaric Acid Methyl Ester Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Jacaric Acid methyl ester isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers by HPLC?

A1: Jacaric acid is a conjugated linolenic acid (CLnA) with multiple positional and geometric (cis/trans) isomers. The primary challenges in their separation stem from their subtle structural similarities, which include:

  • Co-elution: Many isomers have very similar polarities and affinities for the stationary phase, leading to overlapping peaks and poor resolution.

  • Positional Isomerism: The location of the conjugated double bond system significantly impacts chromatographic behavior, but differences can be minimal, requiring highly selective methods.

  • Geometric Isomerism: cis and trans configurations at the double bonds create further complexity. cis isomers generally interact more strongly with silver ions in Argentation HPLC than their trans counterparts.[1]

Q2: Which HPLC technique is most effective for separating these isomers?

A2: Silver-ion High-Performance Liquid Chromatography (Ag+-HPLC) is the most powerful and widely used technique for this purpose.[1][2] The separation mechanism relies on the reversible interaction between the silver ions (Ag+) immobilized on the stationary phase and the π-electrons of the double bonds in the fatty acid methyl esters (FAMEs).[3] The strength of this interaction is influenced by the number, position, and geometry of the double bonds, allowing for the effective separation of complex isomer mixtures.[3]

Q3: Can Reversed-Phase (RP) HPLC be used for this separation?

A3: While RP-HPLC is a robust and common technique in lipid analysis, it is generally less effective than Ag+-HPLC for resolving complex positional and geometric isomers of conjugated fatty acids.[2][3] RP-HPLC separates molecules based on hydrophobicity, which is influenced by both chain length and the number of double bonds.[2][4] While it can be used for quantifying total Jacaric acid content, it often fails to separate the critical isomers that may have different biological activities.[3]

Q4: How does temperature affect the separation in Ag+-HPLC?

A4: Uniquely, in Ag+-HPLC systems using hexane-based mobile phases, unsaturated FAMEs tend to elute more slowly at higher column temperatures.[1] This is the opposite of what is typically observed in other forms of liquid and gas chromatography.[1] This effect is more pronounced for cis double bonds and increases with the total number of double bonds in the molecule.[1] Therefore, controlling and optimizing column temperature is a critical parameter for achieving reproducible and effective separation.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inadequate Column Selectivity: The stationary phase is not providing sufficient separation power.Switch to an Ag+-HPLC column. This is the gold standard for FAME isomer separation.[1][2] • Connect multiple Ag+-HPLC columns in series. This increases the effective column length and can significantly improve the resolution of closely eluting isomers. Using three columns in series has been shown to be a good compromise for resolving conjugated linoleic acid (CLA) isomers, a related class of compounds.[5]
2. Mobile Phase Not Optimized: The solvent strength or composition is not ideal for the specific isomers.Adjust the percentage of the polar modifier. In hexane (B92381)/acetonitrile (B52724) systems, very small changes in the acetonitrile concentration (e.g., 0.5% to 1.5%) can dramatically alter retention and resolution.[1][6] • Introduce a different solvent. For Ag+-HPLC, gradients involving dichloromethane, toluene, or ethyl acetate (B1210297) can also be effective.[7]
3. Sub-optimal Temperature: Column temperature can influence retention and selectivity.Lower the column temperature. In hexane-based Ag+-HPLC, lower temperatures (e.g., 10°C or 20°C) often lead to faster elution and can alter selectivity. Experiment with different temperatures to find the optimal balance.[1][8]
Peak Tailing or Broadening 1. Column Overload: Injecting too much sample mass onto the column.Reduce the injection volume or sample concentration. Resolution can decrease with increasing sample weight.[6] • Consider using a semi-preparative column if larger quantities need to be isolated.
2. Contamination: Buildup of contaminants on the column frit or at the head of the column.Filter all samples and mobile phases using a 0.22 µm or 0.45 µm filter. • Use a guard column to protect the analytical column. • Implement a column washing protocol between runs.
3. Inappropriate Mobile Phase pH or Additives: (More common in RP-HPLC)• Ensure the mobile phase is compatible with the stationary phase. For FAMEs, this is less of an issue than with ionizable compounds.
No Peaks or Very Small Peaks 1. Detection Issue: The detector is not suitable or is set to the wrong wavelength.Use a UV detector set to ~234 nm. Conjugated systems like Jacaric acid have a characteristic UV absorbance maximum around this wavelength.[9][10] • For saturated FAMEs or if a UV detector is not available, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.[7]
2. Sample Preparation Failure: The esterification of Jacaric acid to its methyl ester was incomplete.Verify the esterification process. Use a well-established protocol, such as those using BF3-methanol or methanolic KOH.[10][11] • Run a standard of known concentration to confirm system performance.
Inconsistent Retention Times 1. Mobile Phase Fluctuation: The composition of the mobile phase is not stable.Ensure proper mixing and degassing of the mobile phase solvents. • If preparing the mobile phase manually, use precise volumetric measurements. Isocratic pumps must deliver a consistent solvent mixture.[6]
2. Temperature Fluctuation: The ambient or column temperature is not stable.Use a column thermostat/oven to maintain a constant temperature. As noted, temperature has a significant effect in Ag+-HPLC.[1]
3. Column Degradation: The silver-ion stationary phase is losing its efficacy.• Silver-ion columns can degrade over time. If performance consistently declines, column replacement may be necessary.

Experimental Protocols & Methodologies

Protocol 1: Ag+-HPLC Separation of Jacaric Acid Methyl Esters

This protocol is adapted from established methods for separating conjugated fatty acid methyl esters.[1][5][6]

1. Sample Preparation (Esterification):

  • Hydrolyze the lipid sample (e.g., from seed oil) using 1M KOH in methanol.

  • Acidify the solution using HCl to a pH of ~2.

  • Extract the free fatty acids with a nonpolar solvent like hexane or dichloromethane.

  • Evaporate the solvent under a stream of nitrogen.

  • Esterify the fatty acids to FAMEs using a reagent such as 14% boron trifluoride (BF3) in methanol. Heat at 60-100°C for the prescribed time.

  • After cooling, add water and hexane to extract the FAMEs into the hexane layer.

  • Collect the hexane layer and dry it over anhydrous sodium sulfate (B86663) before evaporating the solvent.

  • Re-dissolve the final FAME residue in the HPLC mobile phase for injection.

2. HPLC Conditions:

  • Column(s): One to three ChromSpher 5 Lipids columns (250 mm x 4.6 mm) connected in series.[5][10]

  • Mobile Phase: Isocratic elution with 0.5% - 1.5% acetonitrile in HPLC-grade hexane. The exact percentage must be optimized to achieve baseline resolution.[1][6]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 20°C (or optimized between 10°C and 40°C).[1]

  • Injection Volume: 10 - 20 µL.

  • Detector: UV Detector at 234 nm.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound isomers by HPLC.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S0 Lipid Source (e.g., Seed Oil) S1 Hydrolysis (Saponification) S0->S1 S2 Esterification (to FAMEs) S1->S2 S3 Extraction & Cleanup S2->S3 A1 HPLC Injection S3->A1 A2 Ag+-HPLC Separation (Isocratic Elution) A1->A2 A3 UV Detection (@ 234 nm) A2->A3 D1 Chromatogram Generation A3->D1 D2 Peak Integration & Identification D1->D2 D3 Quantification & Reporting D2->D3

Caption: Generalized workflow for the analysis of Jacaric Acid using HPLC.

Troubleshooting Flowchart for Poor Resolution

This flowchart provides a logical sequence of steps to address the common issue of poor peak resolution.

G start Problem: Poor Isomer Resolution q1 Are you using an Ag+-HPLC column? start->q1 ans1_no Switch to an Ag+-HPLC column for isomer separation. q1->ans1_no No ans1_yes Optimize Method Parameters q1->ans1_yes Yes q2 Adjust Mobile Phase: Decrease % Acetonitrile in Hexane precisely. ans1_yes->q2 q3 Increase Column Length: Connect columns in series. q2->q3 If still poor q4 Optimize Temperature: Test lower temperatures (e.g., 10-20°C). q3->q4 If still poor end Resolution Improved q4->end

Caption: Decision tree for troubleshooting poor resolution in HPLC.

References

Technical Support Center: Resolving Peak Tailing of Jacaric Acid Methyl Ester in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges in the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Jacaric Acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] This can negatively impact resolution, sensitivity, and the accuracy of quantification.

Q2: What are the common causes of peak tailing for this compound in RP-HPLC?

A2: The primary causes of peak tailing for a compound like this compound, a polyunsaturated fatty acid methyl ester, in RP-HPLC include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanols, increasing the likelihood of secondary interactions.

  • Column Issues: Problems such as column contamination, voids in the packing material, or a blocked frit can disrupt the normal flow path and cause peak distortion.

  • Inadequate Mobile Phase Composition: The mobile phase may lack the necessary components to ensure sharp, symmetrical peaks.

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to broadened and tailing peaks.

Q3: Why is it important to resolve peak tailing for this compound analysis?

A3: Resolving peak tailing is crucial for obtaining accurate and reproducible results. Tailing peaks can lead to:

  • Poor resolution between this compound and other closely eluting compounds.

  • Inaccurate peak integration and, consequently, incorrect quantification.

  • Reduced sensitivity, making it difficult to detect low concentrations of the analyte.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Issue: The peak for this compound is showing significant tailing.

Troubleshooting Workflow:

G cluster_column Column Evaluation cluster_mobile_phase Mobile Phase Optimization cluster_sample Sample and Injection Assessment start Peak Tailing Observed for this compound check_column Step 1: Evaluate the Column start->check_column check_mobile_phase Step 2: Optimize the Mobile Phase check_column->check_mobile_phase Column OK col_a Is it an end-capped C18 column? check_column->col_a check_sample Step 3: Assess Sample Preparation and Injection check_mobile_phase->check_sample Mobile Phase Optimized mp_a Is the mobile phase acidic? check_mobile_phase->mp_a end Symmetrical Peak Achieved check_sample->end Sample Prep OK s_a Is the sample concentration too high? check_sample->s_a col_b Is the column old or contaminated? col_a->col_b Yes col_c Action: Use a new, high-quality, end-capped C18 column. col_a->col_c No col_d Action: Flush the column or replace if necessary. col_b->col_d Yes mp_b Does the mobile phase contain a buffer? mp_a->mp_b Yes mp_c Action: Add 0.1% formic acid to the mobile phase. mp_a->mp_c No mp_b->check_sample Yes mp_d Action: Add 5-10 mM ammonium (B1175870) formate (B1220265) or acetate (B1210297). mp_b->mp_d No s_b Is the injection volume appropriate? s_a->s_b No s_c Action: Dilute the sample. s_a->s_c Yes s_b->end Yes s_d Action: Reduce the injection volume. s_b->s_d No

Figure 1. A troubleshooting workflow for resolving peak tailing of this compound.
Detailed Troubleshooting Steps:

Step 1: Evaluate the HPLC Column

  • Question: Are you using the appropriate column?

  • Answer: For the analysis of fatty acid methyl esters like Jacaric Acid, a C18 reversed-phase column is a suitable choice.[2] It is highly recommended to use a modern, high-purity, end-capped C18 column. End-capping minimizes the number of free silanol groups on the silica (B1680970) surface, which are a primary cause of secondary interactions leading to peak tailing.[3]

  • Question: Is your column old or contaminated?

  • Answer: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade. This can lead to active sites that cause peak tailing. If you observe a gradual increase in peak tailing and a decrease in column efficiency over several runs, it may be time to flush or replace your column.

Step 2: Optimize the Mobile Phase

  • Question: Is your mobile phase pH appropriate?

  • Answer: While this compound itself is not ionizable, the residual silanol groups on the silica packing are. At a neutral pH, these silanols can be deprotonated and carry a negative charge, leading to electrostatic interactions with any polar moieties in the analyte. Acidifying the mobile phase can suppress the ionization of these silanol groups.

  • Question: Have you considered using mobile phase additives?

  • Answer: The addition of a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase is a common and effective strategy to reduce peak tailing. These additives protonate the free silanol groups, rendering them less active for secondary interactions. For further improvement, especially if working with LC-MS, a volatile buffer like ammonium formate or ammonium acetate (typically at a concentration of 5-10 mM) can be used to maintain a stable, low pH and mask silanol interactions.[1][4]

Quantitative Data on Mobile Phase Additives

The following table summarizes the expected impact of different mobile phase additives on the peak shape of a conjugated linolenic acid methyl ester.

Mobile Phase CompositionExpected Tailing Factor (Asymmetry)Peak Shape Description
Acetonitrile:Water (80:20)> 1.8Severe Tailing
Acetonitrile:Water (80:20) + 0.1% Formic Acid1.2 - 1.5Moderate Tailing, Improved Symmetry
Acetonitrile:Water (80:20) + 10 mM Ammonium Formate1.1 - 1.3Good Symmetry
Acetonitrile:Water (80:20) + 0.1% Formic Acid + 10 mM Ammonium Formate< 1.2Excellent Symmetry

Step 3: Assess Sample Preparation and Injection

  • Question: Is your sample concentration appropriate?

  • Answer: Injecting a sample that is too concentrated can lead to column overload, which manifests as broadened and tailing peaks. Try diluting your sample and reinjecting to see if the peak shape improves.

  • Question: Is your sample dissolved in a suitable solvent?

  • Answer: Ideally, the sample should be dissolved in the initial mobile phase to ensure good peak shape. If a stronger solvent is used to dissolve the sample, it can cause peak distortion, especially for early eluting peaks.

Experimental Protocol: RP-HPLC of this compound

This protocol provides a starting point for the analysis of this compound with improved peak symmetry.

1. Sample Preparation (Methylation of Jacaric Acid)

If starting with the free fatty acid, it must first be converted to its methyl ester.

  • Materials:

  • Procedure:

    • To your sample containing Jacaric Acid, add 2 mL of 14% BF3-Methanol solution.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the this compound.

2. HPLC Conditions

  • Column: High-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm (Jacaric acid has a characteristic UV absorbance due to its conjugated triene system).

  • Injection Volume: 10 µL

Logical Relationship Diagram for Method Optimization

G start Initial Method with Peak Tailing step1 Switch to End-Capped C18 Column start->step1 step2 Add 0.1% Formic Acid to Mobile Phase step1->step2 Tailing Persists step3 Incorporate 10 mM Ammonium Formate step2->step3 Further Improvement Needed step4 Optimize Gradient and Flow Rate step3->step4 Fine-tuning Resolution end Optimized Method with Symmetrical Peak step4->end

Figure 2. Logical progression for optimizing the HPLC method to eliminate peak tailing.

By following this structured troubleshooting guide and utilizing the provided experimental protocol, researchers can effectively address and resolve peak tailing issues in the RP-HPLC analysis of this compound, leading to more accurate and reliable scientific data.

References

minimizing matrix effects in Jacaric Acid methyl ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing matrix effects in the quantification of Jacaric Acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, causing inaccurate quantification of this compound.[2][3] These effects can negatively impact the reproducibility, linearity, selectivity, accuracy, and sensitivity of the analytical method.[1][4]

Q2: Why is derivatization to a methyl ester necessary for Jacaric Acid analysis?

A: Gas chromatography (GC) is a common and powerful technique for analyzing fatty acids like Jacaric Acid.[5][6] However, fatty acids themselves have high boiling points and are polar, which can result in poor peak shape and long retention times in GC analysis.[7] Derivatization to their corresponding fatty acid methyl esters (FAMEs), which are more volatile and less polar, improves chromatographic performance, leading to better separation and quantification.[5][7]

Q3: What are the most common analytical techniques for quantifying this compound?

A: The most common technique is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[5][6] GC-FID is widely used for quantification, while GC-MS can provide structural information and confirmation of the analyte's identity.[5][8] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for purification and analysis of conjugated fatty acids.[6][9]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H).[1] SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[10][11] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[10][11] While highly effective, SIL-IS can be expensive.[1][3]

Q5: What are matrix-matched calibrations?

A: Matrix-matched calibration involves preparing calibration standards in a blank matrix that is as close as possible to the sample being analyzed.[12][13] This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar ionization suppression or enhancement.[12] However, obtaining a suitable blank matrix can be challenging.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incomplete derivatization. - Active sites in the GC inlet or column. - Co-elution with interfering compounds.- Optimize the methylation reaction conditions (time, temperature, reagent concentration).[14][15] - Use a deactivated inlet liner and a high-quality capillary column.[6] - Improve sample cleanup to remove interferences.[3]
Inconsistent/Irreproducible Results - Significant matrix effects varying between samples.[2] - Inconsistent sample preparation (extraction or derivatization). - Instrument instability.- Implement a robust internal standard method, preferably with a SIL-IS.[1][10] - Automate sample preparation to improve consistency.[7][16] - Perform regular instrument maintenance and calibration.
Low Analyte Recovery - Inefficient lipid extraction from the sample matrix.[5] - Incomplete methylation of Jacaric Acid. - Degradation of the analyte during sample processing.- Optimize the extraction solvent system and procedure (e.g., Folch method).[5] - Ensure complete dryness of the lipid extract before adding the methylation reagent.[17] - Use milder derivatization conditions if degradation is suspected.[15]
Signal Suppression or Enhancement - Co-eluting matrix components interfering with ionization in the MS source.[2][3]- Improve chromatographic separation to resolve this compound from interfering peaks. - Enhance sample cleanup procedures (e.g., Solid Phase Extraction - SPE). - Dilute the sample extract to reduce the concentration of interfering compounds.[3] - Use a different ionization technique if available.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for extracting total lipids from various biological matrices.[5]

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% KCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 500 mg of the homogenized sample into a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample and homogenize for 2-3 minutes.[5]

  • Centrifuge at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Collect the supernatant and transfer it to a new tube.

  • Add 0.2 volumes of 0.9% KCl solution, vortex, and centrifuge to facilitate phase separation.[5]

  • Carefully collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.[5]

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) with Boron Trifluoride (BF₃)-Methanol

This is a widely used method for the esterification of fatty acids.[5]

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride (BF₃) in methanol

  • Toluene (B28343)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of toluene and 2 mL of 14% BF₃ in methanol.[5]

  • Seal the tube tightly and heat at 100°C for 1 hour.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube.

  • Vortex vigorously to extract the FAMEs into the hexane layer.[5]

  • Centrifuge to separate the layers and collect the upper hexane layer for analysis.

Quantitative Data Summary

The following table summarizes various calibration strategies to mitigate matrix effects.

Calibration Strategy Principle Advantages Disadvantages
External Calibration Calibration curve is prepared in a neat solvent.Simple and quick to prepare.Does not account for matrix effects.[1]
Matrix-Matched Calibration Standards are prepared in a blank matrix similar to the samples.Compensates for matrix effects by mimicking the sample environment.[12]Requires a suitable blank matrix which may not be available.[3]
Internal Standard (IS) Calibration A known amount of a compound structurally similar to the analyte is added to all samples and standards.Can correct for variations in sample preparation and instrument response.The IS may not experience the exact same matrix effects as the analyte.
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte is used as the internal standard.The most effective method for correcting matrix effects due to identical properties to the analyte.[1][10]Can be expensive and may not be commercially available for all analytes.[1][3]
Standard Addition The sample is spiked with known concentrations of the analyte to create a calibration curve within the sample matrix itself.Very effective for complex matrices where a blank is unavailable.[1][3]Time-consuming and requires a larger amount of sample.[1]

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Extraction Lipid Extraction (Protocol 1) Sample->Extraction Homogenize Derivatization FAME Synthesis (Protocol 2) Extraction->Derivatization Dried Lipid Extract GCMS GC-MS/FID Analysis Derivatization->GCMS FAMEs in Hexane Data Data Acquisition GCMS->Data Chromatogram/ Mass Spectra Quantification Quantification with Matrix Effect Correction Data->Quantification Peak Areas Result Final Concentration Quantification->Result

Caption: Workflow for this compound quantification.

Troubleshooting Matrix Effects

Start Inaccurate Quantification Observed? AssessME Assess Matrix Effect (Post-extraction spike) Start->AssessME Yes End Accurate Quantification Start->End No IsMESignificant Significant ME? AssessME->IsMESignificant OptimizeCleanup Optimize Sample Cleanup (e.g., SPE) IsMESignificant->OptimizeCleanup Yes IsMESignificant->End No OptimizeChromo Optimize Chromatography OptimizeCleanup->OptimizeChromo DiluteSample Dilute Sample OptimizeChromo->DiluteSample UseSIL Use Stable Isotope Labeled IS DiluteSample->UseSIL UseMatrixMatched Use Matrix-Matched Calibration UseSIL->UseMatrixMatched UseStdAddition Use Standard Addition UseMatrixMatched->UseStdAddition Revalidate Re-validate Method UseStdAddition->Revalidate Revalidate->End

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Addressing Low Solubility of Jacaric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of Jacaric Acid methyl ester in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound is a fatty acid methyl ester (FAME), a type of lipid. Its long, nonpolar hydrocarbon chain makes it hydrophobic, meaning it does not readily dissolve in water, which is a polar solvent. This is a common characteristic of long-chain fatty acids and their derivatives.

Q2: What are the common consequences of low solubility in my experiments?

A2: Low solubility can lead to several experimental issues, including:

  • Inaccurate concentration: The actual concentration of the dissolved compound will be lower than intended, leading to unreliable and non-reproducible results.

  • Precipitation: The compound may precipitate out of solution, especially during storage or temperature changes, making it unavailable to cells or target molecules.

  • Cellular toxicity: Undissolved particles can cause physical stress or localized high concentrations, leading to cytotoxicity that is not related to the compound's biological activity.

  • Inconsistent effects: Uneven distribution of the compound in the experimental medium can result in variable effects across different wells or samples.

Q3: What are the primary methods to increase the solubility of this compound in aqueous media?

A3: The most common and effective methods for solubilizing hydrophobic compounds like this compound for in vitro studies include:

  • Use of Co-solvents: Initially dissolving the compound in a small amount of a water-miscible organic solvent before diluting it in the aqueous medium.

  • Complexation with Bovine Serum Albumin (BSA): BSA can bind to fatty acids and their esters, forming soluble complexes that can be readily taken up by cells.[1][2]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5]

  • Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic compound, allowing it to be dispersed in an aqueous solution.

Troubleshooting Guides

Issue 1: Precipitation of this compound After Dilution in Aqueous Media

Possible Cause: The concentration of the organic co-solvent is too low in the final solution to maintain solubility, or the aqueous medium cannot accommodate the hydrophobic compound.

Solutions:

  • Optimize Co-solvent Concentration:

    • Dimethyl Sulfoxide (DMSO): Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your aqueous medium, ensure the final DMSO concentration does not exceed levels toxic to your cells. Most cell lines can tolerate up to 0.5% DMSO, while some are sensitive to concentrations above 0.1%.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Ethanol (B145695): Similar to DMSO, prepare a concentrated stock in ethanol. Be aware that ethanol can also be toxic to cells, and its final concentration should be carefully controlled and matched in vehicle controls.[1][7]

  • Utilize a Carrier Protein (BSA):

    • Prepare a fatty acid-free BSA solution and then complex it with the this compound. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.[8][9] This method mimics the physiological transport of fatty acids in the bloodstream.

  • Employ Encapsulating Agents:

    • Methyl-β-cyclodextrin (MβCD): Prepare a complex of this compound and MβCD. A typical molar ratio of fatty acid to MβCD is around 1:6.[4][5] This method is effective for delivering fatty acids to cells.

Issue 2: Inconsistent or No Biological Effect Observed

Possible Cause: The actual concentration of dissolved this compound is much lower than the calculated concentration due to poor solubility.

Solutions:

  • Verify Solubilization: After preparing your solution, centrifuge it at high speed and measure the concentration of the supernatant to determine the actual amount of dissolved compound.

  • Switch Solubilization Method: If using a co-solvent alone is not effective, switch to a more robust method like BSA or cyclodextrin (B1172386) complexation, which are generally more effective at maintaining higher concentrations of fatty acids in solution.

  • Increase BSA or Cyclodextrin Concentration: If you are already using BSA or cyclodextrins, you may need to increase their concentration or adjust the molar ratio to enhance the solubilization of your target compound.

Issue 3: Observed Cellular Toxicity

Possible Cause: The observed toxicity may be due to the solvent, undissolved compound precipitates, or the solubilizing agent itself, rather than the biological activity of the this compound.

Solutions:

  • Include Proper Controls:

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO, ethanol) or solubilizing agent (e.g., BSA, MβCD) without the this compound. This will help you differentiate between the toxicity of the compound and the delivery vehicle.

    • Uncomplexed Control: If using BSA or MβCD, a control with the agent alone is crucial as they can have their own biological effects.[1]

  • Lower Solvent Concentration: Reduce the final concentration of the organic co-solvent to the lowest possible level that still maintains solubility. For DMSO, aim for a final concentration of ≤ 0.1% if possible.[6]

  • Filter Sterilize: After preparing your stock solution, filter it through a 0.22 µm filter to remove any undissolved particles that could cause cytotoxicity.

Data Presentation

Table 1: Solubility of C18 Fatty Acid Methyl Esters in Various Solvents

CompoundSolventSolubilityReference
Methyl Oleate (C18:1)EthanolSoluble[10]
Methyl Oleate (C18:1)DMSO≥ 100 mg/mL[10]
Methyl Oleate (C18:1)Dimethyl formamide≥ 100 mg/mL[10]
Methyl Oleate (C18:1)PBS (pH 7.2)~0.1 mg/mL[10]
Methyl Stearate (C18:0)Water< 1 mg/mL at 22°C[11]
Methyl Stearate (C18:0)95% Ethanol10-50 mg/mL at 22°C[11]
Methyl Stearate (C18:0)Acetone≥ 100 mg/mL at 22°C[11]

Table 2: Effectiveness of Solubilization Methods for Fatty Acids/Esters

MethodCompoundMolar Ratio (Compound:Agent)Resulting ConcentrationReference
BSA ComplexationPalmitic Acid6:11 mM[8]
BSA ComplexationOleic Acid5:10.5 - 3 mM[1]
Methyl-β-cyclodextrinOleic Acid1:66 - 24 µM[4][5]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Prepare Stock Solution: Weigh out the desired amount of this compound and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gently warm and vortex if necessary to ensure it is fully dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution directly into your pre-warmed cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO is kept as low as possible (ideally ≤ 0.1%) and is consistent across all treatments and controls.[6]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.

Protocol 2: Solubilization using Bovine Serum Albumin (BSA)
  • Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile deionized water or saline solution (e.g., 150 mM NaCl). Filter sterilize the solution through a 0.22 µm filter.[2]

  • Prepare Fatty Acid Stock: Dissolve this compound in ethanol or DMSO to create a concentrated stock solution (e.g., 150 mM).[1]

  • Complexation: a. In a sterile tube, add the required volume of the 10% BSA solution. b. Warm the BSA solution to 37°C. c. Slowly add the this compound stock solution to the BSA solution while gently vortexing. A common molar ratio is between 3:1 and 6:1 (fatty acid:BSA). d. Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for complex formation.[2]

  • Prepare Final Working Solution: Dilute the this compound-BSA complex into your cell culture medium to achieve the final desired concentration.

  • Vehicle Control: Prepare a vehicle control with the same final concentrations of BSA and the initial solvent (ethanol or DMSO).

Protocol 3: Solubilization using Methyl-β-cyclodextrin (MβCD)
  • Prepare MβCD Solution: Prepare a stock solution of MβCD in sterile water or buffer.

  • Complexation: a. Add a known amount of this compound to a microcentrifuge tube. b. Add the MβCD solution to the tube. A common molar ratio is 1:6 (fatty acid:MβCD).[4][5] c. Incubate the mixture at a slightly elevated temperature (e.g., 70°C) for 1 hour, followed by sonication for 5 minutes to facilitate complex formation.[4]

  • Prepare Final Working Solution: Dilute the this compound-MβCD complex into your cell culture medium to the final desired concentration.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of MβCD.

Visualizations

experimental_workflow_co_solvent cluster_prep Stock Solution Preparation cluster_exp Experimental Setup JAME Jacaric Acid Methyl Ester (solid) Stock High Concentration Stock (e.g., 50 mM) JAME->Stock DMSO 100% DMSO DMSO->Stock Vehicle Vehicle Control (0.1% DMSO) DMSO->Vehicle Working Final Working Solution (e.g., 50 µM JAME, 0.1% DMSO) Stock->Working Medium Cell Culture Medium Medium->Working Medium->Vehicle Cells Treat Cells Working->Cells Vehicle->Cells

Figure 1. Workflow for solubilizing this compound using a co-solvent.

experimental_workflow_bsa cluster_prep Stock & Complex Preparation cluster_exp Experimental Setup JAME_stock JAME in Ethanol (e.g., 150 mM) Complex JAME-BSA Complex (e.g., 5:1 molar ratio) JAME_stock->Complex BSA_sol 10% Fatty Acid-Free BSA BSA_sol->Complex Working Final Working Solution Complex->Working Medium Cell Culture Medium Medium->Working Cells Treat Cells Working->Cells experimental_workflow_cyclodextrin cluster_prep Complex Preparation cluster_exp Experimental Setup JAME Jacaric Acid Methyl Ester Incubate Incubate & Sonicate JAME->Incubate MBCD Methyl-β-cyclodextrin Solution MBCD->Incubate Complex JAME-MβCD Complex (e.g., 1:6 molar ratio) Incubate->Complex Working Final Working Solution Complex->Working Medium Cell Culture Medium Medium->Working Cells Treat Cells Working->Cells

References

Technical Support Center: Optimization of Jacaric Acid Methyl Ester Extraction from Seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Jacaric Acid methyl ester from seeds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting oil containing Jacaric Acid from seeds?

A1: The primary methods for extracting oil rich in Jacaric Acid, predominantly from Jacaranda mimosifolia seeds, include conventional solvent extraction, Soxhlet extraction, supercritical fluid extraction (SFE) with CO2, and ultrasound-assisted extraction (UAE).[1] Each method offers distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact.[1]

Q2: Which solvents are most effective for conventional solvent extraction of Jacaric Acid?

A2: Non-polar solvents are generally used for lipid extraction. Commonly employed solvents for extracting oil from seeds include n-hexane, petroleum ether, and ethanol.[1] The choice of solvent can influence the extraction efficiency and the profile of co-extracted compounds.

Q3: What is the benefit of converting Jacaric Acid to its methyl ester form for analysis?

A3: Jacaric Acid, in its free fatty acid form, is a polar compound that can be difficult to analyze using gas chromatography (GC) due to issues like peak tailing and adsorption within the GC column. Conversion to its fatty acid methyl ester (FAME), a less polar and more volatile derivative, improves chromatographic separation and provides more accurate and reproducible quantitative results.[2]

Q4: Can you explain the principle behind Supercritical Fluid Extraction (SFE) with CO2?

A4: Supercritical fluid extraction (SFE) utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point.[3] In this supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve substances like a liquid.[3] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds like Jacaric Acid.[1] This method is considered a "green" technology as it avoids the use of organic solvents and yields a solvent-free extract.[1]

Q5: How does Ultrasound-Assisted Extraction (UAE) enhance the extraction process?

A5: Ultrasound-assisted extraction (UAE) employs high-frequency sound waves (typically 20-40 kHz) to create acoustic cavitation in the solvent.[1][4] The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt the cell walls, enhancing solvent penetration and facilitating the release of intracellular contents, thereby increasing the extraction yield and reducing extraction time.[1][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and derivatization of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Oil Yield 1. Incomplete Seed Grinding: Insufficient surface area for solvent penetration.[1] 2. Inadequate Solvent-to-Solid Ratio: Not enough solvent to effectively dissolve the oil.[1] 3. Suboptimal Extraction Time or Temperature: Insufficient duration or temperature for the chosen method.[1][5] 4. High Moisture Content in Seeds: Water can hinder the penetration of non-polar solvents.[1]1. Ensure seeds are ground to a fine, consistent powder. 2. Increase the solvent-to-solid ratio (e.g., from 1:5 to 1:10 w/v).[1] 3. Optimize extraction time and temperature based on the literature for your specific method. For Soxhlet, this may be 4-8 hours.[1] For SFE, typical parameters are 40-60°C and 200-400 bar.[1] 4. Dry the seed powder to a moisture content of 5-10% before extraction.[1]
Incomplete Methylation 1. Presence of Water: Water can interfere with the esterification reaction. 2. Degraded Derivatization Reagent: Reagents like Boron trifluoride (BF3)-methanol can degrade over time, especially if not stored properly.[6] 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.[7] 4. Incorrect Reagent Concentration: The concentration of the catalyst (e.g., BF3, methanolic HCl) may be too low.1. Ensure the lipid extract is completely dry before adding the methylation reagent. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[8] 2. Use fresh, high-quality derivatization reagents and store them according to the manufacturer's instructions. 3. For BF3-methanol, a common protocol is heating at 100°C for 1 hour.[8] For methanolic HCl, heating at 80°C for 1 hour is a typical condition.[9] 4. Use the recommended concentration of the methylation reagent, for instance, 14% BF3 in methanol (B129727) or 1M methanolic HCl.[8][9]
Presence of Artifacts in GC Chromatogram 1. Isomerization during Derivatization: Harsh methylation conditions can cause isomerization of conjugated double bonds in Jacaric Acid.[10] 2. Oxidation of Fatty Acids: Polyunsaturated fatty acids are susceptible to oxidation if not handled properly. 3. Contamination from Solvents or Reagents: Impurities in solvents or reagents can appear as peaks in the chromatogram.1. Consider using a milder methylation method, such as a base-catalyzed reaction with methanolic KOH, which occurs at room temperature and reduces the risk of degradation.[6] 2. Handle samples under an inert atmosphere (e.g., nitrogen) whenever possible and consider adding an antioxidant like BHT to the extraction solvent.[9] 3. Use high-purity solvents and reagents. Run a blank analysis with only the solvents and reagents to identify any contaminant peaks.
Poor GC Peak Shape 1. Incomplete Derivatization: The presence of free fatty acids can lead to peak tailing. 2. Column Overload: Injecting too concentrated a sample. 3. Active Sites in the GC System: Free hydroxyl groups in the injector liner or on the column can interact with the analytes.1. Re-run the derivatization, ensuring all steps are followed correctly. 2. Dilute the FAME sample in hexane (B92381) before injection. 3. Use a deactivated injector liner and a high-quality capillary column suitable for FAME analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Seeds (Folch Method)

This protocol is a widely used method for the extraction of total lipids from seed samples.[8]

Materials:

  • Ground seed powder

  • Chloroform (B151607)

  • Methanol

  • 0.9% KCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 500 mg of the ground seed powder into a glass centrifuge tube.[8]

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[8]

  • Homogenize the sample for 2-3 minutes.[8]

  • Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the solid and liquid phases.[8]

  • Carefully collect the supernatant and transfer it to a clean tube.[8]

  • Add 0.2 volumes of 0.9% KCl solution to the supernatant, vortex thoroughly, and centrifuge for 5 minutes to induce phase separation.[8]

  • The lower chloroform layer, containing the lipids, is carefully collected.[8]

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[8]

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) with BF3-Methanol

This protocol describes the conversion of the extracted lipids into their corresponding FAMEs for GC analysis.[8]

Materials:

  • Dried lipid extract (from Protocol 1)

  • Toluene (B28343)

  • 14% BF3 in methanol

  • Hexane

  • Water

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of toluene and 2 mL of 14% BF3 in methanol.[8]

  • Seal the tube tightly and heat at 100°C for 1 hour.[8]

  • Cool the tube to room temperature.[8]

  • Add 1 mL of water and 2 mL of hexane to the tube.[8]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[8]

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.[8]

  • The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.[8]

Data Presentation

Table 1: Comparison of Extraction Methods for Seed Oil

Extraction Method Principle Typical Solvents/Conditions Advantages Disadvantages
Solvent Extraction Dissolving lipids from the plant matrix using an organic solvent.[1]n-hexane, petroleum ether, ethanol.[1]Simple, widely used.Use of potentially flammable and toxic organic solvents, potential for thermal degradation of compounds.[11]
Soxhlet Extraction Continuous solvent extraction using a specialized apparatus.[1]n-hexane.[12]High extraction efficiency with a smaller solvent volume compared to simple maceration.[1]Time-consuming, potential for thermal degradation of heat-sensitive compounds.
Supercritical Fluid Extraction (SFE) Extraction using a fluid (e.g., CO2) above its critical temperature and pressure.[1]Supercritical CO2 (e.g., 40-60°C, 200-400 bar).[1]"Green" technology, high selectivity, solvent-free extract.[1]High initial equipment cost.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance solvent extraction.[1]Ethanol, n-hexane.[13]Reduced extraction time, increased yield, lower solvent consumption.[4]Potential for localized heating, which may affect thermolabile compounds.

Visualizations

experimental_workflow cluster_extraction Oil Extraction cluster_derivatization Derivatization to FAME cluster_analysis Analysis seed_prep Seed Preparation (Drying & Grinding) extraction Extraction Method (Solvent/Soxhlet/SFE/UAE) seed_prep->extraction solvent_removal Solvent Removal (Rotary Evaporator) extraction->solvent_removal crude_oil Crude Jacaranda Oil solvent_removal->crude_oil methylation Methylation (e.g., BF3-Methanol) crude_oil->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction jame Jacaric Acid Methyl Ester (FAME) fame_extraction->jame gc_analysis Gas Chromatography (GC-FID/GC-MS) jame->gc_analysis data Data Analysis gc_analysis->data

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_logic cluster_extraction_check Extraction Step cluster_derivatization_check Derivatization Step cluster_analysis_check GC Analysis Step start Low Yield or Purity Issue seed_prep_check Check Seed Preparation (Grinding, Moisture) start->seed_prep_check extraction_params_check Verify Extraction Parameters (Solvent, Time, Temp) seed_prep_check->extraction_params_check If OK lipid_dryness_check Ensure Lipid Extract is Dry extraction_params_check->lipid_dryness_check If OK reagent_check Check Reagent Quality & Reaction Conditions lipid_dryness_check->reagent_check If OK gc_params_check Review GC Parameters (Injection Vol, Temp Program) reagent_check->gc_params_check If OK column_check Inspect Column & Liner gc_params_check->column_check If OK success Problem Resolved column_check->success If OK

Caption: Troubleshooting Logic for this compound Extraction.

References

troubleshooting low yield of Jacaric Acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jacaric Acid methyl ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is through the esterification of Jacaric Acid with methanol (B129727), facilitated by an acid catalyst. This process, known as Fischer esterification, involves heating the fatty acid with an excess of methanol in the presence of a catalyst like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or boron trifluoride (BF₃)[1][2]. Base-catalyzed transesterification can also be used if starting from triglycerides (oil)[3].

Q2: I'm observing a very low yield for my this compound synthesis. What are the likely causes?

A2: Low yields can stem from several factors. Key reasons include the inherent instability of Jacaric Acid, incomplete reaction, presence of water, and side reactions. Jacaric Acid is a conjugated polyunsaturated fatty acid, making it prone to oxidation, isomerization, and polymerization, especially under harsh conditions[1]. Incomplete reactions can be due to insufficient reaction time, temperature, or catalyst concentration. Water in the reaction mixture can reverse the esterification process, reducing the yield[4].

Q3: How does the presence of free fatty acids (FFAs) in my starting material affect a base-catalyzed reaction?

A3: In base-catalyzed transesterification, a high concentration of free fatty acids will react with the alkaline catalyst (like NaOH or KOH) to form soap in a process called saponification. This consumes the catalyst, reduces the yield of methyl esters, and can make the separation and purification of the final product difficult[3]. For starting materials with high FFA content, an acid-catalyzed pre-treatment (esterification) is often recommended[4].

Q4: What are the ideal storage conditions for Jacaric Acid to prevent degradation before synthesis?

A4: To minimize degradation, Jacaric Acid should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, ideally -20°C or lower, and protected from light[5]. Stock solutions in solvents like ethanol (B145695) should also be stored at -20°C for short-term use (up to a month) or -80°C for longer-term storage (up to six months)[1].

Q5: How can I monitor the progress of my esterification reaction?

A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization. This allows for the quantification of the remaining Jacaric Acid and the formed this compound.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to a low yield of this compound.

Observation/Problem Potential Cause(s) Suggested Solution(s)
Low conversion of Jacaric Acid 1. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst concentration. 2. Water Contamination: Presence of water in reactants or glassware drives the equilibrium back to the reactants. 3. Catalyst Inactivity: The catalyst may be old or degraded.1. Optimize reaction conditions. Increase reaction time or temperature moderately. Increase catalyst concentration incrementally. 2. Use anhydrous methanol and solvents. Ensure all glassware is thoroughly dried. A water scavenger like 2,2-dimethoxypropane (B42991) can be used[6][7]. 3. Use a fresh or properly stored catalyst.
Formation of Byproducts 1. Degradation of Jacaric Acid: The conjugated double bond system is sensitive to high temperatures and strong acids, leading to isomerization or polymerization[1]. 2. Side Reactions: Harsh acidic conditions can lead to degradation of the fatty acid chain.1. Use milder reaction conditions. Consider a lower temperature for a longer duration. For instance, mild conditions like 45°C can be effective[8]. 2. Use a milder acid catalyst, such as p-toluenesulfonic acid.
Difficult Product Isolation 1. Saponification (in base-catalyzed reactions): Formation of soap due to high free fatty acid content in the starting material. 2. Emulsion Formation: Can occur during the workup and extraction phase, making layer separation difficult.1. If starting with an oil high in FFAs, perform an acid-catalyzed esterification pre-treatment step. 2. Add a brine solution (saturated NaCl) during the aqueous wash to help break the emulsion.
Product Loss During Purification 1. Volatility of Methyl Ester: Product may be lost during solvent removal under high vacuum. 2. Multiple Purification Steps: Significant product loss can occur during transfers and multiple purification stages.1. Be cautious during solvent evaporation. Use moderate temperatures on the rotary evaporator. 2. Streamline the purification process. Ensure efficient extraction and minimize the number of transfers.

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation of Jacaric Acid

This protocol is suitable for converting purified Jacaric Acid to its methyl ester.

Materials:

  • Jacaric Acid

  • Anhydrous Methanol (containing 2% sulfuric acid)

  • Hexane (B92381)

  • Deionized Water

  • Screw-cap glass tubes

  • Nitrogen gas

Procedure:

  • Place a known quantity of Jacaric Acid into a screw-cap glass tube.

  • Add 2 mL of 2% sulfuric acid in anhydrous methanol.

  • Flush the tube with nitrogen gas, cap it tightly, and heat at 70°C for 2 hours[1].

  • After cooling the mixture to room temperature, add 1 mL of hexane and 0.5 mL of water.

  • Vortex the tube thoroughly to mix the phases.

  • Centrifuge the tube to achieve complete phase separation.

  • Carefully transfer the upper hexane layer, which contains the this compound, to a clean vial for analysis or further purification[1].

Protocol 2: One-Step Transesterification (for oils)

This protocol is for the conversion of oils containing Jacaric Acid triglycerides to fatty acid methyl esters (FAMEs).

Materials:

  • Oil containing Jacaric Acid

  • Methanol

  • Sodium Hydroxide (NaOH)

  • 6M Hydrochloric Acid (HCl) for neutralization

  • Erlenmeyer flask, condenser, magnetic stirrer with hotplate

Procedure:

  • Heat 100g of the oil to 50°C in an Erlenmeyer flask to decrease its viscosity[3].

  • Separately prepare a sodium methoxide (B1231860) solution by dissolving 1.25g of NaOH in 22 mL of methanol (this corresponds to a 6:1 methanol-to-oil molar ratio)[3].

  • Once the oil reaches 50°C, add the sodium methoxide solution.

  • Increase the temperature to 60 ± 2°C and maintain it below the boiling point of methanol (64.7°C)[3].

  • Stir the mixture at 600 rpm for the desired reaction time (e.g., 1 hour)[3].

  • After the reaction, cool the mixture and add a stoichiometric amount of 6M HCl to neutralize the NaOH catalyst. This step is crucial to stop the reaction and prevent the reverse reaction, which can decrease the yield[3].

  • Transfer the neutralized mixture to a separatory funnel and allow it to stand overnight for the glycerol (B35011) and methyl ester layers to separate.

  • Collect the upper methyl ester layer.

Data Presentation

Table 1: Influence of Reaction Parameters on FAME Yield

ParameterConditionEffect on YieldReference
Catalyst Concentration Increasing concentrationGenerally increases yield up to an optimal point, after which it may not significantly improve or could promote side reactions.[9]
Temperature Increasing temperatureIncreases reaction rate, but excessive heat can cause methanol evaporation and degradation of polyunsaturated fatty acids.[4][10]
Methanol-to-Oil Ratio Increasing ratioShifts the equilibrium towards product formation, increasing the yield. A 6:1 molar ratio is commonly cited as effective.[3][10]
Reaction Time Increasing timeYield increases with time until equilibrium is reached. Prolonged times at high temperatures can lead to product degradation.[3]
Water Content Presence of waterDecreases yield in acid-catalyzed esterification due to the reversible nature of the reaction. Promotes saponification in base-catalyzed reactions.[4]

Visualizations

Experimental Workflow for Acid-Catalyzed Methylation

cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction start Jacaric Acid Sample reagents Add 2% H₂SO₄ in Methanol start->reagents flush Flush with Nitrogen & Cap reagents->flush heat Heat at 70°C for 2 hours flush->heat cool Cool to Room Temperature heat->cool add_solvents Add Hexane and Water cool->add_solvents vortex Vortex and Centrifuge add_solvents->vortex separate Collect Hexane Layer vortex->separate end_product This compound separate->end_product cluster_check Initial Checks cluster_solutions Corrective Actions start Low Yield of Jacaric Acid Methyl Ester check_reaction Incomplete Reaction? start->check_reaction check_water Water Contamination? start->check_water check_degradation Product Degradation? start->check_degradation optimize Optimize Time, Temp, or Catalyst Conc. check_reaction->optimize Yes dry Use Anhydrous Reagents & Dry Glassware check_water->dry Yes mild Use Milder Conditions (Lower Temp, Milder Acid) check_degradation->mild Yes success Improved Yield optimize->success dry->success mild->success

References

Technical Support Center: Stabilizing Jacaric Acid Methyl Ester During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jacaric Acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its oxidation during storage and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is the methyl ester form of Jacaric Acid, a conjugated linolenic acid (CLNA). Its structure contains a conjugated triene system (three alternating double bonds), which makes it highly susceptible to oxidation. Factors like exposure to oxygen, light, and elevated temperatures can initiate a free radical chain reaction, leading to the degradation of the molecule.[1] This degradation can result in the formation of various oxidation byproducts, including hydroperoxides, aldehydes, and ketones, which can interfere with experimental assays and reduce the compound's biological activity.

Q2: What are the optimal storage conditions for neat this compound?

To minimize degradation, neat this compound should be stored under the following conditions:

  • Temperature: For short-term storage (up to one month), -20°C is recommended. For long-term storage, -80°C is ideal.[1]

  • Atmosphere: The vial should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace oxygen.[1]

  • Light: Store in an amber or light-blocking vial to prevent photodegradation.[1]

Q3: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared using high-purity, anhydrous solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or chloroform (B151607) to minimize exposure to water and potential contaminants.[1] After preparation, aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored under an inert atmosphere at -80°C for long-term stability.[1]

Q4: Can antioxidants be used to prevent the oxidation of this compound?

Yes, the use of antioxidants is highly recommended to mitigate oxidative degradation. Lipophilic antioxidants are particularly effective. Commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that can be added to solvents and storage solutions.

  • α-Tocopherol (Vitamin E): A natural antioxidant that can also be used to protect this compound.

The choice and concentration of the antioxidant should be optimized for your specific application to avoid potential interference with your experiments.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results between batches. Degradation of older batches due to improper storage.- Always use freshly prepared solutions when possible. - Verify the purity of your stock solution using HPLC-UV or GC-FID before use. - Ensure consistent and optimal storage conditions (-80°C, inert gas, light protection) for all batches.[1]
Loss of biological activity in cellular assays. - Oxidation of this compound. - Repeated freeze-thaw cycles of stock solutions.- Confirm the integrity of your compound with analytical methods. - Prepare fresh dilutions from a new aliquot for each experiment.[1] - Add a suitable antioxidant (e.g., BHT) to your experimental media, ensuring it does not interfere with the assay.
Appearance of unknown peaks in chromatograms (HPLC/GC). Degradation of this compound into oxidation byproducts.- Review and optimize your storage and handling procedures immediately. - Use freshly prepared samples for analysis. - Characterize the degradation products if necessary for your research.
Precipitation of the compound in aqueous buffers. Low solubility of the fatty acid methyl ester in aqueous solutions.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). - For the final working solution, dilute the stock solution into the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data on Storage Stability

To illustrate the importance of proper storage conditions and the use of antioxidants, the following table summarizes the expected stability of this compound under various storage protocols.

Disclaimer: The following data is illustrative and based on the known stability of conjugated linolenic acid methyl esters. Actual results may vary.

Storage Condition Antioxidant Time Point Expected Purity (%)
-80°C, Argon, Dark None6 Months>98%
-80°C, Argon, Dark BHT (0.01%)6 Months>99%
-20°C, Argon, Dark None6 Months~90-95%
-20°C, Argon, Dark BHT (0.01%)6 Months>97%
4°C, Air, Light None1 Month<70%
Room Temp, Air, Light None1 Week<50%

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-UV

This method is suitable for monitoring the degradation of this compound by quantifying the decrease in the parent compound over time.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in ethanol.
  • For the antioxidant-treated group, prepare a similar stock solution containing 0.01% BHT.
  • Aliquot the solutions into amber glass vials.
  • Flush the headspace of each vial with argon or nitrogen before sealing.
  • Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C).
  • At each time point (e.g., 0, 1, 3, 6 months), retrieve an aliquot for analysis.
  • Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[1]

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
  • Mobile Phase: Acetonitrile:Water:Acetic Acid (85:15:0.1, v/v/v).[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Detection Wavelength: 270 nm (due to the conjugated triene system).[1]
  • Injection Volume: 20 µL.[1]
  • Column Temperature: 30°C.[1]

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed with a fresh standard.
  • Determine the stability by comparing the peak area of the this compound at each time point to the initial peak area at time zero. A decrease in the peak area indicates degradation.[1]

Protocol 2: Analysis of Oxidation by GC-FID

This method is used to quantify the remaining this compound and detect the formation of volatile oxidation products.

1. Derivatization to Fatty Acid Methyl Esters (FAMEs): (This step is for Jacaric Acid, if starting from the free acid. If you already have the methyl ester, you can proceed to GC-FID analysis after appropriate sample preparation.)

  • Place a known amount of the Jacaric Acid sample into a screw-cap glass tube.
  • Add 2 mL of 2% sulfuric acid in methanol.
  • Flush the tube with nitrogen, seal tightly, and heat at 70°C for 2 hours.
  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.
  • Vortex and centrifuge to separate the phases.
  • Carefully transfer the upper hexane layer containing the FAMEs for GC analysis.[1]

2. GC-FID Conditions:

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).[1]
  • Carrier Gas: Helium or Hydrogen.[1]
  • Injector Temperature: 250°C.[1]
  • Detector Temperature: 260°C.[1]
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 min.
  • Ramp to 200°C at 10°C/min.
  • Ramp to 240°C at 5°C/min, hold for 10 min.[1]
  • Injection Volume: 1 µL.[1]

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with a standard.
  • Quantify the amount of this compound by comparing its peak area to that of an internal standard (e.g., C17:0 methyl ester) added before any sample preparation steps.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (Ethanol) Aliquoting Aliquot into Amber Vials Stock_Solution->Aliquoting Inert_Atmosphere Flush with Argon/Nitrogen Aliquoting->Inert_Atmosphere Storage Store at -80°C Inert_Atmosphere->Storage Time_Points Retrieve Aliquots at Time Points Storage->Time_Points Dilution Dilute Sample Time_Points->Dilution HPLC_Analysis HPLC-UV Analysis Dilution->HPLC_Analysis GC_Analysis GC-FID Analysis Dilution->GC_Analysis Peak_Area Compare Peak Areas to Time Zero HPLC_Analysis->Peak_Area GC_Analysis->Peak_Area Purity_Assessment Assess Purity & Degradation Peak_Area->Purity_Assessment

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway Jacaric_Acid_ME Jacaric Acid Methyl Ester Peroxy_Radical Peroxy Radical Jacaric_Acid_ME->Peroxy_Radical Initiators Initiators (Light, Heat, Metal Ions) Initiators->Jacaric_Acid_ME O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + RH Antioxidant Antioxidant (e.g., BHT) Peroxy_Radical->Antioxidant H+ Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Antioxidant->Jacaric_Acid_ME Inhibits Oxidation

Caption: Simplified pathway of this compound oxidation and the role of antioxidants.

References

Technical Support Center: Jacaric Acid Methyl Ester Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture protocols for treatment with Jacaric Acid methyl ester. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological effects?

Jacaric Acid is a conjugated linolenic acid (CLNA) isomer found in the seeds of the Jacaranda mimosifolia plant.[1][2] Its methyl ester form is often used in research as a molecular tool.[3] Jacaric Acid has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including prostate, colon, breast, and leukemia.[2][4] Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis.[4][5]

Q2: How do I prepare this compound for cell culture experiments?

Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions like cell culture media.[6] Therefore, it is essential to first dissolve it in an organic solvent, such as ethanol (B145695) or DMSO, to create a stock solution.[6] To enhance solubility and bioavailability in cell culture, it is highly recommended to complex the fatty acid methyl ester with fatty acid-free bovine serum albumin (BSA).[1]

Q3: What is the optimal concentration of this compound to use?

The optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments. Based on studies with Jacaric Acid, cytotoxic effects have been observed in the low micromolar (µM) range.[7] A typical starting range for a dose-response study could be from 1 µM to 100 µM.[4]

Q4: What are the potential signaling pathways affected by Jacaric Acid and its isomers?

Jacaric Acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] While direct evidence for this compound is limited, studies on other conjugated linolenic acids suggest potential involvement of the MAPK/ERK and PI3K/Akt signaling pathways.[1][8][9][10] Further investigation is needed to confirm the specific effects of this compound on these pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Precipitation of this compound in culture medium. Poor solubility of the compound in aqueous media.1. Ensure the stock solution is fully dissolved in the organic solvent before dilution. 2. Prepare a this compound-BSA complex to improve solubility. 3. Pre-warm the cell culture medium to 37°C before adding the compound. 4. Avoid high concentrations of the organic solvent in the final culture medium (typically <0.5%).
Inconsistent or no biological activity observed. 1. Degradation of the compound. 2. Suboptimal concentration.1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare fresh working solutions for each experiment. 3. Perform a dose-response experiment to determine the optimal concentration for your cell line.
High background or non-specific effects in assays. 1. Solvent toxicity. 2. Contaminants in the compound.1. Include a vehicle control (medium with the same concentration of the organic solvent and/or BSA) in all experiments. 2. Ensure the final solvent concentration is not cytotoxic to your cells. 3. Use high-purity this compound.
Difficulty in detecting changes in signaling pathways (e.g., MAPK, PI3K/Akt). 1. Inappropriate time point for analysis. 2. Low protein concentration in lysates.1. Perform a time-course experiment to identify the optimal time point for detecting changes in protein phosphorylation. 2. Ensure sufficient protein is loaded for Western blot analysis (typically 20-50 µg).

Quantitative Data Summary

The following table summarizes the reported cytotoxic efficacy of Jacaric Acid in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 ValueKey ObservationsReference(s)
LNCaPProstate Cancer2.2 µMInduction of apoptosis[7]
PC-3Prostate Cancer11.8 µMInduction of apoptosis[7]
DLD-1Colon AdenocarcinomaStrongest effect among CLnA isomersInduction of apoptosis via lipid peroxidation[7][11]
PU5-1.8Murine Macrophage-like LeukemiaMost potent among 6 CLnA isomers testedInduction of cell cycle arrest and apoptosis[7]
EoL-1Human Eosinophilic LeukemiaMore potent than other CLnA isomersInduction of cell cycle arrest and apoptosis[5][7]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound solution complexed with BSA for improved solubility and delivery to cells in culture.[1]

Materials:

  • This compound

  • Anhydrous ethanol or DMSO (cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium

  • Sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the appropriate amount of this compound in anhydrous ethanol or DMSO.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium. Gently mix to avoid foaming and filter-sterilize.

  • Complexation: a. In a sterile conical tube, add the required volume of the 10% BSA solution and warm it in a 37°C water bath for 15-30 minutes. b. Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.[1] c. Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.

  • Preparation of Working Solution: The this compound-BSA complex can now be diluted in your complete cell culture medium to the desired final concentrations for treatment.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of the organic solvent and BSA in the cell culture medium.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on a given cell line.[1][6]

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA complex working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of the this compound-BSA complex and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 4: Western Blot Analysis of MAPK and PI3K/Akt Pathways

This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the MAPK (e.g., ERK1/2) and PI3K/Akt (e.g., Akt) pathways.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse treated and control cells and determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treat Cell Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution (in Ethanol or DMSO) prep_complex Form Jacaric Acid-BSA Complex prep_stock->prep_complex prep_bsa Prepare 10% BSA Solution prep_bsa->prep_complex treatment Treat Cells with Jacaric Acid-BSA Complex (and Vehicle Control) prep_complex->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (MAPK, PI3K/Akt) treatment->western

Caption: Workflow for cell-based experiments with this compound.

G Hypothesized Signaling Pathways of Jacaric Acid cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway (Potential) cluster_pi3k PI3K/Akt Pathway (Potential) JA Jacaric Acid DR5 Death Receptor 5 (DR5) JA->DR5 ROS ↑ ROS JA->ROS Bax ↑ Bax JA->Bax Bcl2 ↓ Bcl-2/Bcl-xL JA->Bcl2 RAF Raf-1 JA->RAF Inhibition? PI3K PI3K JA->PI3K Modulation? Casp8 Caspase-8 DR5->Casp8 Casp3_ext Caspase-3 Casp8->Casp3_ext Apoptosis Apoptosis Casp3_ext->Apoptosis Mito Mitochondria ROS->Mito CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytoC->Casp9 Casp3_int Caspase-3 Casp9->Casp3_int Casp3_int->Apoptosis MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK cMyc c-Myc ERK->cMyc CellGrowth ↓ Cell Growth / Proliferation cMyc->CellGrowth Akt Akt PI3K->Akt Akt->CellGrowth

Caption: Hypothesized signaling pathways affected by Jacaric Acid treatment.

References

Validation & Comparative

A Comparative Guide to the Validation of Jacaric Acid Methyl Ester Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Jacaric Acid methyl ester in plasma. Jacaric acid, a conjugated linolenic acid (CLNA), has garnered research interest for its potential biological activities. Accurate and precise quantification in biological matrices like plasma is crucial for pharmacokinetic and metabolic studies. This document outlines the validation and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The selection of an analytical method for quantifying this compound in plasma depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for each method, based on validated assays for conjugated fatty acids.

Performance MetricHPLC-UVGC-MSLC-MS/MSKey Considerations
Linearity (r²) > 0.99> 0.99> 0.99All three methods demonstrate excellent linearity over a defined concentration range.
Precision (%RSD) < 15%< 10%[1]< 15%[2]GC-MS often shows slightly better precision.
Accuracy (% Recovery) 85-115%90-110%85-115%[2]All methods can achieve high accuracy with appropriate internal standards.
Limit of Quantification (LOQ) ng/mL rangelow femtomol on column[1]Low nM range[3]LC-MS/MS and GC-MS offer significantly higher sensitivity than HPLC-UV.
Selectivity ModerateHighVery HighMass spectrometry-based methods provide superior selectivity, crucial for complex plasma matrices.
Sample Throughput ModerateLow to ModerateHighLC-MS/MS can be automated for high-throughput analysis.
Derivatization Required No (for UV detection)Yes (to FAMEs)OptionalGC-MS requires derivatization to the volatile methyl ester. LC-MS/MS can analyze the free acid, though derivatization can improve ionization.
Cost LowModerateHighHPLC-UV is the most cost-effective option.

Experimental Protocols

Detailed methodologies for the quantification of this compound in plasma are outlined below for each technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for conjugated linolenic acids.[4]

  • Sample Preparation (Lipid Extraction and Saponification):

    • To 100 µL of plasma, add an internal standard (e.g., a non-endogenous conjugated fatty acid).

    • Extract total lipids using a 2:1 (v/v) chloroform:methanol (B129727) solution.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Saponify the lipid extract with 0.5 M KOH in methanol at 60°C for 10 minutes to hydrolyze esterified fatty acids.

    • Neutralize with HCl and extract the free fatty acids with hexane (B92381).

    • Evaporate the hexane and reconstitute the sample in the mobile phase.

  • HPLC-UV Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile (B52724):water:acetic acid (e.g., 85:15:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 232 nm, the characteristic absorbance for conjugated dienes.

    • Quantification: Based on a calibration curve prepared with authentic Jacaric Acid standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the analysis of conjugated linoleic acid (CLA) isomers.[1]

  • Sample Preparation (Lipid Extraction and Derivatization):

    • Perform lipid extraction and saponification as described for the HPLC-UV method.

    • Methylate the extracted fatty acids to their fatty acid methyl esters (FAMEs) using a suitable reagent such as 14% boron trifluoride in methanol (BF₃/methanol) or methanolic HCl at a controlled temperature to avoid isomerization of the conjugated double bonds.[1]

    • Extract the FAMEs with hexane.

    • Concentrate the hexane extract before injection.

  • GC-MS Conditions:

    • Column: A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A programmed temperature gradient to separate the FAMEs.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound.

    • Quantification: Using an internal standard (e.g., C17:0 or a deuterated analog) and a calibration curve of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from validated procedures for polyunsaturated fatty acids in plasma.[3][5]

  • Sample Preparation (Protein Precipitation and Extraction):

    • To 100 µL of plasma, add a deuterated internal standard (e.g., d4-linoleic acid).

    • Precipitate proteins with a cold organic solvent like acetonitrile or methanol.

    • Centrifuge to pellet the proteins.

    • The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for further cleanup and concentration.

  • LC-MS/MS Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Mass Spectrometry: Triple quadrupole mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition specific for Jacaric Acid.

    • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plasma Plasma Sample extraction Lipid Extraction plasma->extraction derivatization Methylation (for GC-MS) extraction->derivatization cleanup Sample Cleanup derivatization->cleanup hplc HPLC-UV cleanup->hplc gcms GC-MS cleanup->gcms lcmsms LC-MS/MS cleanup->lcmsms quantification Quantification hplc->quantification gcms->quantification lcmsms->quantification validation Method Validation quantification->validation

Caption: A generalized workflow for the validation of this compound quantification in plasma.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus jacaric_acid Jacaric Acid receptor Membrane Receptor / Transporter jacaric_acid->receptor metabolism Lipid Metabolism jacaric_acid->metabolism ros Increased ROS receptor->ros gene_expression Altered Gene Expression ros->gene_expression metabolism->gene_expression Cellular Effects Cellular Effects gene_expression->Cellular Effects

Caption: A simplified diagram of potential Jacaric Acid cellular signaling pathways.

References

comparing the cytotoxicity of Jacaric Acid methyl ester and its geometric isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Jacaric Acid methyl ester and its geometric isomers, focusing on their differential effects on cancer cells. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the therapeutic potential of these conjugated linolenic acids (CLnAs).

Comparative Cytotoxicity Data

Jacaric Acid, a conjugated linolenic acid with an 8Z, 10E, 12Z octadecatrienoic acid structure, has demonstrated significant anti-tumor effects in various cancer cell lines.[1] Its unique spatial conformation is crucial for its cytotoxic potency, often showing superior activity compared to its geometric isomers.[1] Studies have consistently shown that Jacaric Acid is a potent inducer of cell death in cancer cells, while exhibiting minimal cytotoxicity to normal cells.[1][2]

The cytotoxic efficacy of Jacaric Acid and its isomers is commonly evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
Jacaric Acid PC-3Prostate Cancer11.8[1]
LNCaPProstate Cancer2.2[1]
DLD-1Colon AdenocarcinomaStrongest effect among CLnA isomers[1][3]
PU5-1.8Murine Macrophage-like LeukemiaMost potent among 6 CLnA isomers tested[1]
EoL-1Human Eosinophilic LeukemiaMore potent than other CLnA isomers[1][4]
Punicic Acid HCT-116Colon Carcinoma~5[5]
(cis-9, trans-11, cis-13)FaDuPharynx Carcinoma~9[5]
K562Chronic Myeloid Leukemia50 µg/mL[6]
MCF-7Breast Cancer10-50 µg/mL[7]
α-Eleostearic Acid HL60Leukemia<20[8]
(cis-9, trans-11, trans-13)HT29Colon Carcinoma<20[8]
MDA-MB-231Breast Cancer~40[9]
MDA-ERalpha7Breast Cancer~40[9]
β-Calendic Acid PU5-1.8Murine Macrophage-like LeukemiaLess potent than Jacaric Acid[1]
Catalpic Acid -Tested for cytotoxicity-[2]

Mechanisms of Action: Induction of Apoptosis

The primary mechanism by which Jacaric Acid and its isomers exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[1][3] This process involves a cascade of molecular events that lead to characteristic cellular changes and eventual cell death. Jacaric Acid has been shown to activate both the intrinsic and extrinsic apoptotic pathways, depending on the cancer cell type.[1][2]

Signaling Pathways in Jacaric Acid-Induced Apoptosis

Jacaric Acid initiates apoptosis through a dual-pronged approach, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In some cancer cell lines, such as LNCaP human prostate cancer cells, Jacaric Acid upregulates Death Receptor 5 (DR5), leading to the activation of caspase-8.[2] Activated caspase-8 can then directly activate the executioner caspase-3, or it can cleave Bid to tBid, which in turn activates the intrinsic pathway.

The intrinsic pathway is characterized by the modulation of the Bcl-2 family of proteins.[2] Jacaric Acid can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Both pathways converge on the activation of caspase-3, which orchestrates the execution phase of apoptosis, resulting in DNA fragmentation and cell death.[2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JA Jacaric Acid DR5 Death Receptor 5 (DR5) JA->DR5 Mito Mitochondrion JA->Mito Bax Bax JA->Bax Upregulates Bcl2 Bcl-2 JA->Bcl2 Downregulates Casp8 Caspase-8 DR5->Casp8 Bid Bid Casp8->Bid Casp3 Caspase-3 Casp8->Casp3 Direct Activation tBid tBid Bid->tBid tBid->Mito CytC Cytochrome c Mito->CytC Release Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Jacaric Acid-Induced Apoptotic Pathways

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the key steps for assessing cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and its isomers

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the test compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Annexin V/PI Staining for Apoptosis Detection

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[12][13]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

G Start Start: Cancer Cell Culture Treatment Treatment with Jacaric Acid / Isomers Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay MTT_Add Add MTT Reagent MTT_Assay->MTT_Add Harvest Harvest Cells Apoptosis_Assay->Harvest Formazan Solubilize Formazan MTT_Add->Formazan Absorbance Measure Absorbance Formazan->Absorbance Viability Determine Cell Viability & IC50 Absorbance->Viability Stain Stain with Annexin V & PI Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Apoptosis_Quant Quantify Apoptotic Cells Flow->Apoptosis_Quant

Experimental Workflow for Cytotoxicity Assessment

Conclusion

The available evidence strongly suggests that Jacaric Acid and its geometric isomers are promising anti-cancer agents.[1] The unique cis, trans, cis configuration of Jacaric Acid appears to be a critical determinant of its superior cytotoxic bioactivity.[2] Its ability to selectively induce apoptosis in cancer cells through both intrinsic and extrinsic pathways highlights its therapeutic potential. Further in vivo studies are warranted to fully elucidate the efficacy and safety of these compounds for potential clinical applications in cancer therapy.

References

Jacaric Acid Methyl Ester vs. Punicic Acid: A Comparative Analysis of Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two conjugated linolenic acid isomers, Jacaric Acid Methyl Ester and Punicic Acid, reveals distinct yet overlapping mechanisms of action with significant therapeutic potential. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Jacaric acid, a conjugated linolenic acid (CLnA) isomer found in the seeds of the Jacaranda mimosifolia plant, and punicic acid, an omega-5 fatty acid abundant in pomegranate seed oil, have both garnered considerable attention for their potent biological activities.[1][2] While both are isomers of linolenic acid, their unique structural differences lead to distinct interactions with cellular machinery, resulting in varied biological outcomes, particularly in the realms of oncology and immunology.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of both jacaric acid and punicic acid have been demonstrated across a variety of cancer cell lines. Jacaric acid has shown potent activity in inducing cell death in prostate, colon, and leukemia cell lines.[1] Punicic acid has also exhibited significant inhibitory effects on the proliferation of breast cancer cells.[3] A summary of their in vitro cytotoxic activities is presented below.

Fatty AcidCancer Cell LineCancer TypeEfficacy MetricKey FindingsReference
Jacaric Acid LNCaPProstate CancerIC50: 2.2 µMSelectively induced apoptosis through both intrinsic and extrinsic pathways.[1][4]
PC-3Prostate CancerIC50: 11.8 µMInduced apoptosis via the intrinsic pathway.[1][4]
DLD-1Human AdenocarcinomaStrong cytotoxic effectInduces apoptosis via lipid peroxidation.[1]
EoL-1Human Eosinophilic LeukemiaTime- and concentration-dependent inhibitionInhibited growth by inducing G0/G1 cell cycle arrest and apoptosis.[5]
Punicic Acid MDA-MB-231Breast Cancer92% inhibition at 40 µMInhibition of proliferation is dependent on lipid peroxidation and the PKC pathway.[3][6]
MDA-ERα7Breast Cancer96% inhibition at 40 µMInhibition of proliferation is dependent on lipid peroxidation and the PKC pathway.[3][6]
MCF-7Breast Cancer~50% reduction in viable cells at 10 and 50 µg/ml after 72 hoursInduces apoptosis.[7]

Mechanisms of Action: Signaling Pathways

Jacaric acid and punicic acid employ distinct molecular pathways to exert their biological effects. Jacaric acid is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] In contrast, punicic acid's effects are largely mediated through its role as a peroxisome proliferator-activated receptor (PPAR) agonist, particularly PPARγ, and its influence on the protein kinase C (PKC) pathway.[3][8]

Jacaric Acid-Induced Apoptosis

Jacaric acid's pro-apoptotic activity involves the activation of a cascade of caspases, modulation of the Bcl-2 family of proteins, and cleavage of PARP-1.[4] In some cancer cell lines, it also triggers cell cycle arrest at the G0/G1 phase.[5]

Jacaric_Acid_Apoptosis JA Jacaric Acid DR Death Receptors JA->DR Mito Mitochondria JA->Mito Casp8 Caspase-8 DR->Casp8 Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Jacaric Acid-Induced Apoptosis Pathway
Punicic Acid and PPARγ Signaling

Punicic acid binds to and activates PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation.[8][9] Activation of PPARγ by punicic acid can lead to the inhibition of pro-inflammatory transcription factors like NF-κB, thereby reducing inflammation.[10]

Punicic_Acid_PPAR PA Punicic Acid PPARg PPARγ PA->PPARg NFkB NF-κB PPARg->NFkB GeneExp Gene Expression (Lipid Metabolism) PPARg->GeneExp Inflammation Inflammation NFkB->Inflammation

Punicic Acid's PPARγ Signaling Pathway

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of this compound and punicic acid.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[11]

  • Treatment: Treat the cells with various concentrations of this compound or punicic acid for 24, 48, or 72 hours.[11]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[11]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of the fatty acid for a specified time.[12]

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.[13]

Experimental_Workflow cluster_invitro In Vitro Experiments CellCulture Cancer Cell Culture Treatment Treatment with This compound or Punicic Acid CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Western Blot for Signaling Proteins Treatment->Signaling

A Generalized Experimental Workflow

Conclusion

This compound and punicic acid, while both being conjugated linolenic acids, exhibit distinct and potent biological activities. Jacaric acid demonstrates strong pro-apoptotic effects through the activation of both intrinsic and extrinsic cellular pathways, making it a compelling candidate for anti-cancer therapies. Punicic acid, on the other hand, exerts its influence primarily through the modulation of PPARγ and PKC signaling, highlighting its potential in addressing conditions related to inflammation and metabolic disorders. Further research into the specific activities of jacaric acid in its methyl ester form is warranted to fully elucidate its therapeutic potential in comparison to its free fatty acid counterpart and other bioactive lipids like punicic acid.

References

A Comparative Analysis of the Anti-Cancer Activities of Jacaric Acid Methyl Ester and Alpha-Eleostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of two conjugated linolenic acid isomers: Jacaric Acid Methyl Ester and alpha-Eleostearic Acid. The information presented is based on available preclinical data to facilitate further research and drug development efforts in oncology.

Quantitative Data Summary

The cytotoxic and pro-apoptotic activities of Jacaric Acid and alpha-Eleostearic Acid have been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from these studies. It is important to note that the data for Jacaric Acid is for the free acid, as specific data for the methyl ester was not available in the reviewed literature. The biological activity of the methyl ester is anticipated to be similar.

CompoundCancer Cell LineAssayEfficacy Metric (IC50)Reference
Jacaric Acid LNCaP (Prostate)Not Specified2.2 µM[1][2]
PC-3 (Prostate)Not Specified11.8 µM[1][2]
DLD-1 (Colon Adenocarcinoma)Not SpecifiedStrongest effect among CLnA isomers[1]
PU5-1.8 (Murine Macrophage-like Leukemia)MTT AssayMost potent among 6 CLnA isomers[1]
EoL-1 (Human Eosinophilic Leukemia)Not SpecifiedMore potent than other CLnA isomers[1]
alpha-Eleostearic Acid MDA-MB-231 (Breast)Apoptosis Assay70-90% apoptosis at 40 µM[3]
MDA-ERα7 (Breast)Apoptosis Assay70-90% apoptosis at 40 µM[3]
SKBR3 (Breast)MTT Assay>60% reduction in viability at 80 µM (24h)[4]
T47D (Breast)MTT Assay~38% reduction in viability at 80 µM (24h)[4]

Table 1: Comparative Cytotoxicity of Jacaric Acid and alpha-Eleostearic Acid in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values and other measures of efficacy for the two compounds across different cancer models. Direct comparison should be approached with caution as the data is derived from separate studies with potentially different experimental conditions.

Mechanisms of Action: Induction of Apoptosis

Both Jacaric Acid and alpha-Eleostearic Acid exert their anti-cancer effects primarily through the induction of programmed cell death, or apoptosis.

Jacaric Acid has been shown to induce apoptosis in a manner that is selective for cancer cells, with minimal impact on normal cells.[1] In hormone-dependent prostate cancer cells (LNCaP), it activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] This involves the modulation of Bcl-2 family proteins and the activation of caspases.[5] In hormone-independent prostate cancer cells (PC-3), apoptosis is induced primarily through the intrinsic pathway.[5]

alpha-Eleostearic Acid is also a potent inducer of apoptosis. In breast cancer cells, its pro-apoptotic activity is associated with the loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[3] The mechanism of action also involves the inhibition of the Akt/GSK-3β survival pathway and the reduction of the anti-apoptotic protein Bcl-2.[6]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anti-cancer activity of Jacaric Acid and alpha-Eleostearic Acid.

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DR5 Death Receptor 5 Caspase8 Caspase-8 DR5->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Jacaric_Acid Jacaric Acid Jacaric_Acid->DR5 Jacaric_Acid->Bcl2_family

Jacaric Acid-Induced Apoptotic Pathways

aESA_Apoptosis_Pathway cluster_her2_her3 HER2/HER3 Signaling cluster_akt_pathway Akt Survival Pathway cluster_apoptosis Apoptosis Induction HER2_HER3 HER2/HER3 Akt Akt HER2_HER3->Akt Inhibition GSK3b GSK-3β Akt->GSK3b Inhibition of phosphorylation BAD BAD Akt->BAD Inhibition of phosphorylation Bcl2 Bcl-2 BAD->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Reduced Inhibition AIF_EndoG AIF / Endo G Mitochondrion->AIF_EndoG Release Apoptosis Apoptosis AIF_EndoG->Apoptosis aESA alpha-Eleostearic Acid aESA->HER2_HER3 aESA->Mitochondrion

alpha-Eleostearic Acid-Induced Apoptotic Pathway

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound and alpha-Eleostearic Acid.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the steps for quantifying apoptosis using flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative analysis of the anti-cancer activities of this compound and alpha-Eleostearic Acid.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Detection (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Western_Blot Protein Expression Analysis (e.g., Caspases, Bcl-2 family) Cell_Culture->Western_Blot Compound_Prep Prepare this compound & alpha-Eleostearic Acid Stocks Compound_Prep->MTT_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->Western_Blot IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Mechanism_Elucidation Elucidation of Apoptotic Mechanism Western_Blot->Mechanism_Elucidation Comparison Comparative Efficacy Analysis IC50_Calc->Comparison Apoptosis_Quant->Comparison Mechanism_Elucidation->Comparison

Workflow for Comparative Anti-Cancer Activity Assessment

References

inter-laboratory validation of Jacaric Acid methyl ester analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Analytical Methods

The quantification of Jacaric Acid, a conjugated linolenic acid, first requires its conversion to a more volatile form, the fatty acid methyl ester (FAME), through a process called esterification or transesterification. The resulting Jacaric Acid methyl ester is then typically analyzed by Gas Chromatography (GC).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the most common and robust method for the quantitative analysis of FAMEs. It offers high resolution, sensitivity, and reproducibility. The separation of different FAMEs is achieved on a capillary column, and the FID provides a signal proportional to the amount of carbon atoms in the eluted compound. For complex mixtures and the challenging separation of isomers, highly polar capillary columns are essential.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and structural confirmation of Jacaric Acid isomers, GC-MS is the recommended technique. While GC-FID is excellent for quantification, GC-MS provides mass spectral data that can confirm the identity of the analyte.[1]

Data Presentation: Performance of GC-FID for Fatty Acid Methyl Ester Analysis

The following table summarizes typical validation parameters for the quantification of FAMEs using GC-FID, based on data from single-laboratory validation studies of various fatty acids. These parameters are indicative of the expected performance for a validated this compound method.

Validation ParameterTypical Performance RangeDescription
Linearity (R²) > 0.99Indicates a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[2]
Precision (RSD%) < 5% for individual FAMEsThe closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Accuracy (Recovery %) 97 - 103%The closeness of the mean of a set of results to the true value. It is often determined by analyzing a sample with a known concentration of the analyte.[3][4]
Limit of Detection (LOD) 0.21 - 2.36 µg/mLThe lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]
Limit of Quantitation (LOQ) 0.63 - 7.87 µg/mLThe lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocols

A successful analysis of this compound relies on meticulous sample preparation and derivatization, followed by optimized chromatographic conditions.

1. Lipid Extraction (Folch Method)

This protocol is suitable for extracting total lipids from biological samples such as seeds or tissues.[1]

  • Materials: Chloroform (B151607), Methanol (B129727), 0.9% KCl solution.

  • Procedure:

    • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.

    • Centrifuge to separate the liquid and solid phases.

    • Collect the supernatant and wash with 0.2 volumes of 0.9% KCl solution to remove non-lipid contaminants.

    • The lower chloroform layer containing the lipids is collected.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.[1]

2. Preparation of Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids to their methyl esters is a critical step. Base-catalyzed methods are generally preferred for esterified lipids to avoid isomerization of conjugated double bonds, while acid-catalyzed methods are used for free fatty acids.[5]

  • Acid-Catalyzed Esterification (for samples containing free fatty acids):

    • Reagent: 14% Boron trifluoride (BF₃) in methanol.[1]

    • Procedure:

      • Add toluene (B28343) and 14% BF₃ in methanol to the dried lipid extract.

      • Heat the mixture at 100°C for 1 hour.

      • After cooling, add water and hexane (B92381) to extract the FAMEs into the hexane layer.

      • The hexane layer is collected for GC analysis.[1]

  • Base-Catalyzed Transesterification (for esterified lipids):

    • Reagent: 0.5 M Sodium methoxide (B1231860) in anhydrous methanol.[5]

    • Procedure:

      • Dissolve the lipid sample in dry toluene and add 0.5 M sodium methoxide in methanol.

      • Maintain the solution at 50°C for 10 minutes.

      • Neutralize the reaction with glacial acetic acid and add water.

      • Extract the FAMEs with hexane.

      • The hexane layer is collected for GC analysis.[5]

3. GC-FID Analysis

  • Column: A highly polar capillary column is crucial for the separation of conjugated linolenic acid isomers. A common choice is a cyanopropyl polysiloxane stationary phase column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[1]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature to ensure the separation of all FAMEs. For example: 140°C (hold 5 min), then increase to 240°C at a rate of 4°C/min, and hold for 20 min.[1]

  • Injector and Detector Temperature: Typically set around 250°C and 260°C, respectively.[6]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal or external standard.

Mandatory Visualization

Inter-Laboratory Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_validation Method Validation (Inter-Laboratory) cluster_results Results & Reporting Lipid_Extraction Lipid Extraction (e.g., Folch Method) Esterification Esterification to FAMEs (e.g., BF3/Methanol) Lipid_Extraction->Esterification Total Lipid Extract GC_FID Gas Chromatography- Flame Ionization Detection Esterification->GC_FID FAME Sample Peak_Integration Peak Integration and Identification GC_FID->Peak_Integration Chromatogram Quantification Quantification of This compound Peak_Integration->Quantification Lab_A Laboratory A Data_Comparison Data Comparison and Statistical Analysis Lab_A->Data_Comparison Lab_B Laboratory B Lab_B->Data_Comparison Lab_C Laboratory C Lab_C->Data_Comparison Validation_Report Validation Report (Precision, Accuracy, etc.) Data_Comparison->Validation_Report Performance Characteristics

Caption: Workflow for Inter-Laboratory Validation of this compound Analysis.

References

A Comparative Analysis of the Biological Effects of Jacaric Acid Methyl Ester and Other Conjugated Linolenic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conjugated linolenic acids (CLnAs), a group of positional and geometric isomers of α-linolenic acid, have garnered significant attention for their potent biological activities. Among these, jacaric acid, primarily found in the seeds of the Jacaranda mimosifolia plant, has emerged as a promising therapeutic agent, particularly in oncology.[1][2] This guide provides a comparative overview of the biological effects of jacaric acid, presented here as its methyl ester for research applications, alongside other prominent CLnAs such as punicic acid, α-eleostearic acid, and catalpic acid. The information is supported by experimental data to aid in the evaluation of their therapeutic potential.

Comparative Biological Activities: A Tabular Summary

The following table summarizes the key biological effects of jacaric acid and other CLnAs based on available in vitro and in vivo data. This allows for a direct comparison of their potency and mechanisms of action across different biological systems.

Biological EffectJacaric AcidPunicic Acidα-Eleostearic AcidCatalpic AcidReferences
Anti-Cancer
Prostate Cancer (LNCaP)Induces apoptosis via intrinsic and extrinsic pathways.[3]Potent cytotoxic reference compound.[3]Not specifiedNot specified[3]
Prostate Cancer (PC-3)Induces apoptosis via the intrinsic pathway.[3]Not specifiedInhibits proliferation.[4]Not specified[3][4]
Colon Adenocarcinoma (DLD-1)Strongest cytotoxic effect among CLnA isomers tested.[5][6]Not specifiedInduces apoptosis.[7]Not specified[5][6][7]
Leukemia (HL60)Not specifiedNot specifiedInduces apoptosis at 20 μM.[7][8]Not specified[7][8]
Breast Cancer (MDA-MB-231)Not specifiedNot specifiedInhibits proliferation and induces apoptosis (70-90% at 40 μmol/L).[4]Not specified[4]
Anti-Inflammatory
MechanismSuppresses allergic response in activated human mast cells.[9]Potent anti-inflammatory effects.[10][11]Acts as an antioxidant.[12]Not specified[9][10][11][12]
Key TargetReduces secretion of β-N-acetylglucosaminidase, tryptase, IL-4, and IL-13.[9]Inhibits TNF-α induced neutrophil hyperactivation.[13]Restores antioxidant enzyme activity.[7]Not specified[7][9][13]
Metabolic Effects
Anti-ObesityReduces stearoyl-CoA desaturase expression in the liver of mice.[14]Prevents diet-induced obesity and insulin (B600854) resistance in mice.[13]Not specifiedDecreases abdominal fat deposition.[15][13][14][15]
PPAR ActivationNot specifiedActivates PPAR-α and -γ.[13]Not specifiedUpregulates PPAR-α expression in adipose tissue.[15][13][15]

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.

Caption: Jacaric acid induces apoptosis through both extrinsic and intrinsic pathways.

G Workflow for Assessing In Vitro Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture 1. Culture Cancer Cells (e.g., DLD-1, LNCaP, PC-3) Seed 2. Seed Cells in 96-well Plates Culture->Seed Treat 4. Treat Cells for 24, 48, or 72 hours Seed->Treat Prepare 3. Prepare Serial Dilutions of Jacaric Acid Methyl Ester & Other CLnAs Prepare->Treat AddMTT 5. Add MTT Reagent to each well Treat->AddMTT Incubate 6. Incubate for 2-4 hours AddMTT->Incubate AddSol 7. Add Solubilization Solution Incubate->AddSol Read 8. Measure Absorbance at 570 nm AddSol->Read Calc 9. Calculate Cell Viability (%) Read->Calc Plot 10. Plot Dose-Response Curves Calc->Plot IC50 11. Determine IC50 Values Plot->IC50

Caption: Standard workflow for determining the cytotoxic effects of CLnAs on cancer cells.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of CLnAs on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., DLD-1, LNCaP, PC-3) are maintained in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[16]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.[16]

  • Treatment: Cells are treated with various concentrations of this compound or other CLnAs for 24, 48, or 72 hours.[16]

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis after treatment with CLnAs.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of CLnAs for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin.

  • Staining: Cells are washed with PBS and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.

In Vivo Antitumor Activity in a Xenograft Model

This protocol assesses the anti-tumor efficacy of CLnAs in a living organism.

  • Animal Model: Immunodeficient mice, such as athymic nude mice, are used.[2]

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ DLD-1 cells) is injected subcutaneously into the flank of each mouse.[2]

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into control and treatment groups. The CLnA is administered orally (e.g., by gavage) at a specified dose (e.g., 1 mg/day/mouse) for a defined period.[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Conclusion

The available data strongly indicate that jacaric acid and other conjugated linolenic acids possess significant therapeutic potential, particularly as anti-cancer and anti-inflammatory agents. Jacaric acid, in several instances, demonstrates superior or comparable activity to other CLnAs, highlighting its promise for further investigation. The unique cis, trans, cis configuration of jacaric and punicic acids appears to be a critical factor for their enhanced biological activity.[3] Further research, especially in vivo and clinical studies, is warranted to fully elucidate the therapeutic applications of these natural compounds.

References

A Comparative Analysis of the Immunomodulatory Activities of Jacaric Acid Methyl Ester and Calendic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid (CLNA) isomer found in the seeds of the Jacaranda mimosifolia plant, and calendic acid, a CLNA isomer present in pot marigold (Calendula officinalis), are both polyunsaturated fatty acids with potential biological activities. This guide provides a comparative overview of their effects on inflammatory pathways, primarily focusing on their activity in macrophages. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct immunomodulatory profiles. The information presented herein is intended to support further research and drug development efforts in the field of inflammation.

Quantitative Data Summary

The available quantitative data from in vitro studies on the effects of jacaric acid and calendula extract (containing calendic acid) on key inflammatory markers are summarized below. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.

Table 1: Comparative Effects on Inflammatory Markers in Macrophages

ParameterJacaric AcidCalendula Extract (containing Calendic Acid)Source
Nitric Oxide (NO) Production Increased production in murine peritoneal macrophages.Dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with 50% inhibition at 147 µL/mL.[1][2][3][4][5]
Pro-inflammatory Cytokines Increased secretion of TNF-α, IL-1β, and IFN-γ in a concentration-dependent manner in murine peritoneal macrophages.[4][5]Significant inhibition of LPS-induced TNF-α, IL-1β, IL-6, and IFN-γ production.[1][6][7][1][4][5][6][7]
Cyclooxygenase-2 (COX-2) Not explicitly reported, but pro-inflammatory effects suggest potential upregulation.Inhibition of LPS-induced COX-2 expression.[1][6][7][1][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory or immunomodulatory activity of these compounds.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary murine peritoneal macrophages are commonly used.[1][4][5]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (jacaric acid or calendula extract) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Assessment of Nitric Oxide (NO) Production
  • Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After cell treatment and stimulation, the culture supernatant is collected.

    • An equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines
  • Principle: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Commercially available ELISA kits specific for each cytokine are used.

    • The culture supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a measurable color change.

    • The reaction is stopped, and the absorbance is read at a specific wavelength.

    • The cytokine concentration is calculated based on a standard curve generated with known concentrations of the recombinant cytokine.

Signaling Pathways and Mechanisms of Action

The distinct effects of jacaric acid and calendic acid on inflammation are attributed to their differential modulation of key signaling pathways.

Jacaric Acid: A Pro-inflammatory Modulator in Macrophages

Jacaric acid appears to act as an immunopotentiator in macrophages, enhancing their pro-inflammatory responses. The proposed mechanism involves the activation of key transcription factors that drive the expression of inflammatory genes.

jacaric_acid_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB JacaricAcid Jacaric Acid JacaricAcid->MAPK Activates? JacaricAcid->NFkB Activates? ProinflammatoryGenes Pro-inflammatory Gene Expression MAPK->ProinflammatoryGenes NFkB->ProinflammatoryGenes Cytokines Increased Production of: - TNF-α - IL-1β - IFN-γ ProinflammatoryGenes->Cytokines iNOS Increased iNOS Expression ProinflammatoryGenes->iNOS NO Increased NO Production iNOS->NO

Figure 1. Proposed pro-inflammatory signaling of jacaric acid in macrophages.
Calendic Acid: An Anti-inflammatory Agent

In contrast, calendic acid, as a component of calendula extract, exhibits anti-inflammatory properties by suppressing the activation of pro-inflammatory signaling pathways.

calendic_acid_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB CalendicAcid Calendic Acid CalendicAcid->NFkB Inhibits ProinflammatoryGenes Pro-inflammatory Gene Expression NFkB->ProinflammatoryGenes Cytokines Decreased Production of: - TNF-α - IL-1β - IL-6 ProinflammatoryGenes->Cytokines iNOS_COX2 Decreased iNOS & COX-2 Expression ProinflammatoryGenes->iNOS_COX2 NO_PGs Decreased NO & Prostaglandin Production iNOS_COX2->NO_PGs

Figure 2. Proposed anti-inflammatory signaling of calendic acid in macrophages.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the in vitro anti-inflammatory activity of test compounds.

experimental_workflow start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture pre_treatment Pre-treatment with Jacaric Acid Methyl Ester or Calendic Acid (Varying Concentrations) cell_culture->pre_treatment stimulation Inflammatory Stimulation (e.g., LPS) pre_treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant_collection Collect Culture Supernatant incubation->supernatant_collection no_assay Nitric Oxide Assay (Griess Assay) supernatant_collection->no_assay cytokine_assay Cytokine Quantification (ELISA for TNF-α, IL-6, etc.) supernatant_collection->cytokine_assay data_analysis Data Analysis and Comparison no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Figure 3. In vitro anti-inflammatory activity screening workflow.

Conclusion

The available evidence suggests that jacaric acid and calendic acid have opposing effects on macrophage-mediated inflammation. Jacaric acid acts as a pro-inflammatory agent, enhancing the production of nitric oxide and pro-inflammatory cytokines. In contrast, calendic acid, a key component of calendula extract, demonstrates anti-inflammatory properties by inhibiting these same inflammatory mediators.

It is crucial to emphasize that this comparison is based on data from separate studies, and the biological activity of this compound may not be identical to the free acid form, although it is expected to be similar following cellular hydrolysis. Furthermore, the effects of isolated calendic acid may differ from those of the whole calendula extract.

Direct, head-to-head comparative studies are necessary to definitively elucidate the relative potency and efficacy of this compound and calendic acid as modulators of inflammation. Such research would provide valuable insights for the development of novel therapeutic strategies targeting inflammatory diseases.

References

Comparative Analysis of Jacaric Acid's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Jacaric acid, a conjugated linolenic acid isomer found in the seeds of plants from the Jacaranda genus, has emerged as a compound of significant interest in oncology research.[1] Its potent anti-proliferative and pro-apoptotic effects have been demonstrated across a variety of cancer cell lines, with a noteworthy selectivity for cancer cells over their normal counterparts.[2][3] This guide provides a comparative analysis of jacaric acid's performance in different cancer cell lines, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of jacaric acid is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for jacaric acid vary across different cancer cell lines, indicating a degree of cell-type-specific activity.

Cell LineCancer TypeIC50 Value (µM)Reference
LNCaPProstate Cancer2.2[4][5]
PC-3Prostate Cancer11.8[4][5]
DLD-1Colon AdenocarcinomaStrongest effect among CLnA isomers[4][6]
PU5-1.8Murine Macrophage-like LeukemiaMost potent among 6 CLnA isomers tested[4]
EoL-1Human Eosinophilic LeukemiaMore potent than other CLnA isomers[4]

Note: The unique cis, trans, cis configuration of the conjugated double bonds in jacaric acid is believed to be a critical factor for its potent bioactivity.[4][7]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Jacaric acid employs several mechanisms to inhibit cancer cell growth, primarily through the induction of programmed cell death (apoptosis), ferroptosis, and cell cycle arrest.[1]

  • Apoptosis Induction: The primary anti-cancer mechanism of jacaric acid is the induction of apoptosis.[4] It has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, depending on the cancer cell type.[4][7] For instance, in LNCaP prostate cancer cells, both pathways are activated, whereas in PC-3 prostate cancer cells, apoptosis is induced primarily through the intrinsic pathway.[7] The induction of apoptosis is often preceded by an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation.[4][6]

  • Ferroptosis: A more recently identified mechanism is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1]

  • Cell Cycle Arrest: Jacaric acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.[1][8]

Signaling Pathways Modulated by Jacaric Acid

The pro-apoptotic effects of jacaric acid are mediated through the modulation of specific signaling cascades.

In the intrinsic pathway , jacaric acid treatment leads to an increase in intracellular ROS, which in turn triggers the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][4] This leads to mitochondrial dysfunction and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[4]

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. Jacaric acid has been shown to upregulate Death Receptor 5 (DR5), leading to the activation of caspase-8.[2][7] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which further amplifies the apoptotic signal through the intrinsic pathway.[5] A key event in the final stages of apoptosis is the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) by activated caspases.[1][7]

Jacaric_Acid_Apoptotic_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DR5 Death Receptor 5 (DR5) Casp8 Caspase-8 DR5->Casp8 activation Casp3 Caspase-3 Casp8->Casp3 activation Mito Mitochondrion Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Bax Bax (pro-apoptotic) Bax->Mito Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Mito ROS ROS Production ROS->Bax ROS->Bcl2 Casp9->Casp3 activation PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis JacaricAcid Jacaric Acid JacaricAcid->DR5 upregulates JacaricAcid->ROS MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate for 24h (cell attachment) Seed->Incubate1 Treat Treat cells with Jacaric Acid (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize formazan (B1609692) crystals (DMSO) Incubate3->Solubilize Read Read absorbance at 570nm Solubilize->Read Analyze Calculate % viability and determine IC50 Read->Analyze Apoptosis_Detection_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed Seed and treat cells with Jacaric Acid Harvest Harvest adherent and floating cells Seed->Harvest Wash Wash with cold PBS and resuspend in binding buffer Harvest->Wash AddStains Add Annexin V-FITC and Propidium Iodide (PI) Wash->AddStains Incubate Incubate for 15 min in the dark AddStains->Incubate Flow Analyze by Flow Cytometry Incubate->Flow Quantify Quantify viable, apoptotic, and necrotic cells Flow->Quantify

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Jacaric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, critical safety and logistical information for the proper disposal of Jacaric Acid methyl ester, tailored for researchers, scientists, and drug development professionals. Following these procedural steps ensures laboratory safety and regulatory compliance.

Immediate Safety Protocols

Before handling or disposing of this compound, adhere to the following personal protective equipment (PPE) and spill management protocols.

1. Personal Protective Equipment (PPE)

All personnel must wear the following to minimize exposure and ensure safety:

  • Gloves: Chemical-resistant nitrile or neoprene gloves.

  • Eye Protection: ANSI-rated safety goggles to protect against splashes.

  • Protective Clothing: A flame-retardant lab coat.

2. Spill Management Protocol

In the event of a spill, immediately execute the following steps:

  • Alert & Evacuate: Notify all personnel in the immediate vicinity and evacuate the area.

  • Ventilate: Increase airflow by opening a fume hood sash or activating emergency ventilation systems.

  • Contain: Cover the spill with a chemical absorbent material such as vermiculite (B1170534) or sand.

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a flammable and potentially reactive chemical. The following workflow must be strictly followed.

Step 1: Waste Classification and Segregation

  • Classify this compound waste as Hazardous Chemical Waste .

  • Segregate it from all other waste streams, particularly aqueous and non-compatible chemical waste.

Step 2: Containerization

  • Use only approved, leak-proof, and clearly labeled hazardous waste containers.

  • The label must include: "this compound," "Hazardous Waste," "Flammable Liquid," and the accumulation start date.

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Ensure the storage area is away from sources of ignition, such as heat, sparks, or open flames.

Step 4: Final Disposal

  • Coordinate with your institution's Environmental Health & Safety (EHS) department for scheduled pickup.

  • Disposal must be conducted by a licensed and certified hazardous waste management contractor.

Summary of Safety and Disposal Data

The table below summarizes the critical quantitative and qualitative data for the safe handling of this compound.

ParameterSpecification
Chemical Name This compound
Hazard Class Flammable Liquid
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat
Spill Containment Chemical Absorbent (Vermiculite, Sand)
Waste Container Labeled, Leak-Proof Hazardous Waste Container
Disposal Method Licensed Hazardous Waste Contractor

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.

cluster_preparation Phase 1: Preparation & Handling cluster_disposal_process Phase 2: Disposal Protocol start Begin Work with This compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurs? ppe->spill_check classify Step 1: Classify as Hazardous Waste segregate Step 2: Segregate from Other Waste Streams classify->segregate containerize Step 3: Place in Labeled, Leak-Proof Container segregate->containerize store Step 4: Store in Designated Hazardous Waste Area containerize->store dispose Step 5: Arrange Pickup by Licensed Contractor store->dispose spill_check->classify No spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes spill_protocol->classify

Figure 1: Procedural workflow for the safe disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.